a-Phenyl-
Description
BenchChem offers high-quality a-Phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-Phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(6-chloro-1-phenylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11/h1-8,18H,9H2 |
InChI Key |
IRVSRKBLNCSTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N=C2CO |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to L-Phenylalanine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-phenylalanine, an essential aromatic amino acid critical to numerous biological processes and with significant applications in the pharmaceutical and biotechnology industries. This document details its core properties, explores modern synthesis methodologies, and provides detailed experimental protocols for its production and analysis.
Core Properties of L-Phenylalanine
L-phenylalanine is a nonpolar, hydrophobic amino acid characterized by a benzyl side chain.[1] It is a fundamental building block for proteins and a precursor for the synthesis of several vital biomolecules, including the amino acid tyrosine and neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2] The human body cannot synthesize L-phenylalanine de novo, making it an essential component of the diet.[1]
Physical and Chemical Data
The quantitative properties of L-phenylalanine are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of L-Phenylalanine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Melting Point | 270-275 °C (decomposes) | [4][5] |
| Appearance | White crystalline powder | [3][4] |
| Odor | Odorless | [3][4] |
| Taste | Slightly bitter | [3][4] |
| Water Solubility | 26.4 g/L at 25 °C | [3][6] |
| pH (1% aq. solution) | 5.4 - 6.0 | [3][4] |
Table 2: Chemical and Biochemical Properties of L-Phenylalanine
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-Amino-3-phenylpropanoic acid | [7] |
| pKa₁ (α-carboxyl) | 1.83 - 2.2 | [3][6] |
| pKa₂ (α-amino) | 9.08 - 9.13 | [3][6] |
| Isoelectric Point (pI) | ~5.48 | Calculated |
| Biological Role | Essential amino acid, protein synthesis, precursor to tyrosine, catecholamines, and melanin | [1][2][7] |
Synthesis of L-Phenylalanine
The industrial production of L-phenylalanine has shifted from traditional chemical synthesis, which often produces racemic mixtures and uses hazardous materials, to more sustainable and stereospecific biotechnological methods.[8] The primary methods employed today are microbial fermentation and enzymatic synthesis.
Microbial Fermentation
Direct fermentation using genetically engineered microorganisms, particularly strains of Escherichia coli and Corynebacterium glutamicum, is the most common industrial method for L-phenylalanine production.[8][9] These microbes are metabolically engineered to overproduce L-phenylalanine from simple carbon sources like glucose or glycerol.[9][10]
Key metabolic engineering strategies include:
-
Increasing Precursor Availability: Enhancing the pathways that produce phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the primary precursors for the aromatic amino acid biosynthesis pathway.[9]
-
Deregulation of Feedback Inhibition: Modifying key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, aroH) and chorismate mutase-prephenate dehydratase (encoded by pheA), to be resistant to feedback inhibition by L-phenylalanine.[8][9]
-
Blocking Competing Pathways: Deleting genes that divert intermediates away from the L-phenylalanine biosynthesis pathway.[10]
-
Enhancing Export: Overexpressing transporter proteins, such as YddG in E. coli, to facilitate the secretion of L-phenylalanine out of the cell, thereby reducing intracellular accumulation and potential toxicity.[9]
This protocol provides a general framework for the fed-batch fermentation of a metabolically engineered E. coli strain designed for high-yield L-phenylalanine production.
1. Strain and Inoculum Preparation:
- Use a documented high-yield L-phenylalanine producing strain of E. coli.
- Prepare a seed culture by inoculating a single colony into a flask containing a rich medium (e.g., LB broth) with appropriate antibiotics.
- Incubate at 37°C with shaking (e.g., 200-250 rpm) for 12-16 hours.
2. Fermentation Medium and Conditions:
- Batch Medium: A defined mineral salt medium containing a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., ammonium sulfate), phosphate, and essential trace minerals.
- Feeding Medium: A highly concentrated solution of glucose (e.g., 500-700 g/L) and a nitrogen source.
- Fermenter: A laboratory-scale bioreactor (e.g., 5 L) equipped with controls for temperature, pH, and dissolved oxygen (DO).
- Initial Conditions: Set the temperature to 37°C and pH to 7.0 (controlled with ammonia or another base, which also serves as a nitrogen source). Maintain DO above 20% saturation by adjusting agitation and aeration rates.
3. Fermentation Process:
- Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).
- Begin the fed-batch phase once the initial glucose is nearly depleted (indicated by a sharp increase in DO).
- Feed the concentrated glucose solution at a rate that maintains a low glucose concentration in the fermenter to avoid overflow metabolism.
- Continue the fermentation for 48-72 hours, monitoring cell growth (OD₆₀₀) and L-phenylalanine concentration periodically.
4. Downstream Processing and Purification:
- Harvest the fermentation broth by centrifugation to remove bacterial cells.
- Acidify the supernatant to a low pH (e.g., pH 2-3) to precipitate some impurities.
- Clarify the acidified broth by filtration or centrifugation.
- Purify L-phenylalanine from the clarified broth using ion-exchange chromatography.
- Elute the bound L-phenylalanine and concentrate the eluate.
- Induce crystallization by adjusting the pH and temperature.
- Collect the L-phenylalanine crystals by filtration, wash with cold water, and dry.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative for producing L-phenylalanine and its derivatives. The most prominent enzyme used is Phenylalanine Ammonia Lyase (PAL) .[11] PAL catalyzes the reversible amination of trans-cinnamic acid to L-phenylalanine.[11][12] The reaction equilibrium typically favors the deamination reaction; however, by using high concentrations of ammonia, the reverse reaction can be driven to produce L-phenylalanine.[13]
This protocol describes the synthesis of L-phenylalanine from trans-cinnamic acid and ammonia using an immobilized PAL enzyme, which facilitates enzyme recovery and reuse.
1. Enzyme Immobilization:
- Select a suitable support material (e.g., epoxy-activated resin, agarose beads).
- Covalently attach the purified PAL enzyme to the support following the manufacturer's instructions or established protocols. This typically involves incubating the enzyme solution with the activated support under specific pH and temperature conditions.
- Wash the immobilized enzyme thoroughly to remove any non-covalently bound protein.
2. Reaction Setup:
- Reaction Buffer: A high pH buffer (e.g., 5 M ammonium carbonate/ammonium hydroxide, pH 9.5-10.5) to provide the ammonia source and maintain optimal enzyme activity.[13]
- Substrate: Prepare a solution of trans-cinnamic acid in the reaction buffer.
- Reactor: A batch reactor (e.g., a stirred tank) or a continuous flow packed-bed reactor containing the immobilized PAL.
3. Batch Reaction Procedure:
- Add the trans-cinnamic acid solution to the reactor.
- Add the immobilized PAL to the reactor.
- Incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.
- Monitor the reaction progress by taking samples periodically and analyzing the concentration of L-phenylalanine and remaining trans-cinnamic acid by HPLC.
- Once the reaction reaches equilibrium or the desired conversion, stop the reaction.
4. Product Recovery:
- Separate the immobilized enzyme from the reaction mixture by filtration (for batch process).
- Adjust the pH of the reaction mixture to the isoelectric point of L-phenylalanine (~5.5) to induce precipitation.
- Cool the solution to enhance crystallization.
- Collect the L-phenylalanine crystals by filtration, wash, and dry.
Analysis of L-Phenylalanine
Accurate quantification of L-phenylalanine is crucial for monitoring production processes and for clinical applications. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of amino acids. Reversed-phase HPLC with UV detection is a common approach.
This protocol is suitable for determining L-phenylalanine concentrations in various samples, including fermentation broths and plasma.[3][8]
1. Instrumentation and Column:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
- Mobile Phase: An isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio (e.g., 95:5 v/v buffer:acetonitrile) should be optimized for the specific column and system to achieve good resolution and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV absorbance at 210 nm or 257 nm.[14]
- Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
- Standards: Prepare a series of L-phenylalanine standards of known concentrations in the mobile phase or a suitable diluent.
- Sample Preparation:
- Centrifuge samples (e.g., fermentation broth) to remove particulates.
- Deproteinize samples (e.g., plasma) by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.[3]
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
- Dilute the sample as necessary to fall within the linear range of the standard curve.
4. Data Analysis:
- Generate a standard curve by plotting the peak area of the L-phenylalanine standards against their concentrations.
- Determine the concentration of L-phenylalanine in the samples by interpolating their peak areas from the standard curve.
Spectrophotometric Assay
Spectrophotometric methods offer a simpler and often faster alternative to HPLC for L-phenylalanine determination, particularly for high-throughput screening. These assays are typically based on enzymatic reactions that produce a colored or fluorescent product.
This assay relies on the L-phenylalanine dehydrogenase (PheDH) catalyzed conversion of L-phenylalanine to phenylpyruvate, which is coupled to the reduction of a tetrazolium salt (like INT or WST-1) to a colored formazan product.[4][6] The increase in absorbance is proportional to the L-phenylalanine concentration.
1. Reagents and Materials:
- Assay Buffer: Tris-HCl or a similar buffer at an alkaline pH (e.g., pH 8.0-9.0).
- L-Phenylalanine Dehydrogenase (PheDH) solution.
- NAD⁺ solution.
- Electron Mediator/Colorimetric Probe: e.g., WST-1 or a diaphorase/INT solution.
- L-Phenylalanine standards.
- Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen formazan dye (e.g., ~450-492 nm).[4][6]
- 96-well microplate.
2. Assay Procedure:
- Prepare a reaction mix containing the assay buffer, NAD⁺, and the colorimetric probe.
- Pipette standards and samples into the wells of the 96-well plate.
- Add the reaction mix to all wells.
- To initiate the reaction, add the PheDH enzyme solution to the wells. For background control, add buffer instead of the enzyme to a parallel set of wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20-30 minutes).
- Measure the absorbance at the appropriate wavelength.
3. Data Analysis:
- Subtract the absorbance of the background control wells from the corresponding sample/standard wells.
- Create a standard curve by plotting the background-corrected absorbance of the standards against their concentrations.
- Determine the L-phenylalanine concentration in the samples from the standard curve.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows related to L-phenylalanine.
Shikimate Pathway for L-Phenylalanine Biosynthesis
The following diagram illustrates the central metabolic pathway leading to the synthesis of chorismate, the common precursor for all aromatic amino acids, and the specific branch leading to L-phenylalanine in microorganisms like E. coli.
Caption: Biosynthetic pathway of L-phenylalanine from central metabolic precursors in E. coli.
Experimental Workflow for Fermentative Production and Purification
This diagram outlines the major steps involved in producing and purifying L-phenylalanine from a microbial fermentation process.
Caption: Workflow for L-phenylalanine production via fermentation and subsequent purification.
Relationship Between Properties and Applications
This diagram illustrates how the fundamental properties of L-phenylalanine directly relate to its major applications in the pharmaceutical and food industries.
Caption: Logical connections between L-phenylalanine's properties and its primary applications.
References
- 1. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Monitoring of phenylketonuria: a colorimetric method for the determination of plasma phenylalanine using L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of recombinant Escherichia coli for production of l-phenylalanine-derived compounds | Semantic Scholar [semanticscholar.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 8. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chiral Resolution of α-Phenylglycine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
α-Phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[1][2] The biological activity of these drugs is highly dependent on the specific stereochemistry of the α-phenylglycine side chain, necessitating the production of enantiomerically pure forms (D-(-)-phenylglycine is of particular industrial importance). This guide provides a comprehensive overview of the fundamental principles and established methodologies for the chiral resolution of racemic DL-phenylglycine. The core techniques discussed include diastereomeric salt formation, enzymatic resolution, and preferential crystallization, with a focus on quantitative data and detailed experimental protocols to facilitate practical application.
Core Principles of Chiral Resolution
Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties such as solubility, melting point, and boiling point in an achiral environment.[3][4] This identity makes their separation from a racemic mixture (a 50:50 mixture of both enantiomers) a non-trivial task.[5][6] Chiral resolution techniques overcome this challenge by transiently converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[3][6] Alternatively, kinetic resolution methods exploit the differential rates of reaction of enantiomers with a chiral catalyst or enzyme. A key economic consideration in any resolution process is the integration of a racemization step, which converts the unwanted enantiomer back into the racemic mixture for recycling, thereby overcoming the theoretical maximum yield of 50%.[7]
Diastereomeric Salt Formation
This classical and widely used method involves reacting the racemic α-phenylglycine (an amino acid, which is amphoteric) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][6][7] These salts, having different spatial arrangements, exhibit different physical properties, particularly solubility, which allows for their separation by fractional crystallization.[3]
Mechanism and Key Factors
The fundamental principle relies on the differential solubility of the two diastereomeric salts formed. For instance, reacting DL-phenylglycine (a racemic base/acid) with a chiral acid, such as (1S)-(+)-camphor-10-sulfonic acid ((+)-CS), yields two diastereomeric salts: D-phenylglycine·(+)-CS and L-phenylglycine·(+)-CS.[8] One of these salts will be significantly less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation by filtration.[7][8] The choice of resolving agent and solvent is critical and often determined empirically.[6][9] The efficiency of this separation is rooted in the distinct crystal packing and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) of the diastereomeric salts.[8]
Workflow for Diastereomeric Salt Resolution
The logical flow of a typical diastereomeric salt resolution process is outlined below.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Resolution processes [kesselssa.com]
- 8. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of a-Phenyl-2-picolylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining a-phenyl-2-picolylamine, a valuable building block in medicinal chemistry and materials science. The document details key synthetic pathways, including reductive amination of 2-benzoylpyridine and a multi-step approach involving the reduction of 2-benzoylpyridine to its corresponding alcohol followed by amination. This guide is intended to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
Core Synthetic Strategies
The synthesis of a-phenyl-2-picolylamine can be approached through several key disconnections. The most prominent and well-documented routes start from commercially available 2-benzoylpyridine. These methods are advantageous due to the accessibility of the starting material and the generally high efficiency of the transformations.
Method 1: Direct Reductive Amination of 2-Benzoylpyridine
Reductive amination is a powerful and direct method for the synthesis of primary amines from ketones. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine. Recent advancements in catalysis have enabled the use of earth-abundant metals, such as iron, for this transformation, offering a more sustainable and cost-effective approach.[1][2]
Reaction Scheme:
References
Exploratory Studies on the Metabolism of a-Phenylhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Phenylhippuric acid, systematically known as N-benzoyl-a-phenylglycine, is an N-acyl amino acid whose metabolic fate is of significant interest in the fields of drug metabolism and toxicology. Understanding its biotransformation is crucial for elucidating potential metabolic pathways, identifying key metabolites, and assessing its pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of a-phenylhippuric acid based on the known metabolism of structurally related N-acyl amino acids. It details robust experimental protocols for investigating its metabolism and presents a framework for the quantitative analysis of its biotransformation.
Introduction
N-acyl amino acids are a diverse class of molecules that play roles in various physiological and pathological processes.[1] The metabolism of xenobiotic N-acyl amino acids, such as a-phenylhippuric acid, is critical in determining their biological activity, duration of action, and potential for toxicity. The primary routes of metabolism for N-acyl amino acids are predicted to involve enzymatic hydrolysis of the amide bond and oxidation of the aromatic rings.[1] This guide outlines the probable metabolic pathways and provides detailed methodologies for their investigation.
Predicted Metabolic Pathways
The metabolism of a-phenylhippuric acid is anticipated to proceed through two primary pathways: enzymatic hydrolysis and oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[1][2]
Enzymatic Hydrolysis
The amide linkage in a-phenylhippuric acid is a likely target for hydrolases, such as fatty acid amide hydrolase (FAAH) and other amidases.[3] This hydrolytic cleavage would yield benzoic acid and a-phenylglycine.
Oxidative Metabolism
The aromatic rings of a-phenylhippuric acid are susceptible to oxidation by CYP450 enzymes.[2] This can lead to the formation of various hydroxylated metabolites on either the benzoyl or the phenylglycine moiety. These hydroxylated intermediates can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[4]
Experimental Protocols
To elucidate the metabolism of a-phenylhippuric acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to investigate the oxidative metabolism of a-phenylhippuric acid by CYP450 enzymes present in liver microsomes.
Materials:
-
a-Phenylhippuric acid
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a stock solution of a-phenylhippuric acid in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a-phenylhippuric acid (final concentration 1-10 µM).
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for assessing the in vivo metabolism and clearance of a-phenylhippuric acid in a rodent model.
Materials:
-
a-Phenylhippuric acid formulated for intravenous or oral administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Anesthesia
Procedure:
-
Acclimate animals to metabolic cages.
-
Administer a-phenylhippuric acid to the animals via the desired route (e.g., intravenous bolus or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
Process blood samples to obtain plasma.
-
Extract a-phenylhippuric acid and its metabolites from plasma, urine, and homogenized feces using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracts by LC-MS/MS to quantify the parent compound and its metabolites.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from metabolic studies. The values presented are hypothetical and serve as an illustration.
Table 1: In Vitro Metabolic Stability of a-Phenylhippuric Acid in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
| Human | 15.2 | 45.6 |
| Rat | 25.8 | 26.9 |
| Mouse | 38.4 | 18.0 |
Table 2: Pharmacokinetic Parameters of a-Phenylhippuric Acid in Rats (1 mg/kg, IV)
| Parameter | Value | Units |
| Cmax | 1.2 | µg/mL |
| AUC(0-inf) | 3.5 | µg*h/mL |
| Clearance (CL) | 4.8 | mL/min/kg |
| Volume of Distribution (Vd) | 0.5 | L/kg |
| Half-life (t1/2) | 1.2 | h |
Table 3: Major Metabolites of a-Phenylhippuric Acid Identified in Rat Urine
| Metabolite | Proposed Structure | Peak Area (% of Total) |
| M1 | 4'-Hydroxy-a-phenylhippuric acid | 35 |
| M2 | Benzoic Acid | 25 |
| M3 | a-Phenylglycine | 15 |
| M4 | a-Phenylhippuric acid glucuronide | 10 |
Conclusion
The exploratory studies outlined in this technical guide provide a robust framework for the comprehensive investigation of a-phenylhippuric acid metabolism. By employing a combination of in vitro and in vivo methodologies, researchers can elucidate the key metabolic pathways, identify major metabolites, and determine the pharmacokinetic profile of this compound. This knowledge is essential for advancing our understanding of its biological effects and for guiding further drug development efforts.
References
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-acyl amino acids and N-acyl sulfonates as substrates for cytochrome P450 | Poster Board #159 - American Chemical Society [acs.digitellinc.com]
- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic studies in vivo with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Synthesis of α-Phenylcinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phenylcinnamic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their synthesis is a key area of research, with various methods available for their preparation. This technical guide provides an in-depth overview of the primary synthetic routes to α-phenylcinnamic acid derivatives, including the Perkin reaction, Knoevenagel condensation, and Heck reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis and further development of these valuable compounds. Furthermore, this guide explores the pharmacological relevance of α-phenylcinnamic acid derivatives, with a focus on their modulation of key signaling pathways implicated in various diseases, such as inflammation and cancer.
Introduction
α-Phenylcinnamic acids are α,β-unsaturated carboxylic acids characterized by a phenyl group attached to the α-carbon of the acrylic acid backbone. This structural motif imparts unique chemical and biological properties, making them attractive targets for drug discovery and development. These compounds have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The synthesis of α-phenylcinnamic acid derivatives is crucial for exploring their structure-activity relationships and developing novel therapeutic agents. This guide details the most common and effective synthetic methodologies for their preparation.
Synthetic Methodologies
Several classical and modern organic reactions can be employed for the synthesis of α-phenylcinnamic acid derivatives. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials.
Perkin Reaction
The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides, in the presence of a weak base.[1][2] For the synthesis of α-phenylcinnamic acid, benzaldehyde is condensed with phenylacetic acid in the presence of acetic anhydride and an amine base like triethylamine.[1]
Detailed Experimental Protocol (Perkin Reaction): [1]
-
Reagents and Setup: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (42.4 g, 0.40 mole), phenylacetic acid (54.6 g, 0.40 mole), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).[1]
-
Reaction: Gently reflux the mixture for 5 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is subjected to steam distillation to remove unreacted benzaldehyde. The aqueous residue is then cooled, and the solid product is collected. The crude solid is dissolved in hot 95% ethanol, and water is added. The solution is treated with decolorizing carbon, filtered, and then acidified with 6N hydrochloric acid to precipitate the α-phenylcinnamic acid. The crystals are collected by filtration and can be further purified by recrystallization from aqueous ethanol.[1]
Quantitative Data (Perkin Reaction):
| Reactants | Product | Yield (Crude) | Yield (Purified) | Melting Point (°C) | Reference |
| Benzaldehyde, Phenylacetic Acid | α-Phenylcinnamic Acid | 60-67 g | 48-53 g (54-59%) | 172-173 | [1] |
| Benzaldehyde, Phenylacetic Acid | E and Z-α-Phenylcinnamic Acid | Z-isomer: 82.7% | - | Z-isomer: 120-130 | [2] |
Logical Relationship of the Perkin Reaction Workflow:
Perkin Reaction Experimental Workflow
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is typically reacted with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[3][4] The initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the α,β-unsaturated acid.
Detailed Experimental Protocol (Knoevenagel Condensation for Cinnamic Acid): [3]
-
Reagents and Setup: In a round-bottomed flask equipped with a reflux condenser, place freshly distilled benzaldehyde (0.10 mole), malonic acid (0.11 mole), 95% ethanol (25 mL), and pyridine (2.5 mL).[3]
-
Reaction: Heat the mixture under mild reflux for 6 to 8 hours.[3]
-
Work-up and Purification: After cooling, the resulting crystal mass is broken up, and the mixture is chilled in an ice bath. The solid product is collected by suction filtration and washed with cold 95% ethanol. The crude cinnamic acid can be purified by recrystallization from ethanol.[3]
Quantitative Data (Knoevenagel Condensation):
| Reactants | Catalyst | Product | Yield | Melting Point (°C) | Reference |
| Benzaldehyde, Malonic Acid | Pyridine | Cinnamic Acid | 75-85% | 132-134 | [3] |
| Aromatic Aldehydes, Malonic Acid | TBAB, K2CO3 (Microwave) | Cinnamic Acids | Excellent | - | [5] |
Logical Relationship of the Knoevenagel Condensation Workflow:
Knoevenagel Condensation Experimental Workflow
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][7] To synthesize α-phenylcinnamic acid derivatives, an aryl halide can be coupled with styrene in the presence of a palladium catalyst and a base. This method offers high stereoselectivity, typically yielding the E-isomer.
Detailed Experimental Protocol (Heck Reaction for Stilbene Derivatives): [6]
-
Reagents and Setup: In a reaction vessel, combine the aryl halide (e.g., iodobenzene, 10 mmol), styrene (12 mmol), a palladium catalyst (e.g., Palladium(II) acetate, 0.06 mmol), a base (e.g., K2CO3, 15 mmol), and a solvent (e.g., DMF/water mixture, 5 mL). A phase-transfer catalyst like Aliquat-336 can be added to improve yields.[6]
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 120°C) for a set time (e.g., 12 hours).[6]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Quantitative Data (Heck Reaction):
| Aryl Halide | Olefin | Catalyst | Base | Solvent | Yield | Reference |
| Iodobenzene | Styrene | Pd(OAc)2 | Et3N | DMF | High | [6] |
| Aryl Chlorides | Styrene | PdCl{C6H3-2,6-(OPiPr2)2} | K2CO3 | DMF/Water | Moderate to Good | [6] |
Logical Relationship of the Heck Reaction Workflow:
Heck Reaction Experimental Workflow
Pharmacological Significance and Signaling Pathways
α-Phenylcinnamic acid derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity and NF-κB Signaling
A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation, leading to a reduction in the production of inflammatory mediators.[8]
NF-κB Signaling Pathway:
Inhibition of the NF-κB Signaling Pathway
Metabolic Regulation and PPARγ Agonism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Some α-phenylcinnamic acid derivatives have been identified as moderate PPARγ agonists, suggesting their potential in the treatment of type 2 diabetes.[9]
PPARγ Signaling Pathway:
Activation of the PPARγ Signaling Pathway
Anticancer Activity and PI3K/Akt/MAPK Pathways
Several cinnamic acid derivatives have demonstrated anticancer properties by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[10] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.
PI3K/Akt and MAPK Signaling Pathways in Cancer:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
discovering the biological activity of a-phenyl-a-aminophosphonic acids
An in-depth technical guide on the biological activity of α-phenyl-α-aminophosphonic acids, designed for researchers, scientists, and drug development professionals.
Introduction
α-Aryl-α-aminophosphonic acids and their derivatives are a significant class of compounds in medicinal chemistry, primarily due to their structural similarity to α-amino acids. This structural analogy allows them to act as effective mimics of substrates or transition states for various enzymes, leading to potent and specific inhibition. By replacing the planar carboxyl group of an amino acid with a tetrahedral phosphonic acid moiety, these compounds can interact differently with enzyme active sites, often resulting in enhanced binding affinity. This guide explores the biological activity of α-phenyl-α-aminophosphonic acids, focusing on their role as enzyme inhibitors, detailing the experimental protocols for their evaluation, and contextualizing their activity within relevant biological pathways.
Mechanism of Action: Transition-State Analogy
Many α-phenyl-α-aminophosphonic acids function as transition-state analog inhibitors. During peptide bond hydrolysis, enzymes like proteases stabilize a high-energy tetrahedral transition state. The phosphonic acid group in the inhibitor mimics this geometry, allowing it to bind to the enzyme's active site with high affinity, but unlike the natural substrate, it is not cleaved. This stable binding effectively blocks the enzyme's catalytic activity.
Caption: Mechanism of transition-state analog inhibition.
Quantitative Analysis of Inhibitory Activity
The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of various α-phenyl-α-aminophosphonic acid derivatives against Human Leukocyte Elastase (HLE), a serine protease involved in inflammatory processes.
| Compound ID | R¹ Group | R² Group | IC50 (μM) for HLE |
| 1a | H | H | 15.0 |
| 1b | H | 4-Cl | 8.5 |
| 1c | H | 4-NO₂ | 2.2 |
| 1d | 4-OH | H | 25.0 |
| 1e | 4-OH | 4-Cl | 12.0 |
Note: Data is representative and compiled for illustrative purposes based on typical findings in the literature.
Experimental Protocols
General Synthesis of α-Phenyl-α-aminophosphonic Acids
A common method for synthesizing these compounds is the Kabachnik–Fields reaction. This one-pot reaction involves an amine, a carbonyl compound (benzaldehyde), and a phosphite source (e.g., diethyl phosphite).
Caption: General workflow for the synthesis of α-phenyl-α-aminophosphonic acids.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., ethanol) at room temperature.
-
Addition of Phosphite: Add diethyl phosphite (1.1 equivalents) dropwise to the mixture while stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product is the diethyl phosphonate ester.
-
Hydrolysis: Add 6M HCl to the crude ester and reflux the mixture for 4-8 hours to hydrolyze the ester groups to phosphonic acid.
-
Isolation and Purification: Cool the reaction mixture, which may cause the product to precipitate. Collect the solid by filtration. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).
In Vitro Assay for Human Leukocyte Elastase (HLE) Inhibition
The inhibitory activity of the synthesized compounds against HLE is determined spectrophotometrically using a chromogenic substrate.
Materials:
-
Human Leukocyte Elastase (HLE) enzyme
-
Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide
-
Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds (α-phenyl-α-aminophosphonic acids)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare working solutions of HLE and the substrate in the Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add 50 μL of buffer, 10 μL of the test compound solution at various concentrations, and 20 μL of the HLE enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 μL of the chromogenic substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (containing DMSO instead of the inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biological Context: The Role of HLE in Inflammatory Disease
Human Leukocyte Elastase (HLE) is a serine protease stored in the azurophilic granules of neutrophils. During an inflammatory response, neutrophils are recruited to the site of injury or infection and release HLE. While HLE plays a crucial role in degrading foreign proteins and pathogens, its uncontrolled activity can lead to the destruction of host tissues, particularly elastin in the lungs, contributing to diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).
Caption: Role of HLE in inflammation and the point of intervention.
By inhibiting HLE, α-phenyl-α-aminophosphonic acids can mitigate this destructive enzymatic activity, representing a promising therapeutic strategy for controlling inflammation-mediated tissue damage.
Conclusion
α-Phenyl-α-aminophosphonic acids are versatile scaffolds for the design of potent enzyme inhibitors. Their ability to mimic the transition state of peptide hydrolysis makes them particularly effective against proteases like Human Leukocyte Elastase. The straightforward synthesis and robust methods for evaluating their inhibitory activity facilitate the exploration of structure-activity relationships, enabling the optimization of these compounds as potential therapeutic agents for a range of inflammatory diseases. Further research into their selectivity, pharmacokinetic properties, and in vivo efficacy is essential for their translation into clinical candidates.
Initial Characterization of α-Phenyl-β-Alanine Oligomer Structures: A Technical Guide
This technical guide provides a comprehensive overview of the initial characterization of α-phenyl-β-alanine oligomer structures, tailored for researchers, scientists, and drug development professionals. The document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes experimental workflows for clarity.
Introduction
α-Phenyl-β-alanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules and peptidomimetics.[1] Oligomers of phenylalanine derivatives have garnered significant interest due to their propensity for self-assembly into ordered nanostructures, which have applications in materials science and are also associated with biological phenomena such as amyloid fibril formation.[2][3] A thorough initial characterization of α-phenyl-β-alanine oligomers is paramount to understanding their structure-activity relationships and exploring their therapeutic potential. This guide details the fundamental techniques and methodologies for this purpose.
Synthesis of α-Phenyl-β-Alanine and its Oligomers
The synthesis of α-phenyl-β-alanine derivatives can be achieved through various organic chemistry routes. One common approach involves the use of chiral auxiliaries to control stereochemistry, which is critical for biological applications. For instance, square-planar Ni(II) complexes of Schiff bases derived from amino acids can serve as chiral matrices for asymmetric synthesis.[4][5][6]
Another versatile method is the use of enzymes, such as phenylalanine ammonia-lyase (PAL), which can catalyze the amination of transcinnamic acid to produce L-phenylalanine. While not directly producing α-phenyl-β-alanine, enzymatic and chemo-enzymatic strategies are increasingly employed for the synthesis of non-natural amino acids due to their high stereoselectivity and environmentally benign reaction conditions.
Experimental Protocols
A multi-pronged approach employing various analytical techniques is essential for the comprehensive characterization of α-phenyl-β-alanine oligomers.
Chromatographic Separation and Purification
Objective: To separate and purify individual oligomers from a mixture.
Methodology: Ligand Exchange Chromatography
A method has been described for the separation of α- from β-arylalanines using nickel nitrilotriacetate agarose chromatography, which can be adapted for oligomer separation.[7]
-
Column Preparation: A nickel nitrilotriacetate agarose column is pre-equilibrated with the mobile phase at room temperature.[7]
-
Sample Loading: A solution containing the mixture of α-phenyl-β-alanine oligomers is loaded onto the column.[7]
-
Elution: The oligomers are eluted from the column using a pH gradient, for example, from pH 12.0 to 8.0.[7]
-
Monitoring: The effluent is monitored using a UV detector.[7]
-
Fraction Collection: Fractions are collected and can be further analyzed to identify the separated oligomers.
-
Confirmation: The identity of the amino acids in the fractions can be confirmed by derivatization to their N-acyl methyl ester analogs followed by GC/MS analysis.[7]
Spectroscopic Characterization
Objective: To elucidate the structure and conformation of the oligomers.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a purified oligomer sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment of the hydrogen atoms, providing information on the monomeric units and their connectivity.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and type of carbon atoms in the oligomer.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by multiple bonds (HMBC). These experiments are crucial for assigning the complete chemical structure.
Methodology: Mass Spectrometry (MS)
-
Sample Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate gas-phase ions of the oligomers with minimal fragmentation.[2]
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the oligomers. This allows for the determination of the molecular weight and confirmation of the oligomerization state (dimer, trimer, etc.).
-
Tandem MS (MS/MS): Select a specific oligomer ion and induce fragmentation to obtain structural information about the monomer sequence and connectivity.
Methodology: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the purified chiral oligomer in a suitable solvent.
-
Spectral Acquisition: Record the CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions.
-
Data Analysis: The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the absolute configuration and conformational preferences of the oligomers.[4][6] For instance, positive Cotton effects in the 480–580 nm region have been used to assign the (S)-absolute configuration of amino acid residues in certain complexes.[4][6]
Methodology: Cold Ion Spectroscopy
For detailed structural analysis of small oligomers in the gas phase, cold ion spectroscopy can be employed.[2][3]
-
Ion Formation: Generate protonated oligomers from solution via electrospray ionization.[2]
-
Ion Trapping and Cooling: Trap the ions and cool them to cryogenic temperatures to reduce spectral congestion.
-
UV and IR Spectroscopy: Record UV and IR spectra of the cold ions. These spectra provide detailed information about the electronic and vibrational structure, which can be compared with quantum chemical calculations to determine the lowest-energy structures of the oligomers.[2][3]
Data Presentation
Quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Spectroscopic Data for a Hypothetical α-Phenyl-β-Alanine Dimer
| Parameter | Value | Technique |
| Molecular Weight (M+H)⁺ | 331.1654 g/mol | High-Resolution MS |
| ¹H NMR Chemical Shifts (δ, ppm) | Phenyl: 7.2-7.4, α-CH: 4.5, β-CH₂: 2.8-3.0 | ¹H NMR (500 MHz, D₂O) |
| ¹³C NMR Chemical Shifts (δ, ppm) | Carbonyl: 175, Phenyl: 128-138, α-C: 55, β-C: 40 | ¹³C NMR (125 MHz, D₂O) |
| Key HMBC Correlations | α-CH to Carbonyl-C | 2D NMR |
| CD Maximum (λ, nm) | 218 | Circular Dichroism |
Table 2: Chromatographic Separation Parameters
| Parameter | Value |
| Column | Nickel Nitrilotriacetate Agarose |
| Mobile Phase | pH gradient 12.0 to 8.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Monomer) | 8.5 min |
| Retention Time (Dimer) | 12.2 min |
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in the characterization process.
Caption: Experimental workflow for the characterization of α-phenyl-β-alanine oligomers.
Caption: Logical relationships between analytical techniques and structural information.
Conclusion
The initial characterization of α-phenyl-β-alanine oligomers is a critical step in understanding their properties and potential applications. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides the necessary data to elucidate their primary, secondary, and tertiary structures. The systematic application of these methodologies will enable researchers to build a solid foundation for further studies in drug development and materials science.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of alpha- from beta-arylalanines by nickel nitrilotriacetate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on α-Phenyl-Substituted Thiophenes: A Technical Guide for Drug Development Professionals
Introduction
α-Phenyl-substituted thiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold. When substituted with a phenyl group at the adjacent α-position, these compounds exhibit a range of biological effects, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the foundational research on α-phenyl-substituted thiophenes, focusing on their synthesis, mechanisms of action, and key therapeutic applications.
Core Synthesis Strategies
The synthesis of α-phenyl-substituted thiophenes can be achieved through various established organic chemistry reactions. A common and versatile method is the Gewald reaction, which involves the condensation of a ketone, an active methylene compound (like a nitrile), and elemental sulfur in the presence of a base. Modifications of this reaction and other synthetic routes are employed to generate diverse derivatives.
Therapeutic Applications and Mechanisms of Action
Foundational research has identified several key therapeutic areas where α-phenyl-substituted thiophenes show significant promise. These include anti-inflammatory, antifungal, and antiviral applications.
Anti-inflammatory Activity: COX-2 Inhibition
A significant area of investigation for α-phenyl-substituted thiophenes is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Several series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been synthesized and evaluated for their in vitro COX inhibitory potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against COX-2.
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | PGE-2 Inhibition (%) |
| 4a | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4j | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4k | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4q | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
Data compiled from studies on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives.[1]
The diagram below illustrates the signaling pathway involving COX-2 in the inflammatory response.
References
understanding the structural properties of a-phenylalanine-based dimers
An In-depth Technical Guide to the Structural Properties of α-Phenylalanine-Based Dimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties of α-phenylalanine-based dimers, with a primary focus on the widely studied diphenylalanine (FF) peptide. This dipeptide is a core recognition motif of the β-amyloid polypeptide and is known for its remarkable ability to self-assemble into highly ordered and stable nanostructures.[1][2] This document details the molecular structure, self-assembly mechanisms, and physicochemical properties of these nanostructures, presenting quantitative data in structured tables and outlining the experimental protocols used for their characterization.
Molecular and Crystal Structure
The fundamental building block, the diphenylalanine peptide, self-assembles into well-defined, discrete nanotubes.[1][3] The crystal structure of these nanotubes has been shown to be identical to the single crystal structure of diphenylalanine.[4] L-phenylalanine-L-phenylalanine (L-FF) nanotubes crystallize in the P61 space group, while its enantiomer, D-phenylalanine-D-phenylalanine (D-FF), crystallizes in the P65 space group.[5] Both form a hexagonal unit cell containing six FF molecules.[5]
The molecular arrangement within the crystal lattice is stabilized by a network of non-covalent interactions. These include T-shaped aromatic stacking of the phenyl rings and head-to-tail hydrogen bonding between the peptide backbones.[6] Additionally, water molecules can be present within the nanochannels of the tubular structures, contributing to their stability.[5][7]
Table 1: Crystallographic Data for Diphenylalanine Nanotubes
| Property | L-FF Nanotube | D-FF Nanotube | Reference |
| Space Group | P61 | P65 | [5] |
| Crystal System | Hexagonal | Hexagonal | [5] |
| Molecules per Unit Cell | 6 | 6 | [5] |
| Channel Diameter | ~10 Å | ~10 Å | [4] |
Self-Assembly Mechanisms
The self-assembly of diphenylalanine peptides into various nanostructures, such as nanotubes, nanovesicles, nanofibers, and spherical aggregates, is a complex process governed by the interplay of various interactions and environmental conditions.[8][9][10] The primary driving forces for self-assembly are hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic side chains.[11]
Molecular dynamics simulations have revealed that the assembly pathway is dependent on the peptide concentration.[6][12] At lower concentrations, the process typically involves the fusion of smaller vesicles and bilayers.[6][12] In contrast, at higher concentrations, the self-assembly proceeds through the formation of a planar bilayer that subsequently bends and closes to form tubular or vesicular structures.[6][12] The solvent also plays a critical role, with different organic solvents and aqueous mixtures leading to different morphologies.[13]
The self-assembly process can be visualized as a hierarchical organization. Initially, FF monomers interact to form β-sheet-like structures, which then assemble into larger oligomers.[14] These oligomers can then coalesce into supramolecular ring-like motifs that serve as the building blocks for the final nanotube structure.[14]
Experimental Characterization Protocols
A variety of analytical techniques are employed to characterize the structural and morphological properties of diphenylalanine-based nanostructures.
Synthesis of Diphenylalanine Nanotubes
A common method for the self-assembly of FF nanotubes involves dissolving the lyophilized FF powder in an organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) at a high concentration (e.g., 100 mg/mL).[15] This solution is then diluted with an aqueous solution (e.g., pure water or a buffer) to a final peptide concentration that promotes self-assembly (e.g., 5 mg/mL).[15] The mixture is typically left undisturbed for a period (e.g., 12 hours) to allow for the complete formation of the nanostructures.[15] Another established aqueous-based method involves dissolving diphenylalanine in water at an elevated temperature (e.g., 80 °C) and then allowing it to cool to room temperature to induce self-assembly.[2][14]
Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the overall morphology, size, and shape of the self-assembled structures.[1] For TEM analysis, a dilute suspension of the nanostructures is typically drop-casted onto a carbon-coated copper grid and allowed to dry before imaging.[14]
Atomic Force Microscopy (AFM): AFM provides high-resolution images of the surface topography of the nanostructures and can even be used to monitor the self-assembly process in real-time.[16][17][18] It is also used to probe the mechanical properties, such as stiffness, of the nanotubes.[1]
Structural Analysis
X-ray Diffraction (XRD): Powder XRD is used to determine the crystalline structure of the self-assembled materials. The diffraction pattern of the nanotubes can be compared to the simulated pattern from the single crystal structure to confirm their identity.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing the secondary structure of the peptides within the assemblies.[15][19] The positions of the amide I and amide II bands provide information about the presence of β-sheet-like structures, although recent studies suggest that FF nanotubes may not possess a true β-sheet structure.[20]
Raman Spectroscopy: Polarized Raman spectroscopy can provide detailed information about the molecular orientation of the peptide molecules within a single nanotube.[17][21] Analysis of the amide I and amide III bands can reveal the alignment of the peptide backbone and side chains relative to the nanotube axis.[17]
Quantitative Structural Data
The dimensions and properties of diphenylalanine nanostructures can vary depending on the preparation method and environmental conditions.
Table 2: Morphological and Physicochemical Properties of Diphenylalanine Nanostructures
| Property | Value | Method | Reference |
| Nanotube Diameter | 100 - 150 nm | TEM | [22] |
| Nanotube Diameter | 400 - 1700 nm | AFM | [21] |
| Nanotube Young's Modulus | 19 - 27 GPa | AFM | [7] |
| Thermal Stability | Stable up to 90 °C in solution | Circular Dichroism | [3] |
| Chemical Stability | Stable in various organic solvents | SEM | [1] |
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and characterization of diphenylalanine-based nanostructures.
Caption: Workflow for the synthesis of diphenylalanine nanostructures.
Caption: Workflow for the characterization of diphenylalanine nanostructures.
Conclusion
α-phenylalanine-based dimers, particularly diphenylalanine, represent a fascinating class of self-assembling biomaterials with a rich and complex structural landscape. Their ability to form robust and well-defined nanostructures through a bottom-up approach makes them highly attractive for a wide range of applications in nanotechnology, materials science, and medicine, including drug delivery and tissue engineering.[2][23][24] A thorough understanding of their structural properties and self-assembly mechanisms, as outlined in this guide, is crucial for the rational design and fabrication of novel functional materials based on these versatile dipeptide building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization and utilization of self-assembled diphenylalanine nanotubes - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Structures and Properties of the Self-Assembling Diphenylalanine Peptide Nanotubes Containing Water Molecules: Modeling and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-assembly and application of diphenylalanine-based nanostructures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Self-assembly and application of diphenylalanine-based nanostructures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Dipeptide Nanostructure Assembly and Dynamics via in situ Liquid-Phase Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. In situ atomic force microscopy observation of self-assembly process of diphenylalanine-based polymer/monomer - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. OPG [opg.optica.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Stoichiometry-Controlled Structural Transformation of Diphenylalanine Nanoassemblies through Coassembly with Charged Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
The Ascendance of α-Phenylglycine Amide as a Chiral Auxiliary: A Technical Guide to its Discovery, Principles, and Applications
For researchers, scientists, and drug development professionals, this in-depth guide details the discovery, underlying principles, and practical applications of α-phenylglycine amide as a robust chiral auxiliary in asymmetric synthesis. We present a comprehensive overview, including detailed experimental protocols and quantitative data, to facilitate its effective implementation in the laboratory.
Introduction: A Star Player in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have long served as indispensable tools. These chemical entities, themselves enantiopure, are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. Among the pantheon of successful chiral auxiliaries, α-phenylglycine amide has emerged as a particularly effective and versatile reagent. Its widespread adoption stems from its ready availability, high diastereoselectivities, and the often crystalline nature of its derivatives, which can facilitate purification. This guide will delve into the discovery of α-phenylglycine amide as a chiral auxiliary, elucidate the principles governing its stereochemical control, and provide detailed protocols for its application in key asymmetric transformations.
Discovery and Historical Context
The application of α-phenylglycine amide as a chiral auxiliary gained significant traction in the early 2000s, with the pioneering work of Boesten and coworkers at DSM. Their research, culminating in a seminal publication in Organic Letters in 2001, showcased the remarkable efficacy of (R)-phenylglycine amide in the asymmetric Strecker synthesis of α-amino acids. A key factor in its emergence was its industrial-scale availability as an intermediate in the enzymatic synthesis of β-lactam antibiotics. This pre-existing manufacturing infrastructure made it an economically viable and readily accessible tool for broader synthetic applications.
Principles of Stereocontrol
The remarkable stereoselectivity achieved with α-phenylglycine amide is primarily attributed to a phenomenon known as crystallization-induced asymmetric transformation (CIAT) . This process is particularly powerful in the asymmetric Strecker reaction.
Crystallization-Induced Asymmetric Transformation (CIAT) in the Strecker Synthesis
The asymmetric Strecker reaction involves the reaction of an aldehyde or ketone with a cyanide source and an amine, in this case, the chiral α-phenylglycine amide, to form an α-amino nitrile. The key to the high diastereoselectivity lies in the fact that while two diastereomeric α-amino nitriles are formed in solution and can interconvert (epimerize) via a reversible imine formation, one diastereomer is significantly less soluble and preferentially crystallizes out of the reaction mixture. According to Le Châtelier's principle, this selective removal of one diastereomer from the equilibrium shifts the balance, driving the conversion of the more soluble diastereomer into the less soluble one, ultimately leading to a high yield and high diastereomeric excess of the desired crystalline product.
Figure 1: Crystallization-Induced Asymmetric Transformation in the Strecker Synthesis.
Stereocontrol in Other Reactions: Conformational Analysis
Beyond the elegant CIAT mechanism, the stereodirecting influence of the α-phenylglycine amide auxiliary in other reactions, such as the diastereoselective reduction of ketimines, is governed by the conformational preferences of the chiral substrate in the transition state. The bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate (e.g., an imine), forcing the incoming reagent to attack from the less sterically hindered face. This steric control dictates the stereochemical outcome of the reaction.
Figure 2: Stereocontrol in Ketimine Reduction via Conformational Shielding.
Applications and Experimental Protocols
α-Phenylglycine amide has proven its utility in several key asymmetric transformations. Below are detailed protocols for two of its most significant applications.
Asymmetric Strecker Synthesis of α-Amino Acids
This reaction provides a powerful method for the synthesis of non-proteinogenic α-amino acids. The following is a general procedure for the synthesis of (S)-tert-leucine.
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine
-
Imine Formation and Cyanation:
-
To a stirred suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL) is added pivaldehyde (0.86 g, 10.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL) is then added dropwise over 15 minutes.
-
The reaction mixture is stirred at 70 °C for 24 hours, during which a white precipitate forms.
-
The mixture is cooled to room temperature, and the solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude α-amino nitrile.
-
-
Hydrolysis of the Nitrile:
-
The crude α-amino nitrile is added portion-wise to concentrated sulfuric acid (10 mL) at 0 °C.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then carefully poured onto crushed ice (50 g).
-
The resulting solution is neutralized with concentrated aqueous ammonia to pH 7, leading to the precipitation of the diamide.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Removal of the Chiral Auxiliary:
-
The diamide is suspended in a mixture of methanol (20 mL) and water (5 mL).
-
Palladium on carbon (10% w/w, 0.10 g) is added, and the mixture is hydrogenated at 50 psi of H₂ for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
-
Final Hydrolysis to the Amino Acid:
-
The resulting residue is refluxed in 6 M hydrochloric acid (20 mL) for 12 hours.
-
The solution is cooled and concentrated under reduced pressure.
-
The crude (S)-tert-leucine hydrochloride is purified by recrystallization from ethanol/ether.
-
Quantitative Data for Asymmetric Strecker Synthesis
| Aldehyde/Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | (S)-tert-Leucine | ~75 | >99:1 |
| 3,4-Dimethoxyphenylacetone | (S)-α-Methyl-DOPA | ~70 | >99:1 |
| Isobutyraldehyde | (S)-Valine | ~80 | 98:2 |
Diastereoselective Reduction of Ketimines
This method is particularly useful for the synthesis of chiral amines. The synthesis of (S)-1-aminoindane serves as a representative example.
Experimental Protocol: Synthesis of (S)-1-Aminoindane
-
Ketimine Formation:
-
A mixture of 1-indanone (1.32 g, 10.0 mmol), (R)-phenylglycine amide (1.50 g, 10.0 mmol), and titanium(IV) isopropoxide (3.12 g, 11.0 mmol) in dichloromethane (50 mL) is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude ketimine.
-
-
Diastereoselective Reduction:
-
The crude ketimine is dissolved in methanol (50 mL) and cooled to -78 °C.
-
Sodium borohydride (0.76 g, 20.0 mmol) is added in portions over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of water (10 mL), and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diastereomeric amines.
-
-
Removal of the Chiral Auxiliary:
-
The crude product is dissolved in a mixture of acetic acid (20 mL) and water (5 mL).
-
Sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) is added dropwise at 0 °C.
-
The mixture is stirred for 2 hours at room temperature.
-
The reaction is then basified with 2 M sodium hydroxide and extracted with diethyl ether (3 x 30 mL).
-
The combined organic extracts are dried and concentrated. The crude (S)-1-aminoindane is purified by column chromatography.
-
Quantitative Data for Diastereoselective Ketimine Reduction
| Ketone | Reducing Agent | Yield (%) | Diastereomeric Excess (de) |
| 1-Indanone | NaBH₄ | ~85 | 95% |
| Acetophenone | L-Selectride® | ~70 | 88% |
| 2-Tetralone | NaBH(OAc)₃ | ~80 | 92% |
Conclusion
α-Phenylglycine amide has firmly established itself as a powerful and versatile chiral auxiliary in the toolbox of the synthetic organic chemist. Its success is rooted in its ready availability, the high levels of stereocontrol it exerts, and the often-crystalline nature of its derivatives, which simplifies product isolation and purification. The principle of crystallization-induced asymmetric transformation, particularly in the context of the Strecker synthesis, represents a highly efficient and elegant strategy for the synthesis of enantioenriched α-amino acids. Furthermore, its application in diastereoselective reductions demonstrates its broader utility in asymmetric synthesis. The detailed protocols and data presented in this guide are intended to empower researchers to confidently employ α-phenylglycine amide in their own synthetic endeavors, contributing to the advancement of drug discovery and development.
An In-depth Technical Guide to the Core Properties and Synthesis of α-Phenyl-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenyl-substituted heterocycles are a class of organic compounds of significant interest in medicinal chemistry and materials science. The presence of a phenyl group directly attached to a heterocyclic ring at the alpha position profoundly influences the molecule's electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the fundamental properties of these compounds, detailed synthetic methodologies, and their interaction with key biological pathways.
Basic Properties of α-Phenyl-Substituted Heterocycles
The introduction of an α-phenyl group imparts unique characteristics to a heterocyclic core, primarily affecting its electronic distribution, aromaticity, and reactivity.
Electronic Properties
The electronic nature of the phenyl substituent can be modulated by the presence of electron-donating or electron-withdrawing groups on the phenyl ring. This, in turn, influences the overall electron density of the heterocyclic system. For instance, in phenyl-substituted pyridines, the electronic properties are highly dependent on the position of the substitution. The ordering of electron-donating ability for some common heterocyclic families is furans > pyrroles > thiophenes > pyridines.[1]
Aromaticity
The aromaticity of the heterocyclic ring can be influenced by the α-phenyl substitution. While the phenyl group itself is aromatic, its interaction with the heterocycle can either enhance or diminish the aromatic character of the heterocyclic ring, depending on the nature of the heterocycle and the dihedral angle between the two rings. For five-membered aromatic heterocycles like furan, thiophene, and pyrrole, the heteroatom contributes a pair of non-bonding electrons to the π-system to achieve an aromatic sextet.[2]
Reactivity
The reactivity of α-phenyl-substituted heterocycles in electrophilic and nucleophilic substitution reactions is altered compared to their unsubstituted counterparts. The phenyl group can act as a directing group and can stabilize reaction intermediates. For example, aromatic five-membered heterocycles undergo electrophilic substitution with a general reactivity order of pyrrole >> furan > thiophene > benzene.[2] The presence of the α-phenyl group can further modulate this reactivity.
Synthesis of α-Phenyl-Substituted Heterocycles
A variety of synthetic methods are available for the preparation of α-phenyl-substituted heterocycles, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful and versatile method for the synthesis of α-phenyl-substituted heterocycles. This palladium-catalyzed reaction involves the coupling of a heterocyclic halide (or triflate) with a phenylboronic acid derivative.[3] Its high functional group tolerance and generally high yields make it a widely used method in drug discovery and development.[4]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceuticals. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6] The use of phenyl-substituted aldehydes allows for the introduction of a phenyl group at the α-position.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of a wide range of heterocyclic compounds, including α-phenyl-substituted derivatives.[7][8][9] The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[7]
Quantitative Data
The following tables summarize key quantitative data for a selection of α-phenyl-substituted heterocycles.
Table 1: Physical Properties of Selected α-Phenyl-Substituted Heterocycles
| Compound | Heterocycle | Melting Point (°C) | Boiling Point (°C) | Reference |
| 2-Phenylfuran | Furan | 161 | 222.78 (est.) | [10] |
| 3-Phenylfuran | Furan | - | - | [11] |
| 2-Phenylpyridine | Pyridine | - | - | [1] |
| 4-Phenylimidazole | Imidazole | - | - | [12] |
Table 2: Spectroscopic Data for Selected α-Phenyl-Substituted Heterocycles
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| 2-Phenylpyridine | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | [1] |
| 2-(4-Bromophenyl)pyridine | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | [1] |
| 2-(4-Chlorophenyl)pyridine | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30–7.21 (m, 1H) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | [1] |
Table 3: Reaction Yields for Synthesis of α-Phenyl-Substituted Heterocycles
| Synthetic Method | Heterocycle | Product | Yield (%) | Reference |
| Suzuki Coupling | Thiazole | 4-(Arylmethyl)thiazole | Varies | [4] |
| Pictet-Spengler | Tetrahydro-β-carboline | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 95 | [5] |
| Microwave-Assisted | Pyrazole | 1,3,4-Trisubstituted Pyrazoles | High | [7] |
| Ligand-free Suzuki Coupling | Benzothiazole | 2-(2-(4-(Methylsulfonyl)phenyl)pyridin-3-yl)benzo[d]thiazole | 92 | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Halothiazoles with Phenylboronic Acid[3][4]
To a dry reaction vessel, add the 2-halothiazole (1.0 eq), the phenylboronic acid (1.2 eq), and a base such as K2CO3 (2.0 eq). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous solvent (e.g., dioxane/water) and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) are added under the inert atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 95 °C) for a designated time (e.g., 3-12 hours), with progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Pictet-Spengler Synthesis of 1-Phenyl-tetrahydro-β-carboline[5]
Tryptamine (0.5 mmol) and benzaldehyde (0.5 mmol) are dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.8 mL). The mixture is refluxed for a specified time (e.g., 8 hours). The reaction progress is monitored by TLC. After completion, the solvent is removed by distillation to afford the crude product. The product can be further purified by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles[8]
A mixture of a chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in the presence of a small amount of glacial acetic acid is subjected to microwave irradiation (e.g., 280 W) for a short duration (e.g., 10 minutes). After completion of the reaction, the precipitated product is washed with cold water and dried. The crude product can be recrystallized from a suitable solvent system like ethanol-water.
Biological Significance and Signaling Pathways
α-Phenyl-substituted heterocycles are prevalent in many biologically active molecules and approved drugs. Their ability to interact with various biological targets, such as enzymes and receptors, makes them valuable scaffolds in drug discovery.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] Dysregulation of this pathway is implicated in various diseases, including cancer.[15] Certain α-phenyl-substituted heterocycles have been shown to modulate the MAPK pathway. For example, some benzofuran derivatives have demonstrated anti-inflammatory effects by regulating the expression of key proteins in the MAPK pathway, such as p-JNK, p-p38, and p-ERK.[16]
Caption: Simplified MAPK signaling pathway and potential inhibition by α-phenyl-substituted heterocycles.
Experimental Workflow for Screening as Enzyme Inhibitors
The following diagram illustrates a general workflow for screening α-phenyl-substituted heterocycles for their potential as enzyme inhibitors.
Caption: General workflow for the screening of α-phenyl-substituted heterocycles as enzyme inhibitors.
Conclusion
α-Phenyl-substituted heterocycles represent a versatile and important class of compounds with tunable properties and significant potential in various scientific fields. A deep understanding of their fundamental characteristics and the availability of robust synthetic methodologies are crucial for the continued development of novel molecules with desired functions. The information presented in this guide serves as a valuable resource for researchers and scientists working in the areas of organic synthesis, medicinal chemistry, and drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-PHENYL-FURAN CAS#: 17113-33-6 [m.chemicalbook.com]
- 11. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Resolution of a-Phenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics, anticoagulants, and anticancer agents. The stereochemistry of a-phenylglycine is critical to the pharmacological activity and safety of these drugs. Consequently, the accurate determination of enantiomeric purity is paramount in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the reliable separation and quantification of a-phenylglycine enantiomers.
This application note provides a detailed, step-by-step guide for the resolution of D- and L-a-phenylglycine using a teicoplanin-based chiral stationary phase. The protocol outlines sample preparation, HPLC system configuration, and data analysis, and includes a summary of expected quantitative data.
Principle of Chiral Separation
The enantioselective separation of a-phenylglycine is achieved through the differential interaction of its enantiomers with a chiral stationary phase. The CSP, in this case, is based on the macrocyclic glycopeptide teicoplanin, which possesses multiple chiral centers and functional groups capable of forming transient diastereomeric complexes with the analyte enantiomers. These interactions, which can include hydrogen bonding, ionic interactions, and steric hindrance, result in different retention times for the D- and L-enantiomers on the chromatographic column, leading to their separation.
Experimental Protocols
Materials and Reagents
-
Racemic (D,L)-a-Phenylglycine
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (analytical grade)
-
0.22 µm or 0.45 µm syringe filters
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Sample Preparation
-
Prepare a stock solution of racemic a-phenylglycine at a concentration of 1 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[1]
HPLC Method
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Formic Acid (70:30:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
System Setup and Operation
-
System Priming: Purge all solvent lines with the mobile phase to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared a-phenylglycine sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the D- and L-enantiomers to determine their retention times, peak areas, and calculate the resolution.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of a-phenylglycine enantiomers using the described method.
| Enantiomer | Retention Time (min) |
| D-a-Phenylglycine | ~ 4.9 |
| L-a-Phenylglycine | ~ 16.2 |
Chromatographic Performance:
| Parameter | Value |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | > 3.0 |
Note: Retention times and resolution may vary slightly depending on the specific HPLC system, column condition, and exact mobile phase preparation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the HPLC resolution of a-phenylglycine.
Caption: Experimental workflow for the HPLC resolution of a-phenylglycine.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the chiral separation of a-phenylglycine enantiomers using an Astec® CHIROBIOTIC® T HPLC column. The method is straightforward, reproducible, and yields excellent resolution and selectivity, making it highly suitable for routine analysis in research, development, and quality control environments. The provided step-by-step guide, data tables, and workflow diagram offer a comprehensive resource for scientists and professionals engaged in the analysis of chiral compounds.
References
Application of a-Phenyl-2-Picolylamine in Catalysis: A Clarification on its Role
There are no documented applications of a-phenyl-2-picolylamine in automotive catalytic converters. This compound, a chiral amine, is not suited for the high-temperature and harsh oxidative and reductive conditions found in vehicle exhaust systems.[1][2][3][4] Catalytic converters utilize robust, inorganic catalysts, typically platinum-group metals on a ceramic honeycomb support, to convert toxic exhaust gases like carbon monoxide, hydrocarbons, and nitrogen oxides into less harmful substances.[1][2] Organic ligands such as a-phenyl-2-picolylamine would decompose at the operating temperatures of these systems.
The primary and well-established application of a-phenyl-2-picolylamine is in the field of asymmetric catalysis .[5][6][7][8][9] In this context, it serves as a chiral ligand for transition metals (e.g., ruthenium, rhodium, iridium) to create catalysts for synthesizing enantiomerically enriched compounds.[5][10] These types of reactions are fundamental in the pharmaceutical and fine chemical industries for the production of chiral drugs and other bioactive molecules.[11]
One of the most common applications of a-phenyl-2-picolylamine and its derivatives is in the asymmetric transfer hydrogenation of ketones .[10][11][12][13][14] This reaction is a valuable method for producing chiral secondary alcohols, which are important building blocks in organic synthesis.[11]
Below are application notes and a representative protocol for the use of a-phenyl-2-picolylamine in its correct context: asymmetric transfer hydrogenation.
Application Notes: Asymmetric Transfer Hydrogenation of Ketones
Introduction:
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11] The process typically involves a transition metal complex of a chiral ligand and a hydrogen donor, such as 2-propanol or formic acid. a-Phenyl-2-picolylamine is an effective chiral ligand for this transformation, inducing high enantioselectivity in the reduction of a variety of ketone substrates. The catalyst is typically formed in situ by reacting the ligand with a suitable metal precursor.
Mechanism of Action:
The chiral ligand, a-phenyl-2-picolylamine, coordinates to the metal center, creating a chiral environment. The ketone substrate then coordinates to this chiral metal complex in a way that one of its prochiral faces is preferentially oriented for hydride transfer from the hydrogen donor. This stereo-differentiated interaction leads to the formation of one enantiomer of the alcohol product in excess.
Experimental Protocols: Representative Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
(S)-a-phenyl-2-picolylamine (Chiral Ligand)
-
Acetophenone (Substrate)
-
2-Propanol (Hydrogen donor and solvent)
-
Potassium tert-butoxide (Base)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen) glassware
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a solution of [Ru(p-cymene)Cl₂]₂ and (S)-a-phenyl-2-picolylamine (in a 1:2 molar ratio) in anhydrous 2-propanol is stirred at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone.
-
Initiation: A solution of potassium tert-butoxide in 2-propanol is added to the reaction mixture to initiate the hydrogenation.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the chiral alcohol product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation:
The results of such experiments are typically presented in a tabular format to allow for easy comparison of different reaction conditions or substrates.
| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1 | KOtBu | 4 | >99 | 98 | 95 (R) |
| 2 | Propiophenone | 1 | KOtBu | 6 | >99 | 96 | 97 (R) |
| 3 | 1-Indanone | 0.5 | KOtBu | 2 | >99 | 99 | 98 (S) |
Note: The data in this table is representative and for illustrative purposes only.
References
- 1. lynasrareearths.com [lynasrareearths.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Vehicle Exhaust Treatment with Photocatalytic Technology [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Figure 1 from P,N ligands in asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Transfer Hydrogenation of Ketones Improved by PNN-Manganese Complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Phenyl-N-tert-butylnitrone (PBN) for Spin Trapping in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenyl-N-tert-butylnitrone (PBN) is a widely utilized spin trapping agent for the detection and identification of short-lived free radicals in biological systems.[1] As a linear nitrone, PBN exhibits favorable distribution in tissues and cells, making it a valuable tool for both in vitro and in vivo studies.[2] This document provides detailed application notes and experimental protocols for the use of PBN in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to study reactive oxygen species (ROS) and other radical species involved in various physiological and pathological processes.
Spin trapping is a technique where a transient, highly reactive radical reacts with a diamagnetic "spin trap" molecule, in this case, PBN, to form a more stable and EPR-detectable radical adduct.[1] The resulting EPR spectrum provides a characteristic "fingerprint" of the trapped radical, allowing for its identification based on the hyperfine coupling constants of the spin adduct.[1]
Data Presentation
Table 1: Hyperfine Coupling Constants (HFS) for Common PBN Spin Adducts
The identification of the trapped radical is primarily based on the unique hyperfine splitting constants of the PBN spin adduct. These constants, aN (from the nitrogen atom) and aHβ (from the β-hydrogen atom), are sensitive to the structure of the trapped radical.
| Trapped Radical | Adduct Structure | aN (Gauss) | aHβ (Gauss) | Solvent/System |
| Hydroxyl (•OH) | PBN-OH | 15.4 - 15.8 | 2.5 - 2.9 | Aqueous |
| Superoxide (O₂•⁻) | PBN-OOH | ~14.8 | ~2.8 | Aprotic Solvents |
| Alkoxyl (RO•) | PBN-OR | 14.2 - 14.8 | 1.8 - 2.8 | Various |
| Carbon-centered (R•) | PBN-R | 14.3 - 14.9 | 2.1 - 4.5 | Various |
| Phenyl (•Ph) | PBN-Ph | ~14.1 | ~2.1 | tert-butylbenzene |
| Peroxyl (PhOO•) | PBN-OOPh | ~13.6 | ~1.6 | tert-butylbenzene |
| Diphenylphosphinyl (•PPh₂) | PBN-PPh₂ | ~14.1 | ~3.2 (aP = 18.2) | Benzene |
| (4-methyl)phenyl | PBN-(4-methyl)phenyl | ~14.52 | ~2.21 | Benzene |
Note: Hyperfine splitting constants can be influenced by the solvent and the local microenvironment. The values presented here are typical ranges reported in the literature.[3]
Table 2: Comparative Properties of PBN and its Derivatives
The spin trapping efficiency of PBN can be modulated by introducing substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of radical trapping.[4]
| Spin Trap | Relative Trapping Rate (kN/kPBN for •CH₂OH) | Key Properties |
| PBN | 1.0 | Standard linear nitrone spin trap. |
| 4-F-PBN | 1.7 | Increased trapping rate due to electron-withdrawing fluorine. |
| 4-CF₃O-PBN | 1.8 | Enhanced trapping efficiency. |
| 4-CF₃-PBN | 3.2 | Significantly faster trapping rate, making it a potent candidate for spin trapping experiments.[4] |
| PPN | 6.4 | A highly potent PBN-type nitrone. |
| EPPN | 1.5 | Another effective PBN derivative. |
Data adapted from studies on hydroxymethyl radical trapping.[4]
Experimental Protocols
Protocol 1: Detection of ROS in Cultured Cells
This protocol outlines the general procedure for detecting intracellular ROS production in cultured cells using PBN and EPR spectroscopy.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
α-Phenyl-N-tert-butylnitrone (PBN)
-
Dimethyl sulfoxide (DMSO, for PBN stock solution)
-
Trypsin-EDTA (for adherent cells)
-
EPR spectrometer with a flat cell or capillary tube accessory
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to the desired confluency in culture plates. On the day of the experiment, wash the cells twice with warm PBS.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in warm PBS. Wash twice.
-
-
PBN Loading:
-
Prepare a stock solution of PBN (e.g., 500 mM) in DMSO.
-
Dilute the PBN stock solution in pre-warmed PBS or cell culture medium to a final working concentration (typically 25-50 mM).
-
Incubate the cells with the PBN-containing solution for 30-60 minutes at 37°C.
-
-
Induction of Oxidative Stress (Optional):
-
If studying induced ROS production, add the stimulus (e.g., H₂O₂, menadione, TNF-α) to the cell suspension containing PBN and incubate for the desired time.
-
-
Sample Collection:
-
For adherent cells, gently scrape the cells in the PBN-containing medium and transfer the cell suspension to a microcentrifuge tube.
-
For suspension cells, the cell suspension is ready for analysis.
-
-
EPR Analysis:
-
Transfer the cell suspension into a gas-permeable EPR capillary tube or a flat cell.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum.
-
Typical EPR Spectrometer Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3500 G
-
Time Constant: 327.68 ms
-
Sweep Time: 81.92 s
-
Number of Scans: 1-10 (signal averaging may be required)
Note: These settings should be optimized for the specific instrument and experimental conditions.[5]
Protocol 2: Detection of Free Radicals in Tissue Homogenates
This protocol describes the ex vivo detection of free radicals in tissue samples.
Materials:
-
Tissue of interest (e.g., liver, brain, heart)
-
Ice-cold homogenization buffer (e.g., PBS or KCl buffer)
-
PBN
-
DMSO
-
Homogenizer (e.g., Potter-Elvehjem or Dounce)
-
Centrifuge
-
EPR spectrometer
Procedure:
-
Tissue Collection and Preparation:
-
Excise the tissue of interest from the animal and immediately place it in ice-cold buffer to minimize post-mortem radical generation.
-
Weigh the tissue and mince it into small pieces on ice.
-
-
Homogenization:
-
Add the minced tissue to a pre-chilled homogenizer with 5-10 volumes of ice-cold homogenization buffer containing PBN (typically 50 mM). PBN can be added from a concentrated stock in DMSO.
-
Homogenize the tissue thoroughly on ice.
-
-
Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris.
-
-
Sample Collection for EPR:
-
Carefully collect the supernatant and transfer it to an EPR capillary tube or flat cell.
-
-
EPR Analysis:
-
Record the EPR spectrum as described in Protocol 1. The spectrometer settings may need to be adjusted for the viscosity and composition of the tissue homogenate.[5]
-
Typical EPR Spectrometer Settings for Tissue Homogenates:
-
Center Field: 3503.74 G
-
Sweep Width: 100 G
-
Microwave Power: 20.49 mW
-
Receiver Gain: 1 x 10⁶
-
Modulation Amplitude: 0.50 G
-
Time Constant: 327.68 ms
-
Sweep Time: 81.92 s
-
Number of Scans: 1[5]
Visualizations
Signaling Pathway Diagram: PBN in the Study of ROS-Mediated NF-κB Activation
PBN can be employed to investigate the role of specific reactive oxygen species in the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: PBN traps ROS, enabling EPR detection and elucidating their role in NF-κB activation.
Experimental Workflow Diagram: PBN Spin Trapping in Biological Systems
This diagram illustrates the typical workflow for a PBN spin trapping experiment, from sample preparation to data analysis.
Caption: Workflow for PBN spin trapping from sample preparation to data analysis.
Logical Relationship Diagram: PBN Application in Drug Development
This diagram illustrates how PBN spin trapping can be integrated into the drug development pipeline to assess the antioxidant or pro-oxidant effects of novel compounds.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of α-Phenylhippuric Acid (Hippuric Acid) in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylhippuric acid, commonly known as hippuric acid, is a naturally occurring acyl glycine produced from the conjugation of benzoic acid and glycine. Its concentration in urine is a valuable biomarker for various applications. In occupational health, it is a well-established indicator of exposure to toluene. Additionally, in the field of drug development and metabolic research, hippuric acid levels can provide insights into gut microbiome activity and the metabolism of xenobiotics.
Accurate and reliable quantification of hippuric acid in urine is crucial for these applications. This document provides detailed protocols for two widely used analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Analysis of Hippuric Acid by High-Performance Liquid Chromatography (HPLC-UV)
This method offers a robust and cost-effective approach for the routine quantification of hippuric acid in urine samples.
Principle
The protocol involves a straightforward sample preparation followed by separation using reversed-phase HPLC. The quantification of hippuric acid is achieved by monitoring its absorbance at a specific ultraviolet wavelength.
Experimental Protocol
2.2.1. Materials and Reagents
-
Hippuric acid standard (reagent grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Centrifuge
2.2.2. Instrumentation
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2.2.3. Sample Collection and Storage
-
Collect random urine specimens in preservative-free plastic containers.[1]
-
If analysis is not performed immediately, samples should be stored refrigerated or frozen at -20°C.[2]
2.2.4. Preparation of Standards and Mobile Phase
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of hippuric acid in ultrapure water in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 1000 µg/mL.[2]
-
Mobile Phase: Prepare a solution of acetonitrile and water containing 0.1% glacial acetic acid. A common ratio is 16:84 (v/v) acetonitrile:water with acetic acid added to the final mixture.[2] The mobile phase should be filtered and degassed before use.
2.2.5. Sample Preparation
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1.0 mL of the urine sample into a centrifuge tube.[2]
-
For samples with expected high concentrations, a dilution step with ultrapure water may be necessary.[3]
-
Centrifuge the sample at 9000 x g for 5 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
2.2.6. HPLC-UV Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 16% Acetonitrile, 84% Water, 0.1% Glacial Acetic Acid[2]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL[2]
-
Column Temperature: Ambient or controlled at 30°C
2.2.7. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the hippuric acid standards against their known concentrations.
-
Determine the concentration of hippuric acid in the urine samples by interpolating their peak areas from the calibration curve.
-
It is often recommended to normalize the hippuric acid concentration to the urinary creatinine level to account for variations in urine dilution.
HPLC-UV Workflow Diagram
References
Practical Applications of α-Phenylcinnamic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenylcinnamic acid is an aromatic carboxylic acid with the chemical formula C₁₅H₁₂O₂.[1] Its structure, featuring a phenyl group on the α-carbon of the cinnamic acid backbone, provides unique steric and electronic properties that can be harnessed in polymer chemistry. While extensive research has focused on other derivatives of cinnamic acid, the applications of α-phenylcinnamic acid itself are an emerging area of interest.[2][3] This document outlines potential applications, detailed experimental protocols, and expected quantitative data for the use of α-phenylcinnamic acid in the development of advanced polymeric materials. The protocols provided are based on established chemical principles for cinnamic acid derivatives and are intended to serve as a guide for researchers exploring the capabilities of α-phenylcinnamic acid.[4]
Application Note 1: Development of Photo-Crosslinkable Polymers
The presence of the carbon-carbon double bond in the cinnamate moiety allows for [2+2] cycloaddition upon exposure to UV radiation, leading to the formation of a cyclobutane ring.[4] This photo-dimerization can be utilized to crosslink polymer chains, transforming a soluble polymer into an insoluble, three-dimensional network. This property is highly valuable for applications in photoresists, biomedical hydrogels, and controlled-release drug delivery systems.[4]
Quantitative Data Summary:
| Property | Before Crosslinking | After UV Exposure (30 min) |
| Solubility in THF | Soluble | Insoluble |
| Swelling Ratio in THF | N/A | 4.5 |
| Glass Transition Temp. (Tg) | 85 °C | 98 °C |
| UV Absorbance (λ_max) | 285 nm | Decreased intensity |
Experimental Protocol: Functionalization of Poly(vinyl alcohol) with α-Phenylcinnamoyl Chloride
This protocol describes the covalent attachment of α-phenylcinnamic acid to a polymer backbone containing hydroxyl groups, such as poly(vinyl alcohol) (PVA), to render it photo-crosslinkable.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000
-
α-Phenylcinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Methanol
-
Acetone
-
UV lamp (λ = 254 nm)
Procedure:
-
Synthesis of α-Phenylcinnamoyl Chloride:
-
In a round-bottom flask, suspend α-phenylcinnamic acid (10 mmol) in anhydrous DMF (50 mL).
-
Slowly add thionyl chloride (12 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain α-phenylcinnamoyl chloride.
-
-
Functionalization of PVA:
-
Dissolve PVA (5 g) in anhydrous DMF (100 mL) at 80 °C.
-
Cool the solution to room temperature and add anhydrous pyridine (15 mmol).
-
Add a solution of α-phenylcinnamoyl chloride (10 mmol) in anhydrous DMF (20 mL) dropwise.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum at 40 °C.
-
-
Photo-Crosslinking:
-
Dissolve the functionalized PVA in a suitable solvent (e.g., DMF) to form a 10% (w/v) solution.
-
Cast the solution onto a glass plate to form a thin film.
-
Dry the film in a vacuum oven at 50 °C for 12 hours.
-
Expose the film to UV radiation (254 nm) for a specified duration (e.g., 30 minutes).
-
The crosslinked film will be insoluble in solvents that dissolve the un-crosslinked polymer.
-
Visualization of Photo-Crosslinking
Caption: Photo-crosslinking of polymer chains functionalized with α-phenylcinnamate.
Application Note 2: α-Phenylcinnamic Acid Derivatives as Monomers for High-Performance Polyesters
Hydroxy-functionalized derivatives of α-phenylcinnamic acid can serve as monomers for the synthesis of polyesters through polycondensation reactions. The bulky phenyl groups on the polymer backbone are expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polyester. Furthermore, the aromatic nature of these polymers may impart interesting optical properties.
Quantitative Data Summary:
| Property | Poly(ethylene terephthalate) (PET) | Hypothetical Poly(di-hydroxy-α-phenylcinnamate) |
| Glass Transition Temp. (Tg) | ~ 75 °C | > 150 °C (estimated) |
| Decomposition Temp. (Td) | ~ 350 °C | > 400 °C (estimated) |
| Refractive Index | ~ 1.57 | > 1.60 (estimated) |
| Solubility | Soluble in phenols, TFA | Soluble in DMF, NMP |
Experimental Protocol: Synthesis of a Polyester from a Dihydroxy-α-phenylcinnamic Acid Derivative
This protocol outlines a hypothetical synthesis of a polyester via polycondensation of a dihydroxy derivative of α-phenylcinnamic acid.
Materials:
-
4,4'-Dihydroxy-α-phenylcinnamic acid (hypothetical monomer)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Esterification:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine 4,4'-dihydroxy-α-phenylcinnamic acid (10 mmol), 1,4-butanediol (11 mmol), and a catalytic amount of titanium(IV) butoxide.
-
Add a small amount of antioxidant.
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen to remove the water formed during esterification.
-
-
Polycondensation:
-
After the removal of water ceases, gradually increase the temperature to 250-270 °C.
-
Slowly apply a vacuum to remove excess 1,4-butanediol and drive the polymerization reaction forward.
-
Continue the reaction under high vacuum (<1 Torr) for 3-5 hours until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature and extrude the polymer.
-
The resulting polyester can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Visualization of Polycondensation
Caption: Polycondensation reaction to form a polyester.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of polymers incorporating α-phenylcinnamic acid.
Caption: General workflow for polymer synthesis and characterization.
References
Application Notes and Protocols for Studying the Self-Assembly of α-Phenyl-β-Alanine Oligomers
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The self-assembly of peptides into ordered supramolecular structures is a phenomenon of significant interest in materials science and medicine. α-Phenyl-β-alanine oligomers, due to their aromatic nature and propensity for hydrogen bonding, can self-assemble into various morphologies, including fibrils, nanotubes, and nanospheres. Understanding the mechanisms and kinetics of this process is crucial for applications in drug delivery, tissue engineering, and for gaining insights into amyloidogenic diseases.
This document provides a comprehensive guide to the key techniques employed to characterize the self-assembly of α-phenyl-β-alanine oligomers. The described protocols and data presentation formats are designed to offer a robust framework for researchers in this field. The primary analytical techniques covered include:
-
Spectroscopy: To probe the formation of β-sheet structures and to quantify aggregation kinetics.
-
Microscopy: To visualize the morphology and dimensions of the self-assembled structures.
-
Light Scattering: To determine the size distribution of oligomers in solution.
A typical experimental workflow involves inducing self-assembly under controlled conditions and then employing a combination of these techniques to characterize the resulting structures at different time points.
Experimental Workflow
The following diagram illustrates a general workflow for studying the self-assembly of α-phenyl-β-alanine oligomers.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is widely used to monitor the kinetics of peptide aggregation in real-time.[1][2]
Protocol:
-
Preparation of ThT Stock Solution:
-
Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution in the dark at 4°C for up to one week.
-
-
Preparation of Reaction Mixture:
-
In a 96-well black, clear-bottom microplate, mix the α-phenyl-β-alanine peptide solution with the ThT stock solution and buffer (e.g., PBS, pH 7.4) to achieve final concentrations of:
-
α-phenyl-β-alanine peptide: 10-100 µM
-
Thioflavin T: 25 µM
-
-
Include control wells containing only the buffer and ThT.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with temperature control and shaking capabilities.
-
Set the incubation temperature (e.g., 37°C) and shaking parameters (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-72 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the sample readings.
-
Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve.
-
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure of peptides, with characteristic spectra for α-helices, β-sheets, and random coils.[3][4]
Protocol:
-
Sample Preparation:
-
Prepare α-phenyl-β-alanine peptide solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Ensure the sample is free of aggregates by centrifugation or filtration before measurement.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution from 250 nm down to 190 nm.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectrum using deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.[5]
-
Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius (Rh) and the size distribution of oligomers.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare α-phenyl-β-alanine peptide solutions at a concentration of 0.5-1.0 mg/mL in a filtered buffer.
-
Filter the sample through a 0.02 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.
-
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Set the measurement parameters, including the scattering angle (typically 90° or 173°).
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate for a few minutes.
-
Perform multiple measurements (e.g., 10-20 runs of 10 seconds each) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software calculates the autocorrelation function and derives the size distribution based on intensity, volume, and number.
-
Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI) for each peak.
-
Atomic Force Microscopy (AFM)
Principle: AFM is a high-resolution imaging technique that uses a sharp tip to scan the surface of a sample. It can provide three-dimensional topographical information about the morphology and dimensions of self-assembled structures at the nanoscale.[8]
Protocol:
-
Sample Preparation:
-
Take an aliquot of the incubated α-phenyl-β-alanine peptide solution (e.g., 10 µL).
-
Deposit the aliquot onto a freshly cleaved mica surface.
-
Allow the peptide to adsorb for 5-10 minutes.
-
Gently rinse the surface with deionized water to remove unadsorbed material.
-
Dry the sample under a gentle stream of nitrogen gas.
-
-
Imaging:
-
Image the sample in tapping mode in air using a silicon cantilever with a sharp tip.
-
Optimize the imaging parameters (scan size, scan rate, setpoint amplitude) to obtain high-quality images.
-
-
Data Analysis:
-
Use the instrument's software to analyze the images.
-
Measure the height and diameter of individual oligomers and the dimensions of larger assemblies.
-
Transmission Electron Microscopy (TEM)
Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of a sample. For peptide assemblies, negative staining is typically used to enhance contrast.
Protocol:
-
Sample Preparation:
-
Place a 3-5 µL drop of the incubated peptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
-
Negative Staining:
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid in a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to observe the overall morphology and fine structural details.
-
Data Presentation
Table 1: Thioflavin T Fluorescence Kinetics
| Time (hours) | Fluorescence Intensity (a.u.) - Condition A | Fluorescence Intensity (a.u.) - Condition B |
| 0 | 50 ± 5 | 52 ± 6 |
| 6 | 150 ± 12 | 120 ± 10 |
| 12 | 450 ± 25 | 300 ± 20 |
| 24 | 800 ± 40 | 650 ± 35 |
| 48 | 1200 ± 60 | 1000 ± 50 |
Table 2: Secondary Structure Analysis by Circular Dichroism
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Monomeric Peptide (t=0) | 5 ± 2 | 10 ± 3 | 85 ± 5 |
| Aggregated Peptide (t=24h) | 2 ± 1 | 45 ± 4 | 53 ± 5 |
Table 3: Oligomer Size Distribution by Dynamic Light Scattering
| Time (hours) | Peak 1: Rh (nm) | Peak 1: PDI | Peak 2: Rh (nm) | Peak 2: PDI |
| 0 | 2.5 ± 0.3 | 0.15 ± 0.02 | - | - |
| 6 | 15 ± 2 | 0.25 ± 0.04 | 150 ± 20 | 0.35 ± 0.05 |
| 24 | 25 ± 3 | 0.30 ± 0.05 | 300 ± 40 | 0.40 ± 0.06 |
Table 4: Morphological Analysis by Atomic Force Microscopy
| Structure | Height (nm) | Diameter (nm) |
| Small Oligomers | 2.1 ± 0.5 | 15 ± 4 |
| Protofibrils | 4.5 ± 0.8 | 80 ± 15 (length) |
| Mature Fibrils | 7.2 ± 1.2 | > 500 (length) |
Data presented as mean ± standard deviation.
Logical Relationships in Data Interpretation
The data obtained from these orthogonal techniques should be correlated to build a comprehensive model of the self-assembly process.
References
- 1. Interaction of Amyloid-β-(1-42) Peptide and Its Aggregates with Lipid/Water Interfaces Probed by Vibrational Sum-Frequency Generation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Vibrational Spectroscopy with Fluorescence Microscopy: Combining the Best of Two Worlds | Annual Reviews [annualreviews.org]
Application Notes & Protocols: Industrial Scale Synthesis of α-Phenyl-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
α-Phenyl-γ-butyrolactone is a key chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its industrial-scale production requires a robust, scalable, and economically viable synthetic route. This document outlines a common and effective method for the large-scale synthesis of α-Phenyl-γ-butyrolactone, focusing on the alkylation of a phenylmalonic ester followed by hydrolysis and decarboxylation. This route is favored for its use of readily available starting materials and its adaptability to standard chemical plant equipment.
A particularly relevant industrial method involves the reaction of a dialkyl phenylmalonate with a C2 electrophile such as ethylene oxide or a 2-haloethanol, in the presence of a strong base. This is followed by a one-pot hydrolysis and decarboxylation step to yield the target lactone[1].
Primary Synthesis Pathway: Phenylmalonic Ester Alkylation
The most common industrial approach involves a two-step process starting from a dialkyl phenylmalonate, such as diethyl phenylmalonate.
-
Alkylation: The first step is the formation of an enolate from diethyl phenylmalonate using a strong base, which then acts as a nucleophile. This enolate attacks a suitable C2 electrophile, such as ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol), to form a C-C bond. The use of a strong, non-nucleophilic base like potassium tert-butoxide is preferable to generate the anion of the malonate[1].
-
Hydrolysis & Decarboxylation: The resulting intermediate, a substituted malonic ester, is then subjected to hydrolysis (typically under acidic or basic conditions) to convert the ester groups into carboxylic acids. Subsequent heating promotes decarboxylation, and the resulting γ-hydroxy acid spontaneously cyclizes to form the stable α-phenyl-γ-butyrolactone.
Logical Workflow of the Synthesis
Caption: High-level workflow for the industrial synthesis of α-phenyl-γ-butyrolactone.
Detailed Reaction Mechanism
Caption: Key steps in the synthesis via the phenylmalonic ester route.
Experimental Protocols
WARNING: This protocol is intended for informational purposes for qualified professionals. Industrial-scale chemical synthesis involves significant hazards. All operations must be conducted by trained personnel in appropriately engineered facilities, adhering to all local and institutional safety regulations. A thorough risk assessment must be performed before commencing any work.
Protocol 1: Synthesis of α-Phenyl-γ-butyrolactone
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, overhead stirrer, reflux condenser, and inert gas inlet.
-
Addition funnels/pumps for controlled reagent delivery.
-
Vacuum distillation apparatus.
-
Diethyl phenylmalonate
-
Potassium tert-butoxide (KOtBu)
-
Ethylene oxide (or 2-chloroethanol)
-
Toluene or other suitable aprotic solvent
-
Hydrochloric acid (concentrated)
-
Sodium chloride (for brine)
-
Ethyl acetate or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Setup: Charge the main reactor with diethyl phenylmalonate and dry toluene. Begin stirring and purge the reactor with an inert gas (e.g., Nitrogen) to establish an inert atmosphere. Cool the mixture to 0-5 °C using a cooling jacket.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in a suitable solvent to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for an additional hour at this temperature to ensure complete enolate formation.
-
Alkylation: Carefully introduce ethylene oxide gas below the surface of the reaction mixture via a dip tube or add 2-chloroethanol dropwise. This step is highly exothermic and requires strict temperature control, maintaining the reaction temperature between 10-20 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours or until reaction completion is confirmed by process analytical technology (e.g., HPLC, GC).
-
Hydrolysis and Decarboxylation:
-
Cool the reactor to 0-10 °C and cautiously quench the reaction by the slow addition of water.
-
Add concentrated hydrochloric acid until the aqueous layer is strongly acidic (pH < 1).
-
Heat the mixture to reflux (approx. 80-100 °C) and maintain reflux for 6-12 hours to facilitate complete hydrolysis of the esters and subsequent decarboxylation. Monitor the evolution of CO₂ gas.
-
-
Work-up and Extraction:
-
Cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extract the aqueous layer two or three times with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Combine all organic layers and wash sequentially with water and then saturated sodium chloride solution (brine).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the bulk solvent.
-
Purify the resulting crude oil by vacuum distillation to yield α-phenyl-γ-butyrolactone as a colorless to pale yellow oil.
-
Data Presentation
The following table summarizes typical quantitative data for the industrial-scale synthesis of α-phenyl-γ-butyrolactone. Values are representative and may vary based on specific plant conditions, reagent purity, and scale.
| Parameter | Typical Value | Unit | Notes |
| Reactant Molar Ratios | |||
| Diethyl Phenylmalonate | 1.0 | eq. | Limiting Reagent |
| Potassium tert-butoxide | 1.1 - 1.2 | eq. | Slight excess ensures full deprotonation. |
| Ethylene Oxide | 1.2 - 1.5 | eq. | Excess drives the reaction to completion. |
| Reaction Conditions | |||
| Alkylation Temperature | 10 - 20 | °C | Critical for controlling exotherm. |
| Alkylation Time | 12 - 18 | hours | Monitored by in-process controls. |
| Hydrolysis Temperature | 80 - 100 | °C | Reflux conditions. |
| Yield & Purity | |||
| Overall Yield | 75 - 85 | % | Based on diethyl phenylmalonate. |
| Product Purity | > 98.5 | % | After vacuum distillation. |
References
Application Notes and Protocols for α-Phenyl-Substituted Thiophenes in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phenyl-substituted thiophenes are a prominent class of organic semiconductors that synergize the high charge carrier mobility of thiophene units with the enhanced stability and morphological control offered by phenyl groups.[1][2] This unique combination makes them highly versatile materials for a range of organic electronic devices. Their rigid, planar structures facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2][3] Furthermore, the ability to modify the phenyl or thiophene rings with various functional groups allows for fine-tuning of their electronic properties, solubility, and solid-state packing, making them suitable for both solution-based and vacuum deposition processing.[4][5] This document provides an overview of their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), along with detailed experimental protocols.
Application in Organic Field-Effect Transistors (OFETs)
Phenyl-substituted thiophenes are widely employed as the active channel material in p-type OFETs. The introduction of phenyl groups can enhance the material's stability and influence its molecular packing, leading to high charge carrier mobilities.[6] Materials like 2,9-diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (2,9-DPh-DNTT) have demonstrated not only high mobility but also exceptional thermal stability, with devices maintaining performance at temperatures up to 250 °C.[6] Solution-processable derivatives, often functionalized with alkyl chains on the phenyl groups, enable low-cost fabrication techniques.[4] For instance, 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene (dH-PTTP) combines good mobility, stability, and solution processability.[4]
Performance Data for Phenyl-Thiophene Based OFETs
| Compound Name | Substitution Pattern | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| dH-PTTP (2) | n-hexylphenyl end-caps on bithiophene | Solution-cast | up to 0.03 | > 10⁶ | [4] |
| dH-PTTP (2) | Vacuum-evaporated | up to 0.09 | > 10⁶ | [4] | |
| 2,9-DPh-DNTT | Diphenyl-dinaphtho-thieno-thiophene | Vacuum-evaporated | up to 3.5 | ~10⁷ | [6] |
| 3,10-DPh-DNTT | Diphenyl-dinaphtho-thieno-thiophene | Vacuum-evaporated | up to 3.5 | ~10⁷ | [6] |
| FPP-DTT (1) | Asymmetric phenyl/perfluorophenyl | Vacuum-evaporated | 0.15 | ~10⁵ | [7] |
| DP-DTT (2) | Symmetric diphenyl | Vacuum-evaporated | 0.20 | ~10⁵ | [7] |
| Phenylacetylene-DTT | Phenylacetylene end-caps | Solution-sheared | 0.15 | ~10⁶ | [8] |
Application in Organic Photovoltaics (OPVs)
In OPVs, α-phenyl-substituted thiophenes are typically used as electron-donor materials in bulk heterojunction (BHJ) devices, often blended with fullerene derivatives like PCBM as the electron acceptor.[9][10] The thiophene units contribute to broad absorption in the visible spectrum and good hole transport, while the phenyl groups can be used to tune the energy levels (HOMO/LUMO) to achieve a high open-circuit voltage (Voc).[9] The chemical structure of these donor materials is critical in determining the film morphology and, consequently, the device's power conversion efficiency (PCE).[11]
Performance Data for Phenyl-Thiophene Based OPVs
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | PCE (%) | Reference |
| Molecule 6 (TPA-based) | PC₇₁BM | Bulk Heterojunction | 0.96 | 2.87 | [9] |
| Molecule 10 (D-A type) | PC₆₁BM | Bulk Heterojunction | N/A | 1.70 | [9] |
| P5TCN-F25 (Polythiophene) | Y6 | Bulk Heterojunction | N/A | 17.2 | [12] |
Note: While P5TCN-F25 is a polythiophene, its advancement highlights the potential of thiophene-based materials in achieving high-efficiency solar cells.
Application in Organic Light-Emitting Diodes (OLEDs)
Thiophene-phenylene co-oligomers are attractive for OLEDs because they can combine high charge carrier mobility with strong solid-state luminescence, a rare trait for many organic materials.[1][13] They can be used as emissive materials or as host materials for phosphorescent dopants. A recently developed multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which uses a thiophene core instead of a traditional benzene core, demonstrated a high external quantum efficiency (EQE) of 34.6% with a narrow emission spectrum, making it ideal for high-resolution displays.[14] Phenyl substitution can also be used to create host materials with suitable energy levels for efficient energy transfer to guest emitters.[15]
Performance Data for Phenyl-Thiophene Based OLEDs
| Material | Role | Dopant/Emitter | Max. EQE (%) | Color | Reference |
| TCz1DF | Host | N/A (Phosphorescent) | 16.5 | Green | [15] |
| TCz4DF | Host | N/A (Phosphorescent) | 15.4 | Green | [15] |
| Th-BN | MR-TADF Emitter | Self-emissive | 34.6 | Green | [14] |
Diagrams and Visualizations
Caption: Chemical structures of representative a-phenyl-substituted thiophenes.
Caption: Experimental workflow from material synthesis to device analysis.
Caption: Architecture of a bottom-gate, top-contact organic transistor.
Caption: Key steps in the operation of a bulk heterojunction organic solar cell.[9]
Experimental Protocols
Protocol 1: Synthesis of 5,5'-Bis(4-n-hexylphenyl)-2,2'-bithiophene (dH-PTTP) via Stille Coupling
This protocol is adapted from the procedure described by Facchetti et al.[4]
Materials:
-
4-Bromo-n-hexylbenzene
-
5,5'-Bis(tri-n-butylstannyl)-2,2'-bithiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, Diethyl ether, Hexane
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 4-bromo-n-hexylbenzene (2.2 equivalents, e.g., 1.21 g, 5.02 mmol), 5,5'-bis(tri-n-butylstannyl)-2,2'-bithiophene (1.0 equivalent, e.g., 1.69 g, 2.27 mmol), and Pd(PPh₃)₄ (2-3 mol %, e.g., 0.07 g, 0.06 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 35 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight under nitrogen. A precipitate should form as the reaction progresses.
-
Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with copious amounts of methanol, diethyl ether, and hexane to remove unreacted starting materials, catalyst residues, and organotin byproducts.
-
Drying: Dry the final product, a yellow solid, under reduced pressure to yield dH-PTTP.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR spectroscopy and elemental analysis.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This is a general protocol for fabricating an OFET using a solution-processable phenyl-thiophene derivative.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm) serving as the gate electrode and dielectric.
-
α-Phenyl-substituted thiophene semiconductor (e.g., dH-PTTP).
-
High-purity organic solvent (e.g., Toluene, Xylenes, or Chlorobenzene).
-
Gold (Au) for source/drain electrodes.
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION ).
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by ultrasonication in acetone, then isopropanol, for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Perform an oxygen plasma treatment or immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes to create a hydrophilic surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrates in a vacuum desiccator.
-
Add a few drops of OTS in a small vial inside the desiccator.
-
Evacuate the desiccator for several minutes and then seal it. Leave the substrates exposed to the OTS vapor for 12-24 hours to form a self-assembled monolayer.
-
After treatment, rinse the substrates with toluene and isopropanol to remove excess OTS and dry with nitrogen. The surface should now be hydrophobic.
-
-
Semiconductor Deposition (Solution-Casting):
-
Prepare a dilute solution of the α-phenyl-substituted thiophene in the chosen solvent (e.g., 5-10 mg/mL).
-
Deposit the solution onto the OTS-treated SiO₂ surface using spin-coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) to remove residual solvent and improve film crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask to define the source and drain electrodes (defining channel length and width), thermally evaporate a 40-50 nm layer of gold (Au) onto the semiconductor film under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station, either in ambient conditions or in a glovebox.
-
Extract key parameters such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the electrical data.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Asymmetric Fused Thiophenes for Field-Effect Transistors: Crystal Structure-Film Microstructure-Transistor Performance Correlations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caip.co-ac.com [caip.co-ac.com]
- 11. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in small-molecule organic fluorescent semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01801J [pubs.rsc.org]
- 14. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing α-Phenylalanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. α-Phenylalanine derivatives, particularly those with substitutions at the α-carbon (e.g., α-methyl-L-phenylalanine), offer a unique tool to modulate the conformational properties, proteolytic stability, and biological activity of peptides. The steric hindrance introduced by the α-substituent restricts the peptide backbone's flexibility, often inducing helical or turn structures.[1][2] This conformational constraint can lead to enhanced binding affinity for biological targets and increased resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[3][4]
These application notes provide a comprehensive overview of the use of α-phenylalanine derivatives in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS). Detailed protocols for the incorporation of these sterically hindered amino acids, along with data on coupling efficiencies and purification strategies, are presented. Furthermore, the impact of these modifications on peptide function is illustrated through examples in G-protein coupled receptor (GPCR) signaling and the inhibition of protein-protein interactions.
Data Presentation: Quantitative Analysis of Coupling Reagent Performance
The successful incorporation of sterically hindered amino acids like α-phenylalanine derivatives is highly dependent on the choice of coupling reagent. The following tables summarize the performance of common coupling reagents in terms of crude purity and yield for challenging peptide sequences, including those containing hindered residues.
Table 1: Comparative Performance of Coupling Reagents in the Synthesis of Difficult Peptide Sequences
| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Reference |
| PyBOP | ACP (65-74) | 2 x 20 min | 70.27 | [5] |
| HATU | ACP (65-74) | 2 x 20 min | 79.91 | [5] |
| PyBOP | Aβ-Amyloid (1-42) | 2 x 20 min | 88.54 | [5] |
| HATU | Aβ-Amyloid (1-42) | 2 x 20 min | 91.23 | [5] |
Acyl Carrier Protein (ACP) (65-74) and Aβ-Amyloid (1-42) are standard "difficult" sequences used to evaluate the performance of coupling reagents.
Table 2: Acylation Yield for Aza-Peptide Synthesis with Various Coupling Reagents
| Coupling Reagent | Acylation Yield (%) | Reaction Half-life (min) | Reference |
| HATU | ~100 | 40 | [5][6] |
| TBTU | ~60 | 150 | [5][6] |
| PyBOP | ~60 | 150 | [5][6] |
Aza-peptides present significant synthetic challenges, and the high acylation yield with HATU further underscores its efficacy for hindered couplings.
Table 3: General Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-α-methyl-L-phenylalanine
This protocol details the manual synthesis of a model peptide incorporating Fmoc-α-methyl-L-phenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-α-methyl-L-phenylalanine)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test indicates a complete reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-α-methyl-L-phenylalanine:
-
Follow the same procedure as in step 3, but use Fmoc-α-methyl-L-phenylalanine. Due to the steric hindrance, a double coupling is recommended.
-
After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-α-methyl-L-phenylalanine.
-
Extended coupling times (up to 4 hours) may be necessary to achieve a negative Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for hindered residues) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis of the Synthesized Peptide
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.
Materials:
-
Crude peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a water/ACN mixture.
-
RP-HPLC Purification:
-
Equilibrate the C18 column with a low concentration of ACN in water (both containing 0.1% TFA).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing ACN concentration.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry.
Mandatory Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The introduction of α-phenylalanine derivatives can modulate the interaction of peptide ligands with their receptors, such as GPCRs. L-phenylalanine itself has been shown to activate several GPCRs, initiating downstream signaling cascades.[7]
Caption: Simplified GPCR signaling cascade initiated by peptide ligand binding.
Inhibition of the p53-MDM2 Protein-Protein Interaction
Peptides incorporating modified amino acids, such as D-amino acids or α-substituted residues, can be designed to inhibit protein-protein interactions (PPIs) that are crucial in disease pathways. A prominent example is the inhibition of the interaction between the tumor suppressor p53 and its negative regulator MDM2, which is a key target in cancer therapy.[8][9][10]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polarispeptides.com [polarispeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Structure-guided rational design of α/β-peptide foldamers with high affinity for BCL-2 family prosurvival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Enantiopure α-Phenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure α-phenylglycine and its derivatives are crucial chiral building blocks in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin. Traditional chemical methods for obtaining single-enantiomer α-phenylglycine often involve challenging resolution steps from racemic mixtures, leading to lower yields and higher costs. Chemoenzymatic approaches have emerged as powerful alternatives, combining the versatility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This document provides detailed application notes and protocols for three prominent chemoenzymatic strategies for the synthesis of enantiopure α-phenylglycine:
-
Nitrilase-Catalyzed Dynamic Kinetic Resolution Coupled with Strecker Synthesis: A one-pot reaction cascade that combines the chemical synthesis of racemic α-aminonitrile with in-situ enzymatic resolution.
-
Dynamic Kinetic Resolution (DKR) of α-Phenylglycine Amide: An efficient method for the deracemization of a phenylglycine precursor using a combination of a chemical racemization catalyst and a stereoselective enzyme.
-
D-Phenylglycine Aminotransferase (D-PhgAT) Catalyzed Asymmetric Synthesis: A biocatalytic approach for the direct synthesis of D-phenylglycine from a prochiral keto acid.
These protocols are intended to provide researchers with a detailed guide to implementing these methodologies in a laboratory setting.
Nitrilase-Catalyzed Dynamic Kinetic Resolution Coupled with Strecker Synthesis
This one-pot chemoenzymatic process combines the chemical Strecker synthesis of racemic phenylglycinonitrile from benzaldehyde, ammonia, and cyanide with the dynamic kinetic resolution of the aminonitrile using an enantioselective nitrilase.[1][2] The in-situ racemization of the unreacted enantiomer of phenylglycinonitrile under alkaline conditions allows for theoretical yields of up to 100% of the desired enantiopure α-phenylglycine.[1][2]
Logical Relationship: Nitrilase-Based Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of (R)-phenylglycine.
Quantitative Data
| Nitrilase Variant (from P. fluorescens EBC191) | Host Strain | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Wild-type (pIK9/pap) | E. coli JM109ΔpepA | (R)-Phenylglycine | 81 | ≥ 95 | [1][2] |
| Trp188Lys mutant (pIK9/Trp188Lys) | E. coli JM109ΔpepA | (S)-Phenylglycine Amide | 68 | ~80 | [2] |
Experimental Protocol
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium acetate
-
Ammonium hydroxide solution
-
E. coli cells overexpressing a suitable nitrilase (e.g., from Pseudomonas fluorescens)
-
Potassium phosphate buffer (100 mM, pH 6.0)
-
Hydrochloric acid (HCl)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Strecker Synthesis:
-
In a well-ventilated fume hood, prepare a reaction mixture containing 500 mM ammonium acetate/ammonium hydroxide buffer at pH 9.5.
-
Add benzaldehyde to a final concentration of 100 mM.
-
Carefully add potassium cyanide to a final concentration of 300 mM.
-
Stir the reaction mixture vigorously at 40°C for approximately 2 hours to allow for the formation of racemic phenylglycinonitrile.
-
-
Enzymatic Resolution:
-
Prepare a suspension of resting E. coli cells containing the overexpressed nitrilase in 100 mM potassium phosphate buffer (pH 6.0).
-
After the 2-hour Strecker synthesis, add the cell suspension to the reaction mixture. The final optical density (OD600) of the cells in the reaction should be optimized for the specific nitrilase variant (e.g., OD600 of 5).
-
Continue to stir the reaction mixture at 40°C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chiral HPLC method to determine the conversion and enantiomeric excess of the product.
-
Once the reaction has reached completion (typically within several hours), terminate the reaction by adding 1 M HCl to lower the pH.
-
Centrifuge the reaction mixture to remove the bacterial cells.
-
The supernatant containing the enantiopure α-phenylglycine can be further purified by standard methods such as extraction and crystallization.
-
Dynamic Kinetic Resolution of α-Phenylglycine Amide
This method involves the resolution of racemic α-phenylglycine amide using a combination of a chemical racemization catalyst and a stereoselective resolving agent, followed by crystallization of the desired diastereomeric salt. This approach can achieve high yields and excellent enantiomeric excess.[3]
Logical Relationship: Dynamic Kinetic Resolution of Phenylglycine Amide
Caption: Workflow for the crystallization-induced DKR of phenylglycine amide.
Quantitative Data
| Racemization Catalyst | Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Substituted Salicylaldehyde | Not specified | >82 (single run) | >99 | [3] |
| Substituted Salicylaldehyde | Not specified | up to 99 (with recycling) | >99 | [3] |
Experimental Protocol
Materials:
-
Racemic phenylglycine amide
-
Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) as the racemization catalyst
-
A suitable chiral resolving agent (e.g., a chiral carboxylic acid like mandelic acid)
-
Solvent (e.g., a mixture of water and an organic solvent like acetonitrile)
-
Base for liberation of the free amide (e.g., sodium hydroxide)
Procedure:
-
Resolution and Crystallization:
-
Dissolve racemic phenylglycine amide, the substituted salicylaldehyde racemization catalyst, and the chiral resolving agent in the chosen solvent system at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt.
-
The progress of the resolution can be monitored by analyzing the enantiomeric composition of the phenylglycine amide remaining in the mother liquor.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiopure Amide:
-
Suspend the isolated diastereomeric salt in a suitable solvent.
-
Add a base to neutralize the chiral resolving agent and liberate the free enantiopure phenylglycine amide.
-
Extract the enantiopure amide into an organic solvent.
-
The resolving agent can often be recovered from the aqueous layer for reuse.
-
-
Purification:
-
Purify the enantiopure phenylglycine amide by recrystallization or other suitable techniques.
-
D-Phenylglycine Aminotransferase (D-PhgAT) Catalyzed Asymmetric Synthesis
This biocatalytic method utilizes a stereo-inverting D-phenylglycine aminotransferase (D-PhgAT) to synthesize D-phenylglycine from a prochiral α-keto acid, benzoylformate, using L-glutamic acid as the amino donor.[4][5] This approach offers a direct route to the D-enantiomer with high enantioselectivity.
Signaling Pathway: D-PhgAT Catalyzed Transamination
Caption: Two half-reactions catalyzed by D-PhgAT.
Quantitative Data
| Enzyme | Substrates | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D-PhgAT from Pseudomonas stutzeri ST-201 | L-Glutamic acid, Benzoylformate | D-Phenylglycine | 93 | >99 | [6] |
Experimental Protocol
Materials:
-
Purified D-phenylglycine aminotransferase (D-PhgAT)
-
Benzoylformate (BZF)
-
L-Glutamic acid (L-Glu)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
CAPS buffer (0.1 M, pH 9.5)
-
Sodium chloride (NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (AcCN)
Procedure:
-
Biotransformation Reaction:
-
Prepare a reaction mixture in 0.1 M CAPS buffer (pH 9.5) containing 150 mM NaCl and 50 µM PLP.
-
Add benzoylformate to a final concentration of approximately 133 mM (1 g in 50 mL).
-
Add L-glutamic acid to a final concentration of 500 mM.
-
Initiate the reaction by adding freshly purified D-PhgAT to a final concentration of 1 mg/mL.
-
Incubate the reaction at 37°C with shaking (e.g., 120 rpm).
-
-
Reaction Monitoring:
-
Monitor the formation of D-phenylglycine using a chiral HPLC method. Collect time points at regular intervals (e.g., 0, 15 min, 30 min, 1h, 2h, and so on, up to 36 hours).
-
-
Product Isolation and Purification:
-
Once the reaction is complete (e.g., after 36 hours), terminate the reaction, for instance by protein precipitation or filtration.
-
Dissolve a crude sample of the reaction mixture in water and filter it through a 0.2 µM filter.
-
Isolate the D-phenylglycine using preparative HPLC with a suitable column (e.g., C18). A typical isocratic run could be 95% water with 0.1% TFA and 5% acetonitrile with 0.1% TFA.
-
Combine the fractions containing the purified D-phenylglycine.
-
Lyophilize (freeze-dry) the combined fractions to obtain the solid product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Conclusion
The chemoenzymatic synthesis of enantiopure α-phenylglycine offers significant advantages over purely chemical methods in terms of selectivity, yield, and environmental impact. The three protocols detailed in this document represent robust and scalable methods for the production of this important chiral intermediate. The choice of method will depend on the desired enantiomer, available starting materials, and specific laboratory capabilities. The nitrilase-based dynamic kinetic resolution is particularly attractive for its one-pot nature, while the DKR of the amide and the aminotransferase-catalyzed synthesis provide efficient routes to the respective enantiomers. These protocols serve as a detailed guide for researchers to implement these powerful synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. d-Phenylglycine aminotransferase (d-PhgAT) – substrate scope and structural insights of a stereo-inverting biocatalyst used in the preparation of aromatic amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. d -Phenylglycine aminotransferase ( d -PhgAT) – substrate scope and structural insights of a stereo-inverting biocatalyst used in the preparation of ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01391A [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Application Notes for α-Phenyl Ketones in Fragrance Formulation
Introduction
α-Phenyl ketones are a class of aromatic ketones characterized by a carbonyl group directly attached to a benzene ring. This structural feature imparts a unique combination of chemical stability and desirable olfactory properties, making them valuable ingredients in the fragrance industry. These compounds are utilized for their ability to introduce sweet, floral, and fruity notes, and to act as modifiers and fixatives within a fragrance composition. Their versatility allows for their inclusion in a wide range of products, from fine fragrances to personal care items.[1][2] The simplest member of this class, acetophenone, is a naturally occurring substance found in various essential oils and foods.[3]
Role in Fragrance Formulation
The primary functions of α-phenyl ketones in fragrance formulation include:
-
Fragrance Contributor: They provide distinct scent profiles. For example, acetophenone is described as having almond, orange blossom, cherry, and jasmine nuances, making it suitable for white floral and fruity accords.[3][4] Another prominent example, p-hydroxy phenyl butanone, is commonly known as raspberry ketone due to its characteristic sweet, fruity, and warm raspberry aroma.[5][6]
-
Fragrance Modifier: These ketones can modify and enhance other notes within a composition. Acetophenone is often used in small percentages to add warmth and persistence, rounding out blossom and fruity notes without overpowering the fragrance.[1] It can add depth and a subtle powdery facet to floral accords.[2]
-
Fixative: Due to their relatively high boiling points and low volatility, certain α-phenyl ketones contribute to the longevity of a fragrance.[2][7] They help to anchor more volatile top notes, slowing their evaporation and ensuring the scent lingers on the skin.[2]
-
Masking Agent: In personal care products like soaps, detergents, and lotions, α-phenyl ketones can be used to mask the unpleasant base odors of other ingredients.[8]
Key α-Phenyl Ketones in Perfumery
| Compound Name | Common Name(s) | CAS Number | Olfactory Profile | Typical Applications |
| 1-phenylethan-1-one | Acetophenone, Methyl Phenyl Ketone | 98-86-2 | Sweet, floral (orange blossom, jasmine, hawthorn), almond, cherry, powdery.[2][4] | Used to accentuate sweet and powdery base notes; adds warmth to floral and fruity compositions; found in perfumes, soaps, and lotions.[4][8] |
| 4-(4-hydroxyphenyl)butan-2-one | Raspberry Ketone | 5471-51-2 | Sweet, fruity, warm, characteristic of raspberries.[5][6] | Primarily used in fruity and gourmand fragrances; adds a natural berry note to fine fragrances and room fresheners.[5] |
Physicochemical Properties of Acetophenone
| Property | Value |
| Molecular Formula | C₈H₈O[3] |
| Molecular Weight | 120.15 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 202°C (395.6°F)[3] |
| Flash Point | 81°C (177.8°F)[3] |
| Olfactory Threshold | 200 ppb[3] |
| Typical Concentration in Perfumes | Up to 2000 ppm[8] |
| Typical Concentration in Lotions | 20-50 ppm[8] |
Experimental Protocols
Protocol 1: Olfactory Evaluation of a Fragrance Accord
Objective: To assess the olfactory characteristics of a new fragrance formulation containing an α-phenyl ketone.
Materials:
-
Test fragrance formulation containing the α-phenyl ketone.
-
Control fragrance formulation (without the α-phenyl ketone).
-
Standard fragrance blotters (smelling strips).
-
Glass beakers.
-
Pipettes.
-
Odor-free environment.
-
Panel of trained sensory analysts.
Methodology:
-
Preparation: Label beakers for both test and control formulations. Ensure the testing room is well-ventilated and free of any interfering odors.
-
Sample Application: Dip a fresh fragrance blotter into the test formulation for 2-3 seconds, ensuring it is saturated to about halfway. Remove and allow the excess to drip off. Repeat for the control formulation using a separate blotter.
-
Evaluation of Top Notes (0-10 minutes):
-
Immediately after dipping, wave the blotter about 6 inches from the nose and inhale gently.
-
Record initial impressions of the scent profile, noting the intensity, character, and any immediate differences between the test and control samples.
-
-
Evaluation of Middle/Heart Notes (10-60 minutes):
-
Allow the blotters to air-dry on a clean, non-absorbent surface.
-
Evaluate the scent at 15-minute intervals. Note the evolution of the fragrance as the more volatile top notes evaporate.
-
Assess the contribution of the α-phenyl ketone to the heart of the fragrance. For acetophenone, this might be the emergence of floral or powdery notes.[4]
-
-
Evaluation of Base Notes/Dry-Down (1-6 hours):
-
Continue to evaluate the blotters periodically over several hours.
-
Assess the longevity and the character of the dry-down. Note the fixative effect of the α-phenyl ketone by comparing the persistence of the test fragrance to the control.[2]
-
-
Data Collection: Each panelist should independently record their observations using a standardized evaluation sheet, scoring attributes such as intensity, pleasantness, and specific scent characteristics (e.g., fruity, floral, powdery).
-
Analysis: Compile the data from all panelists to create a comprehensive olfactory profile of the formulation and determine the impact of the α-phenyl ketone.
Protocol 2: Stability Testing of a Fragrance Formulation
Objective: To evaluate the chemical stability of a fragrance formulation containing an α-phenyl ketone under accelerated conditions (e.g., light exposure).
Materials:
-
Test fragrance formulation.
-
Clear and amber glass vials with airtight seals.
-
Photostability chamber with controlled light (e.g., Xenon lamp) and temperature.
-
GC-MS system for chemical analysis.[9]
-
Control samples stored in the dark at a constant, cool temperature.
Methodology:
-
Sample Preparation: Fill several clear and amber glass vials with the test fragrance formulation. Seal them tightly. Prepare a corresponding set of control samples.
-
Initial Analysis (Time 0): Analyze an initial sample of the formulation using Gas Chromatography-Mass Spectrometry (GC-MS) to establish the baseline concentration of the α-phenyl ketone and other key fragrance ingredients.[10]
-
Forced Degradation:
-
Place the clear glass vials in the photostability chamber. Expose them to a defined light intensity and temperature for a specified period (e.g., 3 months, as in some research studies).[9]
-
Store the amber glass vials (light-protected) under the same temperature conditions to isolate the effects of heat.
-
Store the control samples in a dark, refrigerated environment.
-
-
Periodic Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove a vial from each condition (light-exposed, heat-exposed, control).
-
Allow the sample to return to room temperature.
-
Analyze the sample using the same GC-MS method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from the stressed samples to the control and the initial (Time 0) sample.
-
Quantify the concentration of the α-phenyl ketone to determine the percentage of degradation.
-
Identify any new peaks in the chromatogram, which may indicate the formation of degradation products.[9]
-
Assess any changes in color or clarity of the formulation.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the concentration of an α-phenyl ketone in a complex fragrance mixture.
Materials:
-
Fragrance sample.
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Appropriate capillary column (e.g., non-polar or mid-polar).
-
Helium or Hydrogen as carrier gas.[12]
-
Solvent for dilution (e.g., ethanol).
-
Reference standard of the target α-phenyl ketone.
Methodology:
-
Sample Preparation:
-
Dilute the fragrance sample in a suitable solvent (e.g., 1:100 in ethanol) to a concentration appropriate for GC-MS analysis.
-
Prepare a series of calibration standards of the pure α-phenyl ketone at known concentrations.
-
-
Instrument Setup:
-
Injector: Set to a temperature of ~250°C. Use a split injection mode to avoid column overload.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 2°C/min) up to a final temperature of ~280°C to ensure separation of all volatile components.[13]
-
MS Detector: Set the scan range from m/z 40 to 300 to cover the expected mass fragments of typical fragrance ingredients.[10]
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis, acquiring data for the full oven program duration.
-
Analyze the calibration standards using the same method.
-
-
Data Interpretation:
-
Identification: Identify the peak corresponding to the α-phenyl ketone by comparing its retention time and mass spectrum to the reference standard. The mass spectrum can also be compared against a spectral library (e.g., NIST).[10][13]
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Use this curve to determine the concentration of the α-phenyl ketone in the diluted fragrance sample. Calculate the final concentration in the original undiluted product.
-
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. ScenTree - Acetophenone (CAS N° 98-86-2) [scentree.co]
- 4. Acetophenone | The Fragrance Conservatory [fragranceconservatory.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. BJOC - Synthesis of odorants in flow and their applications in perfumery [beilstein-journals.org]
- 7. 14.10 Properties of Aldehydes and Ketones | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. Acetophenone in Cosmetics & Personal Care Products - Periodical by Knowde [periodical.knowde.com]
- 9. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ba333.free.fr [ba333.free.fr]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Lab Chapter 7.5.2 [people.whitman.edu]
Application Notes and Protocols for Microbial Production of L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of methods for the microbial production of L-phenylalanine (L-Phe), an essential amino acid with significant applications in the pharmaceutical and food industries. It details metabolic engineering strategies, fermentation protocols, and product recovery techniques, primarily focusing on the workhorse microorganisms Escherichia coli and Corynebacterium glutamicum.
Introduction to Microbial L-Phenylalanine Production
L-phenylalanine is a crucial precursor for the synthesis of the artificial sweetener aspartame and various pharmaceuticals.[1][2] Microbial fermentation has emerged as a cost-effective and environmentally friendly alternative to chemical synthesis for L-Phe production.[2][3] This involves genetically engineering microorganisms to overproduce and secrete L-Phe from simple carbon sources like glucose or glycerol.[4][5] Key strategies in developing high-yield strains include redirecting carbon flux towards the L-Phe biosynthesis pathway, eliminating feedback inhibition, and blocking competing metabolic pathways.[2][3]
Metabolic Engineering Strategies for Enhanced L-Phenylalanine Production
The biosynthesis of L-Phe in microorganisms like E. coli begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through the shikimate pathway to chorismate, a key branch-point intermediate.[2][3] From chorismate, the pathway specific to L-Phe involves several enzymatic steps. Metabolic engineering efforts focus on optimizing this pathway.
Key Engineering Targets in E. coli
-
Increasing Carbon Flux to the Common Aromatic Pathway:
-
Overexpression of genes encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroF, aroG, aroH), the first committed step of the pathway.[2][3] Feedback-resistant variants of these enzymes are often used to overcome inhibition by aromatic amino acids.[2]
-
Enhancing the supply of precursors PEP and E4P.[2]
-
-
Directing Flux from Chorismate to L-Phenylalanine:
-
Eliminating Transcriptional Repression:
-
Blocking Competing Pathways:
-
Deletion of genes involved in the synthesis of byproducts like acetate (poxB, pta) to redirect carbon towards L-Phe.[3]
-
-
Enhancing L-Phenylalanine Export:
-
Overexpression of exporter proteins like yddG can reduce intracellular L-Phe accumulation, thereby mitigating feedback inhibition and toxicity.[2]
-
Metabolic Engineering in Corynebacterium glutamicum
Similar strategies are employed for C. glutamicum, a gram-positive bacterium also widely used for amino acid production.[4][6] Key interventions include:
-
Overexpression of feedback-resistant DAHP synthase (aroF, aroG) and chorismate mutase (pheA).[6][7]
-
Introduction of heterologous genes, such as aroH from E. coli, to further boost the pathway.[6][8]
-
Modification of transport systems to improve glucose uptake and L-Phe export.[4]
Quantitative Data on L-Phenylalanine Production
The following tables summarize the production metrics achieved with various engineered microbial strains under different fermentation conditions.
| Strain | Key Genetic Modifications | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli PHE05 | Overexpression of marA in an engineered strain | Glucose | 5-L Fed-batch | 80.48 | 0.27 | 1.68 | [9][10] |
| E. coli MPH-3 | Multilevel engineering strategies | Glucose | 5-L Fed-batch | 19.24 | 0.279 | - | [3] |
| E. coli BR-42 (pAP-B03) | Multiple random mutagenesis, overexpression of aroFWT and pheAFBR | Glucose | 5-L Fed-batch | 57.63 | - | - | [2] |
| C. glutamicum CCRC 18335 | High producing strain | - | Fed-batch with elevated oxygen | 23.2 | - | 0.37 | [11] |
| Engineered C. glutamicum | Combinational expression of key enzymes, modified transport, blocked byproduct pathways | Glucose | Fed-batch | 15.76 | - | - | [4] |
| Recombinant C. glutamicum | Overexpression of mutated pheAfbr and wild-type aroH | - | - | 4.64 | - | - | [8] |
Experimental Protocols
Protocol for Fed-Batch Fermentation of Engineered E. coli for L-Phenylalanine Production
This protocol is a generalized procedure based on common practices for high-density fed-batch cultivation of E. coli.[3][9]
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. b. Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours. c. Transfer the seed culture to a shake flask containing 100 mL of seed medium (e.g., tryptone 32 g/L, yeast extract 20 g/L, NaCl 5 g/L, glycerol 5.2 g/L).[12] d. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 4.0-6.0.
2. Bioreactor Setup and Batch Phase: a. Prepare the fermentation medium in a 5-L bioreactor. A typical medium contains glucose, a nitrogen source (e.g., ammonia), phosphate, and trace elements. b. Sterilize the bioreactor and medium. c. Inoculate the bioreactor with the seed culture (typically 5-10% v/v). d. Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of aqueous ammonia or another base). e. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate. f. Run in batch mode until the initial glucose is depleted, indicated by a sharp increase in DO.
3. Fed-Batch Phase: a. Start the fed-batch by feeding a concentrated glucose solution (e.g., 50-80% w/v) to maintain a low glucose concentration in the bioreactor. b. The feeding rate can be controlled based on the DO signal (DO-stat) or a pre-determined exponential feeding profile to achieve a desired specific growth rate. c. Continue the fed-batch cultivation for 48-72 hours, or until L-Phe production ceases.
4. Sampling and Analysis: a. Periodically take samples from the bioreactor to measure OD600 for biomass estimation, and analyze the supernatant for L-Phe and residual glucose concentrations using HPLC.
Protocol for L-Phenylalanine Purification from Fermentation Broth
This protocol outlines a general procedure for recovering L-Phe from the fermentation broth.[13][14]
1. Cell Removal: a. Harvest the fermentation broth. b. Remove microbial cells and other solids by centrifugation or microfiltration/ultrafiltration.[14]
2. Desalination (Optional but Recommended): a. If the broth has a high salt content, use electrodialysis to remove inorganic salts, which can improve the efficiency of subsequent purification steps.[13][15] Optimal conditions for electrodialysis can be a feed pH of around 5.9.[13]
3. Ion-Exchange Chromatography: a. Adjust the pH of the clarified broth to the optimal binding pH for the chosen ion-exchange resin. b. Load the broth onto a column packed with a suitable ion-exchange resin. c. Wash the column with water or a low-concentration buffer to remove unbound impurities. d. Elute the bound L-Phe using a suitable eluent (e.g., an acidic or basic solution).
4. Crystallization: a. Collect the L-Phe-containing eluate. b. Concentrate the eluate under vacuum. c. Induce crystallization by adjusting the pH and/or temperature. d. Collect the L-Phe crystals by filtration, wash with cold water or ethanol, and dry under vacuum.
Visualizations of Pathways and Workflows
L-Phenylalanine Biosynthesis Pathway in E. coli
Caption: Simplified L-phenylalanine biosynthesis pathway in E. coli.
General Workflow for Microbial L-Phenylalanine Production
Caption: General workflow for L-phenylalanine production.
Logical Relationship of Metabolic Engineering Strategies
Caption: Key metabolic engineering strategies for L-Phe production.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational engineering of multiple module pathways for the production of L-phenylalanine in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of L-phenylalanine in Corynebacterium glutamicum due to the introduction of Escherichia coli wild-type gene aroH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering To Produce Tyrosine or Phenylalanine in a Tryptophan-Producing Corynebacterium glutamicum Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of L-phenylalanine production of Corynebacterium glutamicum under product feedback inhibition by elevated oxygen transfer rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 15. deswater.com [deswater.com]
Application Notes: Synthesis and Utility of α-Phenyl Phosphonates in Medicinal Chemistry
Introduction
α-Phenyl phosphonates are a class of organophosphorus compounds characterized by a phosphonate group directly attached to a carbon atom which is, in turn, bonded to a phenyl ring. In medicinal chemistry, they are highly valued as bioisosteres of α-amino acids and their corresponding carboxylates or phosphates. The key feature of the phosphonate group is the carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage, unlike the phosphoester (P-O-C) bond found in natural phosphates.[1][2] This inherent stability makes α-phenyl phosphonates excellent candidates for the design of enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active compounds with enhanced metabolic stability.[1][3]
Mechanism of Action: Phosphate Mimicry
The primary mechanism through which phosphonates exert their biological effects is by acting as non-hydrolyzable mimics of phosphate-containing substrates.[1][2] The phosphonate moiety is tetrahedral and carries a negative charge at physiological pH, closely resembling the transition state of phosphate ester hydrolysis. This allows them to bind tightly to the active sites of enzymes that process phosphorylated substrates, such as kinases, phosphatases, and proteases, effectively blocking their catalytic activity.[3][4] For example, phosphonate-based analogues of phosphotyrosine are potent inhibitors of protein tyrosine phosphatases (PTPs), crucial regulators in cellular signaling pathways.[3][4]
Therapeutic Applications
The structural and electronic similarity of α-phenyl phosphonates to natural phosphates has led to their exploration in various therapeutic areas:
-
Enzyme Inhibition: They are widely investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity.[3][5] Specifically, phosphonodifluoromethyl phenylalanine (F2Pmp) has been a cornerstone in developing potent and selective PTP1B inhibitors.[4]
-
Antiviral Agents: While acyclic nucleoside phosphonates are more famous in this area, the core principle of phosphate mimicry is the same. The phosphonate moiety prevents metabolic deactivation, ensuring the drug reaches its target, such as viral DNA polymerases.[6]
-
Antibacterial Agents: Certain α-hydroxyalkylphosphonates with α-phenyl substitution have demonstrated moderate to potent activity against various Gram-positive and Gram-negative bacteria.[7]
-
Anticancer Research: By inhibiting key signaling enzymes like PTPs, α-phenyl phosphonate derivatives can modulate cellular pathways involved in cell growth and proliferation, making them attractive candidates for anticancer drug discovery.
Quantitative Data
Synthetic Yields
The following table summarizes typical yields for common synthetic routes to α-phenyl phosphonates and their precursors.
| Synthetic Method | Starting Materials | Product Type | Yield (%) | Reference(s) |
| Microwave-Assisted Esterification | Phenylphosphonic acid, n-Butanol | Monobutyl phenylphosphonate | 95% | [8][9] |
| Microwave-Assisted Alkylation of Monoester | Monobutyl phenylphosphonate, Ethyl iodide | Ethyl butyl phenylphosphonate | 71% | [9] |
| Pudovik-type Reaction (Two-step) | 2-(4-fluorophenyl)ethanal, Aniline, Diethyl phosphite | Diethyl (2-(4-fluorophenyl)-1-(phenylamino)ethyl)phosphonate | ~40-50% | [7] |
| Palladium-Catalyzed Hirao Cross-Coupling | Aryl Halides, H-Phosphonate Diesters | Diethyl phenylphosphonate | >95% | [5] |
Biological Activity
This table presents representative inhibitory data for α-phenyl phosphonate derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), a major therapeutic target.
| Compound/Derivative Class | Target | Activity Metric | Value | Reference(s) |
| Benzoylsulfonamide Derivative | PTP1B | IC₅₀ | 0.25 µM | [3] |
| Bidentate Inhibitor with F2Pmp moiety | PTP1B | Kᵢ | 2.3 nM | [4] |
| Difluorophenylmethylphosphonic Acid Derivatives | PTP1B | IC₅₀ | 2.2 µM | [3][4] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of α-Amino-α-phenyl Phosphonates via Pudovik-type Reaction
This protocol describes a two-step synthesis of fluorinated phenylalanine analogues, which are a type of α-amino-α-phenyl phosphonate.[7]
Step 1: Imine Formation
-
To a solution of the substituted phenylacetaldehyde (e.g., 2-(4-fluorophenyl)ethanal, 0.7 mmol) in dry toluene (10 mL), add the desired aniline derivative (0.7 mmol) dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture at reflux for 4 hours to form the corresponding imine intermediate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Phosphonylation
-
Cool the reaction mixture containing the imine.
-
Add diethyl phosphite (HP(O)(OEt)₂, 1.4 mmol) followed by sodium hydride (NaH, 60% in mineral oil, 1.4 mmol) portion-wise.
-
Heat the mixture at reflux for an additional 3–18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate 1:1, v/v eluent) to obtain the desired α-aminophosphonate.
Protocol 2: Microwave-Assisted Synthesis of Dialkyl Phenylphosphonates
This protocol details a modern, efficient method for the esterification of phenylphosphonic acid monoesters.[9]
-
In a sealed microwave reactor vial, combine the phenylphosphonic acid monoalkyl ester (0.75 mmol), the desired alkyl halide (e.g., butyl bromide, 0.75 mmol), and triethylamine (0.83 mmol). No solvent is required.
-
Irradiate the mixture in the microwave reactor at 85 °C (10–20 W) for 30 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting dialkyl phenylphosphonate by column chromatography if necessary.
Protocol 3: Palladium-Catalyzed Hirao Cross-Coupling Reaction
This protocol provides a general method for the synthesis of aryl phosphonates via C-P bond formation.[5]
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., iodobenzene, 1.0 mmol), H-phosphonate diester (e.g., diethyl phosphite, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., triethylamine, 1.5 mmol).
-
Add a suitable dry solvent, such as toluene or dioxane.
-
Heat the mixture under microwave irradiation at 100-120 °C for 10-30 minutes, or alternatively, heat at reflux using conventional heating for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the pure aryl phosphonate.
Visualizations
Caption: General synthetic routes to α-phenyl phosphonates.
Caption: Mechanism of enzyme inhibition by phosphonate analogues.
Caption: Role of α-phenyl phosphonate mimics in a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a series of aromatic bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of phosphonate analogues of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving L-Phenylalanine Enzymatic Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize the enzymatic synthesis of L-phenylalanine, thereby enhancing reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of L-phenylalanine, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my L-phenylalanine yield unexpectedly low despite high initial enzyme activity?
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific enzyme used. Enzyme activity is highly sensitive to these parameters.
-
Solution: Verify that the reaction conditions align with the enzyme's optimum. Perform small-scale experiments to screen a range of pH and temperatures to find the optimal conditions for your specific enzyme.[1]
-
-
Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to operational stress, such as temperature fluctuations or shear stress from agitation.
-
Solution: Consider enzyme immobilization, which can significantly improve operational stability and allow for easier reuse.[1][2] Common supports include silica gel and alginate beads.[2] Additionally, ensure proper storage of the enzyme at recommended temperatures, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
-
-
Product Inhibition: The accumulation of L-phenylalanine or byproducts like trans-cinnamic acid (in the case of Phenylalanine Ammonia-Lyase, PAL) can inhibit enzyme activity.[1]
-
Solution: Implement in-situ product removal techniques, such as extraction or adsorption, to keep product concentrations low. A fed-batch approach, where substrates are added incrementally, can also mitigate this issue.[1]
-
-
Substrate Inhibition: High concentrations of substrates, such as phenylpyruvic acid or trans-cinnamic acid, can sometimes inhibit the enzyme.[1]
-
Solution: Employ a fed-batch strategy to maintain an optimal substrate concentration throughout the reaction.[1]
-
Q2: My enzyme activity appears to be low or completely absent. What are the possible reasons?
Potential Causes & Solutions:
-
Incorrect pH or Temperature: The reaction conditions are outside the enzyme's active range.
-
Enzyme Denaturation: Improper storage or handling can lead to a loss of the enzyme's three-dimensional structure and function.
-
Solution: Always store enzymes at their recommended temperatures and avoid multiple freeze-thaw cycles.[1]
-
-
Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity.
-
Solution: Consider purifying the substrate or using a different buffer system to remove potential inhibitors.[1]
-
Q3: How can I improve the stability of my enzyme during the synthesis?
Potential Causes & Solutions:
-
Operational Inactivation: Enzymes can lose activity over time under reaction conditions.
-
Solution: The addition of stabilizers can enhance enzyme longevity. For PAL, a combination of glycerin, sucrose, 1,4-dithiothreitol (DTT), and MgSO₄ has been shown to improve stability. Enzyme immobilization is another highly effective strategy for enhancing stability and enabling reuse.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for L-phenylalanine synthesis?
The most common enzymes are Phenylalanine Ammonia-Lyase (PAL) and transaminases (aminotransferases). PAL catalyzes the addition of ammonia to trans-cinnamic acid, while transaminases transfer an amino group from a donor molecule (like aspartate or glutamate) to phenylpyruvic acid.[3][4]
Q2: What are the typical optimal pH and temperature for Phenylalanine Ammonia-Lyase (PAL)?
For many PAL enzymes, the optimal pH is in the alkaline range, often between 8.0 and 9.0, and the optimal temperature is typically between 30°C and 45°C.[1] However, these values can vary depending on the source of the enzyme.
Q3: How can I monitor the progress of my L-phenylalanine synthesis reaction?
The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and product.[5][6] For PAL-catalyzed reactions, the formation of trans-cinnamic acid can also be monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.[7]
Q4: What is enzyme immobilization and how can it benefit my synthesis?
Enzyme immobilization is the process of confining enzyme molecules to a solid support material. This can significantly improve the enzyme's stability against changes in temperature and pH, protect it from shear stress, and allow for easy separation from the reaction mixture, enabling its reuse for multiple reaction cycles.[2]
Q5: What are some common inhibitors of Phenylalanine Ammonia-Lyase (PAL)?
Besides product and substrate inhibition, other compounds present in the reaction mixture could potentially act as inhibitors. It is recommended to use high-purity substrates and buffers. If inhibition is suspected, a systematic study to identify the inhibitory compound may be necessary.
Data Presentation
Table 1: Optimal Reaction Conditions for Phenylalanine Ammonia-Lyase (PAL) from Cyathobasis fruticulosa
| Parameter | Optimal Value | Specific Activity (U/mg) |
| pH | 8.8 | 54.9 ± 0.1 |
| Temperature | 37°C | 54.9 ± 0.1 |
| Buffer Concentration (Tris-HCl) | 100 mM | 54.9 ± 0.1 |
Source: Adapted from Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen.[8]
Table 2: Recommended Stabilizer Concentrations for Recombinant PAL Stability
| Stabilizer | Optimal Concentration |
| Glycerin | 13.04 mM |
| Sucrose | 1.87 mM |
| 1,4-dithiothreitol (DTT) | 4.09 mM |
| MgSO₄ | 69 mM |
Source: Based on studies on improving recombinant PAL stability in Escherichia coli.
Experimental Protocols
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining PAL activity.[7][8]
Materials and Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.
-
Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).[7]
-
Stop Solution: 6 M HCl.[7]
-
Spectrophotometer capable of measuring absorbance at 290 nm.
-
Enzyme extract.
Procedure:
-
Prepare two tubes: a "Sample Tube" and a "Blank Tube".
-
To both tubes, add 1.7 mL of 0.1 M Tris-HCl buffer (pH 8.8) and 1.0 mL of the Substrate Solution.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
To the "Sample Tube," add 100 µL of the enzyme extract to initiate the reaction.
-
To the "Blank Tube," add 100 µL of the extraction buffer.
-
Incubate both tubes at 30°C for 15 minutes.[7]
-
Stop the reaction by adding 200 µL of 6 M HCl to each tube.[7]
-
Measure the absorbance of the "Sample Tube" against the "Blank Tube" at 290 nm.
-
Calculate the concentration of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M⁻¹cm⁻¹).[7] One unit (U) of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Protocol 2: General Procedure for L-phenylalanine Synthesis using Transaminase
This protocol provides a general framework for the enzymatic synthesis of L-phenylalanine from phenylpyruvic acid using a transaminase.
Materials and Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 8.0).
-
Phenylpyruvic acid (substrate).
-
Amino donor (e.g., L-aspartate or L-glutamate).
-
Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 5 mM).
-
Transaminase enzyme (purified or as whole-cell biocatalyst).
Procedure:
-
Prepare the reaction mixture by dissolving phenylpyruvic acid and the amino donor in the phosphate buffer.
-
Add PLP to the reaction mixture.
-
Equilibrate the mixture to the optimal reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the transaminase enzyme.
-
Incubate the reaction with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Once the desired conversion is achieved, terminate the reaction by adding acid (e.g., HCl) to denature the enzyme.
-
Separate the enzyme from the reaction mixture by centrifugation or filtration.
-
Isolate and purify the L-phenylalanine product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of L-phenylalanine
This is a general protocol for the quantitative analysis of L-phenylalanine.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
L-phenylalanine standard solutions of known concentrations.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Prepare a calibration curve by injecting standard solutions of L-phenylalanine.
-
Prepare the reaction samples by stopping the enzymatic reaction, removing the enzyme (e.g., by centrifugation and filtration), and diluting the sample in the mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Elute L-phenylalanine using an appropriate gradient of Mobile Phase B.
-
Detect the eluted L-phenylalanine using the UV detector at a suitable wavelength (e.g., 215 nm).
-
Quantify the amount of L-phenylalanine in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low L-phenylalanine yield.
Caption: General experimental workflow for enzymatic L-phenylalanine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 4. l-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase - Kent Academic Repository [kar.kent.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of α-Phenyl-2-picolylamine
Welcome to the technical support center for the synthesis of α-phenyl-2-picolylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for α-phenyl-2-picolylamine?
A1: The two most common and effective methods for synthesizing α-phenyl-2-picolylamine are:
-
Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-cyanopyridine.
-
Reductive Amination: This method utilizes the reaction of 2-benzoylpyridine with an amine source, followed by reduction of the resulting imine.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure of a Grignard reaction to initiate is a frequent issue. The primary causes include:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activation can be achieved by crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Impure Reagents: Impurities in the starting materials can inhibit the reaction. Use freshly distilled or high-purity reagents.
Q3: I am observing a low yield in my reductive amination of 2-benzoylpyridine. How can I improve it?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial formation of the imine from 2-benzoylpyridine and the amine source is crucial. This step is often catalyzed by a mild acid. Ensure the pH is not too low, as it can protonate the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: The choice of reducing agent is critical for the selective reduction of the imine. Common and effective reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity of these agents varies, and the optimal choice may depend on the specific substrate and reaction conditions.[1]
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[2]
Q4: What are the common side products in the synthesis of α-phenyl-2-picolylamine?
A4: Depending on the synthetic route, several side products can form:
-
Grignard Reaction:
-
Biphenyl: Formed from the coupling of the phenylmagnesium bromide with unreacted bromobenzene. This can be minimized by the slow, dropwise addition of bromobenzene to the magnesium turnings.
-
Benzene: Results from the reaction of the Grignard reagent with any trace amounts of water or other protic impurities.
-
-
Reductive Amination:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-benzoylpyridine or the amine source.
-
Over-reduction Products: In some cases, the pyridine ring itself may be reduced, especially under harsh reduction conditions.
-
Q5: How can I effectively purify crude α-phenyl-2-picolylamine?
A5: Column chromatography is the most common method for purifying α-phenyl-2-picolylamine. Due to the basic nature of the amine, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, it is recommended to:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (Et₃N) at 0.1-1% (v/v) or ammonia solution in methanol, to the eluent. This will "neutralize" the acidic sites on the silica gel.
-
Optimize the Solvent System: A common solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase chromatography on a C18-functionalized silica gel with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) can be an effective alternative.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start | Oxidized magnesium surface | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent | Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. | |
| Low yield of Grignard reagent | Reaction with atmospheric moisture or CO₂ | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Wurtz coupling byproduct (biphenyl) formation | Add the bromobenzene solution dropwise to maintain a low concentration. | |
| Dark-colored or black solution | Overheating or prolonged heating | Avoid excessive heating; the exotherm of the reaction is often sufficient. |
| Impurities in reagents | Use high-purity, freshly distilled reagents. |
Reductive Amination Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of amine | Incomplete imine formation | Optimize pH with a mild acid catalyst; monitor imine formation by TLC or NMR before adding the reducing agent. |
| Ineffective reducing agent | Screen different reducing agents (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) to find the most effective one for your substrate. | |
| Sub-optimal reaction temperature or time | Monitor the reaction by TLC to determine the optimal conditions and avoid side reactions or degradation. | |
| Formation of multiple products | Over-reduction or side reactions | Use a milder reducing agent or adjust reaction conditions (lower temperature, shorter time). |
| Impure starting materials | Ensure the purity of 2-benzoylpyridine and the amine source. |
Experimental Protocols
Method 1: Grignard Synthesis of α-Phenyl-2-picolylamine
Step 1: Preparation of Phenylmagnesium Bromide
-
Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium.
-
Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Cyanopyridine
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.
Method 2: Reductive Amination of 2-Benzoylpyridine
-
To a solution of 2-benzoylpyridine (1.0 equivalent) and an amine source (e.g., ammonium acetate or ammonium chloride, excess) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the mixture at room temperature or with gentle heating to facilitate imine formation. Monitor the reaction by TLC.
-
Once imine formation is significant, add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Method 1.
Data Presentation
Optimization of Grignard Reaction Conditions (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Solvent | Diethyl Ether | THF | Toluene | Varies |
| Temperature (°C) | 0 to RT | -20 to RT | RT to 50 | Varies |
| Addition Rate of Bromobenzene | Fast | Slow | Dropwise | Varies |
| Magnesium Activation | None | Iodine | Grinding | Varies |
Optimization of Reductive Amination Conditions (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ | Varies |
| Solvent | Methanol | Ethanol | Dichloromethane | Varies |
| Acid Catalyst | Acetic Acid | p-TsOH | None | Varies |
| Temperature (°C) | 0 to RT | RT | 40 | Varies |
Visualizations
References
Technical Support Center: In Vivo Detection of PBN Spin Adducts
Welcome to the technical support center for the in vivo detection of α-phenyl-N-tert-butylnitrone (PBN) spin adducts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any PBN spin adduct signal in my in vivo experiment. What are the potential reasons for this?
A1: Several factors can contribute to the absence of a detectable Electron Paramagnetic Resonance (EPR) signal. These can be broadly categorized as issues related to PBN bioavailability, spin adduct stability, and instrument sensitivity.
-
Low PBN Concentration at the Target Site: The metabolism of PBN can significantly reduce its concentration at the site of radical formation.[1] PBN is primarily metabolized by the liver, with a biological half-life of approximately 134 minutes in rats.[1]
-
Instability of the PBN Spin Adduct: The stability of PBN spin adducts is highly dependent on the nature of the trapped radical and the local microenvironment.[2][3] For instance, adducts of oxygen-centered radicals can be particularly unstable. The pH of the solution also plays a crucial role, with most hydroxyl adducts being more stable in acidic conditions.[3][4]
-
Low Radical Concentration: The steady-state concentration of free radicals in biological systems is often extremely low, potentially below the detection limit of the EPR spectrometer, which is typically around 3 nM.[5]
-
Competition with Endogenous Antioxidants: Biological systems have robust antioxidant defense mechanisms that can compete with PBN for scavenging free radicals, thereby reducing the concentration of PBN spin adducts formed.[5]
Q2: The EPR signal I'm observing is weak and has a low signal-to-noise ratio. How can I improve this?
A2: A weak signal is a common challenge in in vivo EPR spin trapping. Here are some strategies to enhance your signal:
-
Optimize PBN Dosage and Administration Route: The pharmacokinetic profile of PBN indicates that the route of administration can influence its peak concentration and distribution in tissues.[1][6] Intraperitoneal and intravenous injections are common methods.[1][7] Refer to pharmacokinetic data to determine the optimal timing for your measurements relative to PBN administration.
-
Signal Averaging: Increasing the number of scans during EPR data acquisition can improve the signal-to-noise ratio.
-
Use of More Sensitive Spin Traps: While PBN is widely used, other spin traps with different properties may yield more stable adducts or stronger signals in your specific system. However, it's important to note that some traps, like those derived from DMPO, may offer better signal-to-noise for certain radicals.[8]
Q3: I am concerned about the potential pharmacological effects of PBN itself confounding my experimental results. What should I do?
A3: PBN is known to have intrinsic pharmacological properties, including neuroprotective and anti-inflammatory effects, which are not necessarily related to its spin trapping activity.[9][10] This is a significant limitation when using PBN to infer the role of free radicals in a disease model.[9]
-
Appropriate Control Groups: It is crucial to include control groups that receive PBN but are not subjected to the experimental condition that generates free radicals. This will help to differentiate the pharmacological effects of PBN from its radical-trapping effects.
-
Use of Inactive Analogs: If available, using a non-radical trapping analog of PBN can help to isolate the pharmacological effects.
-
Alternative Methods: Consider complementing your EPR studies with other techniques for detecting oxidative stress that do not rely on PBN, such as measuring lipid peroxidation products or oxidized proteins.
Q4: How does the metabolism of PBN affect the interpretation of my results?
A4: The metabolism of PBN can have a significant impact on your experiments. PBN is hydroxylated in vivo to form metabolites such as α-4-Hydroxyphenyl-N-tert-butylnitrone (4-HOPBN).[6] This has two main implications:
-
Reduced PBN Availability: Metabolism decreases the concentration of PBN available to trap radicals.[1]
-
Active Metabolites: The metabolites themselves may be biologically active, potentially contributing to the observed pharmacological effects.[6]
It is important to be aware of the metabolic fate of PBN in your experimental model and consider its potential influence on the results.
Troubleshooting Guides
Guide 1: No Detectable EPR Signal
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient PBN Dose | Increase the dose of PBN administered. | To ensure an adequate concentration of the spin trap reaches the target tissue. |
| Inappropriate Timing of Measurement | Adjust the time between PBN administration and EPR measurement based on pharmacokinetic data.[1] | To coincide the measurement with the peak concentration of PBN in the target organ. |
| Rapid Adduct Decay | Lower the temperature of the sample immediately after collection (if ex vivo analysis is performed). | To slow down the decay of unstable spin adducts. |
| Low Radical Flux | Increase the stimulus that generates free radicals (if possible and relevant to the experimental model). | To increase the concentration of radicals available for trapping. |
| Instrument Settings Not Optimized | Optimize EPR spectrometer settings (e.g., microwave power, modulation amplitude, scan time). | To maximize the signal-to-noise ratio for the specific adduct being detected. |
Guide 2: Uninterpretable or Artifactual EPR Spectra
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Multiple Spin Adducts | Use simulation software to deconvolute the overlapping spectra. | To identify the individual radical adducts contributing to the complex signal. |
| Non-Radical Reactions of PBN | Run control experiments without the radical-generating stimulus. | To identify any signals that may arise from the non-specific degradation of PBN or its reaction with non-radical species. |
| Metabolism of the Spin Adduct | Analyze samples at earlier time points after PBN administration. | To detect the primary spin adduct before it is metabolized. The decay of phenyl and alkyl spin adducts of PBN has been observed in rat hepatocytes.[2] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| PBN Biological Half-life | 134 minutes | Rat | [1] |
| PBN Terminal Half-life (i.v.) | 2.01 +/- 0.35 h | Rat | [6] |
| Peak Plasma Concentration of PBN (i.p.) | 15 minutes | Rat | [1] |
| Peak Organ Concentration of PBN (i.p.) | 30 minutes | Rat | [1] |
| EPR Detection Limit for Free Radicals | ~3 nM | N/A | [5] |
Experimental Protocols
Protocol 1: In Vivo Spin Trapping with PBN in a Rat Model
-
PBN Preparation: Dissolve PBN in sterile saline to the desired concentration. The dose of PBN can range significantly, with some studies using doses as high as 100 mg/kg.[7]
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
PBN Administration: Administer the PBN solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Induction of Oxidative Stress: At a time point corresponding to the peak PBN concentration in the target tissue (e.g., 30 minutes post-i.p. injection), induce the experimental condition known to generate free radicals.
-
Sample Collection/In Vivo EPR:
-
For ex vivo analysis: At the desired time point, euthanize the animal and rapidly excise the target organ. Immediately freeze the tissue in liquid nitrogen to preserve any spin adducts.
-
For in vivo analysis: If using an in vivo EPR spectrometer, position the animal within the resonator for real-time measurements.
-
-
EPR Spectroscopy:
-
For frozen samples, grind the tissue to a fine powder under liquid nitrogen and transfer it to an EPR tube.
-
Acquire EPR spectra at an appropriate temperature (e.g., 77 K for frozen samples or physiological temperature for in vivo measurements).
-
Typical EPR settings for PBN adducts may include a microwave power of 20 mW and a modulation amplitude of 0.1 mT.[11]
-
Visualizations
Caption: A generalized workflow for an in vivo PBN spin trapping experiment.
Caption: A troubleshooting flowchart for the absence of an EPR signal.
Caption: Simplified metabolic pathway of PBN in vivo.
References
- 1. HPLC procedure for the pharmacokinetic study of the spin-trapping agent, alpha-phenyl-N-tert-butyl nitrone (PBN) [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps (Journal Article) | OSTI.GOV [osti.gov]
- 5. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of the reactive oxygen scavenger alpha-phenyl-N-tert-butylnitrone in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBN spin trapping of free radicals in the reperfusion-injured heart. Limitations for pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic properties of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of α-Phenylcinnamic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are working with α-phenylcinnamic acid derivatives and encountering challenges with their solubility. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you overcome these common hurdles in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do α-phenylcinnamic acid derivatives often exhibit poor solubility?
A1: The poor aqueous solubility of α-phenylcinnamic acid and its derivatives is primarily due to their chemical structure. The presence of two non-polar phenyl rings contributes to the molecule's hydrophobicity, making it difficult for it to form favorable interactions with water molecules. While the carboxylic acid group provides some polarity, the overall lipophilic nature of the molecule often dominates, leading to limited solubility in aqueous media.
Q2: What are the key factors influencing the solubility of α-phenylcinnamic acid derivatives?
A2: Several factors can significantly impact the solubility of these compounds:
-
pH: As weak acids, the solubility of α-phenylcinnamic acid derivatives is highly pH-dependent. At a pH below their pKa, they exist predominantly in their less soluble, neutral form. Above the pKa, they deprotonate to form a more soluble salt.[1] The pKa of trans-α-phenylcinnamic acid in 60% ethanol is approximately 4.8, while the cis-isomer has a pKa of 6.1 in the same solvent system.[2]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Solvent System: The choice of solvent or co-solvent system is critical. These compounds are generally more soluble in organic solvents than in water.[2]
Q3: What are the most common strategies to improve the solubility of α-phenylcinnamic acid derivatives?
A3: A variety of techniques can be employed to enhance the solubility of these derivatives. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit (using amorphous forms, co-crystallization).[2]
-
Chemical Modifications: Common approaches include pH adjustment, salt formation, and complexation with agents like cyclodextrins.[2]
-
Use of Carriers: Dispersing the compound in a hydrophilic carrier, such as in a solid dispersion, can significantly improve its dissolution rate and apparent solubility.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Precipitation of the compound when diluting a stock solution into an aqueous buffer.
-
Potential Cause: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from a high-concentration organic stock to an aqueous medium leads to precipitation.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of the derivative in your assay.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the aqueous buffer to the stock solution dropwise while vortexing. This gradual change in solvent composition can help maintain solubility. Pre-warming the aqueous medium to 37°C can also be beneficial.[1]
-
Increase Co-solvent Percentage: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient to keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on your experiment.
-
Adjust pH: For α-phenylcinnamic acid derivatives, increasing the pH of the final aqueous solution to a value above the compound's pKa will increase its solubility by forming the more soluble carboxylate salt.[1]
-
Issue 2: Low or inconsistent results in biological assays.
-
Potential Cause: Poor solubility can lead to an underestimation of the compound's activity due to a lower-than-expected concentration of the dissolved compound. Inconsistent results can arise from variable precipitation between experiments.
-
Troubleshooting Steps:
-
Confirm Solubility in Assay Media: Before conducting biological assays, determine the solubility of your compound in the specific cell culture medium or buffer you will be using.
-
Employ a Solubilization Technique: Utilize one of the solubility enhancement strategies outlined in the FAQs and detailed in the Experimental Protocols section below. The choice of method will depend on the specific requirements of your experiment.
-
Use of Surfactants or Cyclodextrins: Incorporating non-ionic surfactants or cyclodextrins can help create micelles or inclusion complexes that keep the hydrophobic compound dispersed in the aqueous phase.[1]
-
Data Presentation
While specific quantitative solubility data for α-phenylcinnamic acid is limited, the following tables provide data for the closely related trans-cinnamic acid, which can serve as a useful reference. The principles of solubility enhancement are broadly applicable across this class of compounds.
Table 1: Solubility of trans-Cinnamic Acid in Various Solvents
| Solvent | Temperature | Solubility ( g/100g of solvent) |
| Water | 25.05 °C (298.2 K) | 0.042 ± 0.001 |
| Water | 40.05 °C (313.2 K) | 0.083 ± 0.001 |
| Methanol | 25.05 °C (298.2 K) | 32.94 ± 0.27 |
| Methanol | 40.05 °C (313.2 K) | 45.70 ± 0.07 |
| Ethanol | 25.05 °C (298.2 K) | 25.86 ± 0.85 |
| Ethanol | 40.05 °C (313.2 K) | 36.47 ± 0.08 |
| 1-Propanol | 25.05 °C (298.2 K) | 19.29 ± 0.68 |
| 1-Propanol | 40.05 °C (313.2 K) | 28.47 ± 0.53 |
| 2-Propanol | 25.05 °C (298.2 K) | 16.79 ± 0.55 |
| 2-Propanol | 40.05 °C (313.2 K) | 29.18 ± 0.62 |
| 2-Butanone | 25.05 °C (298.2 K) | 22.46 ± 0.15 |
| 2-Butanone | 40.05 °C (313.2 K) | 31.93 ± 1.00 |
| Ethyl Acetate | 25.05 °C (298.2 K) | 13.05 ± 0.24 |
| Ethyl Acetate | 40.05 °C (313.2 K) | 19.86 ± 0.27 |
| Acetonitrile | 25.05 °C (298.2 K) | 6.26 ± 0.01 |
| Acetonitrile | 40.05 °C (313.2 K) | 11.42 ± 0.03 |
Table 2: Qualitative Solubility of α-Phenylcinnamic Acid
| Solvent | Solubility |
| Hot Water | Soluble[2] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[2] |
| Isopropanol | Soluble[2] |
| Ether | Soluble[2] |
| Benzene | Soluble[2] |
| Acetone | Soluble |
| Water | Sparingly soluble |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol describes the standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the α-phenylcinnamic acid derivative to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Mixing: In a mortar, thoroughly mix the α-phenylcinnamic acid derivative and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at a predetermined molar ratio.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder to form a thick paste.
-
Trituration: Knead the paste for 30-60 minutes.
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Dissolution: The resulting powder, which is the inclusion complex, can be dissolved in an aqueous buffer.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the α-phenylcinnamic acid derivative and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable organic solvent.
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid from the flask and pulverize it into a fine powder.
Visualizations
References
enhancing the stability of a-phenyl-a-aminophosphonic acids in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-phenyl-α-aminophosphonic acids. The information is designed to help address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for α-phenyl-α-aminophosphonic acids in aqueous solutions?
A1: The main degradation pathway for α-phenyl-α-aminophosphonic acids in aqueous solutions is hydrolysis. This reaction involves the cleavage of the carbon-phosphorus (C-P) bond and can be catalyzed by both acidic and basic conditions.[1]
Q2: How does pH influence the stability of these compounds?
A2: The stability of α-phenyl-α-aminophosphonic acids is highly dependent on the pH of the solution. They generally show the greatest stability in the neutral pH range.[1] In strongly acidic or alkaline environments, the rate of hydrolysis increases, leading to more rapid degradation. This often results in a "U-shaped" pH-rate profile, where the degradation rate is lowest around neutral pH.[1]
Q3: What are the expected degradation products under hydrolytic stress?
A3: Under forced hydrolytic conditions (strong acid or base), the primary degradation products from the cleavage of the C-P bond are typically benzaldehyde and aminomethylphosphonic acid (AMPA).[1] Depending on the severity of the conditions, these initial products may degrade further.[1]
Q4: Besides hydrolysis, what other factors can cause degradation?
A4: Other factors that can contribute to the degradation of α-phenyl-α-aminophosphonic acids include:
-
Oxidation: Although hydrolysis is often the primary pathway, oxidative degradation can also occur.[1][2] Exposure to oxygen or light, which can generate reactive oxygen species, should be minimized.[1]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[2] It is advisable to protect solutions from light, especially during long-term storage or stability studies.
-
Thermal Degradation: High temperatures can accelerate decomposition and hydrolysis.[1][2] Experiments should be conducted at controlled temperatures.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze the degradation of phosphonates.[1] Using high-purity water and reagents is crucial.
-
Microbial Contamination: Non-sterile solutions may be subject to enzymatic degradation from microbial growth.[1]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Actions |
| Rapid degradation observed even at neutral pH. | 1. Presence of catalytic metal ions.[1]2. Oxidative stress from dissolved oxygen or light exposure.[1]3. Microbial contamination in non-sterile solutions.[1] | 1. Use high-purity (e.g., Milli-Q) water and analytical grade reagents.2. Degas solutions by sparging with an inert gas (e.g., nitrogen or argon). Protect samples from light by using amber vials or covering them with foil.3. Use sterile buffers and consider adding a bacteriostatic agent for long-term studies. |
| Inconsistent stability results between different batches of the compound. | 1. Variations in the purity of the compound batches.2. Inconsistent experimental conditions (e.g., pH, temperature, buffer composition).[1] | 1. Verify the purity of each batch using a validated analytical method (e.g., HPLC, NMR) before starting the experiment.2. Strictly control and meticulously document all experimental parameters for each run. |
| Precipitation of the compound during the stability study. | 1. The concentration of the compound exceeds its solubility at the specific pH or temperature of the study.[1]2. Interaction with buffer components leading to the formation of an insoluble salt.[1] | 1. Determine the solubility of the compound across the entire pH and temperature range of your study before initiating stability testing.2. Select a buffer system in which the compound is known to be soluble and stable. Perform preliminary compatibility studies. |
| Difficulty in quantifying the parent compound and its degradation products. | 1. The analytical method is not stability-indicating.2. Co-elution of the parent peak with degradation products or buffer components in chromatography.[1] | 1. Develop and validate a stability-indicating analytical method, such as HPLC or UPLC, that can separate the parent compound from all potential degradation products.[1]2. Optimize chromatographic conditions (e.g., mobile phase composition, pH, gradient, column type) to achieve baseline separation of all relevant peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To investigate the stability of an α-phenyl-α-aminophosphonic acid derivative under various pH conditions.
Materials:
-
α-Phenyl-α-aminophosphonic acid derivative
-
High-purity water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Buffer solutions (e.g., phosphate, citrate) for pH 4, 7, and 9
-
Class A volumetric flasks and pipettes
-
Constant temperature incubator or water bath
-
Validated stability-indicating HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Sample Preparation: For each pH condition (e.g., 0.1 M HCl for acidic, pH 4, 7, 9 buffers, and 0.1 M NaOH for basic), transfer a known volume of the stock solution into separate vials. Dilute with the respective acidic, basic, or buffer solution to achieve the final desired concentration.[1]
-
Incubation: Incubate the vials at a constant, controlled temperature (e.g., 50°C to accelerate degradation).[1] Protect samples from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.[1]
-
Sample Quenching: Immediately neutralize the aliquots from the acidic and basic solutions with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Dilute the samples to a suitable concentration for analysis and inject them into the HPLC system to determine the concentration of the remaining parent compound.[1]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point. Plot the natural logarithm of the concentration versus time to determine the apparent first-order degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Protocol 2: Example Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent α-phenyl-α-aminophosphonic acid from its potential degradation products.
| Parameter | Example Condition |
| Instrumentation | HPLC with UV or Mass Spectrometric (MS) detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Phosphate buffer (pH adjusted to 2.3)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | Start at 15% B, increase linearly to 50% B over 20 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS in a suitable mode |
Note: This is an example method. The actual conditions must be optimized and validated for the specific compound and its degradation products.
Visualizations
Caption: Primary hydrolytic degradation pathway.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: α-Phenyl-β-Alanine Oligomerization Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in α-phenyl-β-alanine oligomerization studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during your experiments.
Troubleshooting Guide: Preventing and Managing Aggregation
Aggregation of α-phenyl-β-alanine oligomers can significantly impede synthesis, purification, and downstream analysis, leading to low yields and unreliable experimental outcomes.[1][2] The inherent hydrophobicity of the phenyl group is a primary driver of this phenomenon.[3][4] This guide provides a systematic approach to diagnosing and resolving aggregation-related issues.
Problem 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms: You observe that the resin beads do not swell adequately after solvent addition, and you notice incomplete Fmoc deprotection or poor coupling efficiency, as indicated by a persistent blue color in the Kaiser test.[1]
-
Root Cause: The growing peptide chains are aggregating on the solid support, physically hindering access of reagents to the reactive sites. This self-association is often driven by intermolecular hydrogen bonding.[1]
-
Solutions:
Strategy Rationale Solvent Modification Switch from standard solvents like Dichloromethane (DCM) to more polar, hydrogen bond-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[1] Additives Incorporate chaotropic salts (e.g., LiCl, KSCN) or detergents into the reaction mixture to disrupt hydrophobic interactions and hydrogen bonds.[2][4] Backbone Protection Introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen. This sterically hinders the formation of intermolecular hydrogen bonds. Microwave-Assisted Synthesis Utilize microwave irradiation to provide energy that can disrupt intermolecular interactions and accelerate reaction kinetics.[2]
Problem 2: Precipitation of the Cleaved Peptide in Solution
-
Symptoms: After cleavage from the resin and removal of protecting groups, the α-phenyl-β-alanine oligomer precipitates out of the cleavage cocktail or during the initial purification steps.
-
Root Cause: The unprotected, hydrophobic oligomers have a high propensity to aggregate in aqueous or mixed organic-aqueous solutions where they are not fully solvated.
-
Solutions:
Strategy Rationale Solvent Selection for Dissolution Initially dissolve the lyophilized peptide in a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) before gradual addition to the aqueous buffer.[3] For peptides with a net positive charge, an acidic solution (e.g., 10% acetic acid) may aid dissolution. For acidic peptides, a basic solution (e.g., 10% NH4OH) can be effective. Use of Denaturants Employ denaturing agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 6M Urea to solubilize pre-formed aggregates by disrupting the non-covalent interactions holding them together. Note that these may interfere with subsequent biological assays.[3] pH Adjustment Adjust the pH of the solution to be far from the isoelectric point (pI) of the oligomer. This increases the net charge on the molecules, leading to electrostatic repulsion that can counteract aggregation.
Problem 3: Difficulty in Purifying the Oligomer by HPLC
-
Symptoms: The peptide elutes as a broad peak, shows poor recovery from the column, or precipitates on the column during reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Root Cause: The hydrophobic oligomer is aggregating on the column matrix or interacting too strongly with the stationary phase.
-
Solutions:
Strategy Rationale Mobile Phase Modification Increase the organic content (e.g., acetonitrile, n-propanol) in the mobile phase or use a stronger organic solvent to improve solubility during the run.[5][6] Alternative Chromatography Consider using a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) or employing alternative purification techniques like size-exclusion chromatography (SEC) to separate oligomers from aggregates. Temperature Control Increasing the column temperature can sometimes improve the solubility of hydrophobic peptides and reduce peak broadening.
Frequently Asked Questions (FAQs)
Q1: At what oligomer length should I start to worry about aggregation?
A1: While there is no definitive rule, aggregation is less likely for very short peptides (less than five residues) unless the sequence is entirely composed of hydrophobic amino acids.[3] For α-phenyl-β-alanine oligomers, it is prudent to be vigilant for signs of aggregation as the chain extends beyond a few residues due to the hydrophobicity of the phenyl group.
Q2: How can I monitor the aggregation of my α-phenyl-β-alanine oligomers in solution?
A2: Several biophysical techniques can be employed to monitor aggregation kinetics and characterize the resulting structures:
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of β-sheet-rich amyloid-like fibrils. An increase in fluorescence intensity indicates aggregation.[1][7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to track the formation of larger oligomers and aggregates over time.[1]
-
Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure of the oligomers in solution. A transition from a random coil to a β-sheet conformation can be indicative of aggregation.[8][9]
-
Electron Microscopy (EM) or Atomic Force Microscopy (AFM): These imaging techniques can be used to visualize the morphology of the aggregates formed.[10]
Q3: Can the choice of N-terminal protecting group influence aggregation during synthesis?
A3: Yes, the N-terminal protecting group can play a role. While the primary function is to prevent unwanted reactions at the N-terminus, bulky protecting groups can also influence the conformational preferences of the growing peptide chain.[11] In some cases, the choice of protecting group may subtly impact the propensity for intermolecular interactions. However, backbone protection strategies are generally more effective at directly disrupting the hydrogen bonding that leads to aggregation.[12]
Q4: Are there any specific solvent systems that are particularly effective for solubilizing hydrophobic β-peptides like α-phenyl-β-alanine oligomers?
A4: For highly hydrophobic peptides, strong organic solvents are often necessary for initial solubilization.[3][13]
-
DMSO (Dimethyl Sulfoxide): A powerful solvent for many hydrophobic peptides, but it can oxidize sensitive residues like methionine or cysteine.[3]
-
DMF (Dimethylformamide): A good alternative to DMSO.[3]
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol): Often used to break up pre-existing aggregates and prepare a monomeric stock solution.[14]
-
TFA (Trifluoroacetic Acid): Can be effective, particularly for basic peptides.
It is crucial to first dissolve the peptide in a minimal amount of the strong organic solvent before slowly diluting it with the desired aqueous buffer.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for α-phenyl-β-alanine oligomerization, the following tables provide illustrative examples based on studies of other aggregating peptide systems. These tables are intended to demonstrate the potential impact of various anti-aggregation strategies.
Table 1: Illustrative Effect of Solvents on Peptide Aggregation Lag Time
| Solvent System | Peptide System | Lag Time (hours) | Reference |
| Aqueous Buffer | Amyloid-β (1-40) | 2-4 | Fictionalized Data |
| 50% Acetonitrile/Water | Amyloid-β (1-40) | > 24 | Fictionalized Data |
| 10% DMSO in Buffer | Amyloid-β (1-40) | 10-12 | Fictionalized Data |
Table 2: Illustrative Efficacy of Backbone Protection on Peptide Purity
| Peptide Sequence | Backbone Protection | Crude Purity (%) | Reference |
| (Val-Ala-Leu)₂ | None | 45% | Fictionalized Data |
| (Val-Ala-Leu)₂ | Hmb at Ala₂ | 85% | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for Monitoring α-Phenyl-β-Alanine Oligomer Aggregation using Thioflavin T (ThT) Fluorescence
-
Preparation of Monomeric Stock Solution:
-
Dissolve the lyophilized α-phenyl-β-alanine oligomer in HFIP to a concentration of 1 mg/mL to disaggregate the peptide.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a stream of nitrogen gas, followed by vacuum drying for at least 1 hour.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to create a concentrated stock solution (e.g., 5 mM).
-
-
ThT Assay Setup:
-
Prepare a working solution of ThT (e.g., 20 µM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a 96-well black plate with a clear bottom, add the ThT solution to each well.
-
Initiate the aggregation by diluting the monomeric peptide stock solution into the ThT-containing buffer to the final desired concentration (e.g., 10-100 µM).
-
Include control wells with buffer and ThT only (blank).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
The plate should be shaken briefly before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample values.
-
Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of nucleated polymerization, with the lag phase representing the time to form aggregation nuclei, followed by an exponential growth phase.
-
Visualizations
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Dimerization of Helical β-Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestgrp.com [nestgrp.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for measuring concentrations and forms of amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. [PDF] RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 10. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Unraveling the Early Events of Amyloid-β Protein (Aβ) Aggregation: Techniques for the Determination of Aβ Aggregate Size [mdpi.com]
Technical Support Center: Efficient Polymerization of α-Phenyl-Substituted Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-phenyl-substituted thiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization of an α-phenyl-substituted thiophene is resulting in a low yield. What are the potential causes and solutions?
A1: Low polymerization yields can stem from several factors:
-
Steric Hindrance: The phenyl substituent itself can create steric hindrance, inhibiting the polymerization process. This is particularly true for ortho-substituted phenyl groups.[1][2]
-
Inappropriate Polymerization Method: Not all polymerization methods are equally effective. For instance, while oxidative polymerization with ferric chloride (FeCl₃) is popular and can be performed at room temperature, transition metal-catalyzed cross-coupling reactions often provide a more powerful tool for synthesizing conjugated polymers.[1][3]
-
Reaction Conditions: The stoichiometry of reactants, reaction time, and temperature are critical. For example, in FeCl₃-initiated oxidative polymerization, slow addition of the oxidant can improve the head-to-tail (H-T) content and potentially the yield.[1] For nickel-catalyzed polymerizations, the optimal catalyst loading and reaction time are crucial for achieving high molecular weight and yield.[3]
-
Monomer Purity: Impurities in the monomer can interfere with the polymerization process. Ensure your α-phenyl-substituted thiophene monomer is of high purity.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the monomer to oxidant/catalyst ratio, reaction time, and temperature to find the optimal conditions for your specific monomer.
-
Consider an Alternative Polymerization Method: If oxidative polymerization is yielding poor results, explore transition metal-catalyzed methods like Ni-catalyzed Kumada catalyst-transfer polycondensation or Pd-catalyzed direct arylation polymerization.[3]
-
Purify the Monomer: Recrystallize or distill the monomer to remove any impurities that might be inhibiting the polymerization.
Q2: The resulting polymer has a low molecular weight and/or a broad polydispersity. How can I improve this?
A2: Achieving high molecular weight and narrow polydispersity is crucial for many applications. Here are some common reasons for poor results and how to address them:
-
Catalyst System: The choice of catalyst and ligands is critical in transition metal-catalyzed polymerizations. For instance, using [CpNiCl(SIPr)] as a catalyst in Kumada catalyst-transfer polycondensation has been shown to produce high molecular weight polythiophenes.[3]
-
Metalation Step: In methods like Kumada catalyst-transfer polycondensation, the initial metalation of the monomer is a key step. Using reagents like TMPMgCl·LiCl can facilitate this process.[3]
-
Reaction Time: Insufficient polymerization time can lead to low molecular weight. Conversely, excessively long reaction times might lead to side reactions and broader polydispersity. Optimization is key.[3]
Troubleshooting Steps:
-
Select an Appropriate Catalyst: For Ni-catalyzed polymerizations, consider catalysts known to promote living/controlled polymerization characteristics.
-
Optimize Metalation: Ensure the metalation step proceeds to completion before initiating polymerization.
-
Conduct a Time-Course Study: Analyze the molecular weight and polydispersity at different reaction times to determine the optimal polymerization duration.
Q3: My polymer is insoluble in common organic solvents. What can be done?
A3: The solubility of polythiophenes is heavily influenced by the nature of their substituents.
-
Substituent Choice: Unsubstituted polythiophene is an insoluble solid.[1] Introducing substituents, such as alkyl chains on the phenyl group, can enhance solubility. For example, poly(3-(4-octylphenyl)thiophene) is soluble in organic solvents.[1][2] Polymers with partially fluorinated alkyl chains or ether substituents also exhibit modified solubility properties.[3]
-
Regioregularity: The regioregularity of the polymer chain affects its packing and, consequently, its solubility. A higher degree of regiorandomness can sometimes increase solubility.
Troubleshooting Steps:
-
Modify the Monomer: If possible, synthesize a monomer with longer or branched alkyl chains on the phenyl ring to increase solubility.
-
Control Regioregularity: While high regioregularity is often desired for electronic properties, a slight decrease might improve solubility. This can sometimes be controlled by the choice of catalyst and polymerization conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from various polymerization methods for substituted thiophenes to aid in experimental design and comparison.
Table 1: Ni-catalyzed Polymerization of 2-bromo-3-hexylthiophene [3]
| Catalyst Loading (mol%) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 5 | 24 | 91 | 11,200 | 1.43 |
| 2 | 24 | 95 | 15,200 | 1.35 |
| 1 | 24 | 93 | 19,100 | 1.28 |
| 0.5 | 24 | 90 | 25,600 | 1.24 |
| 2 | 72 | 96 | 16,100 | 1.33 |
Reaction conditions: 1.0 mmol of monomer, 1.0 equiv. of TMPMgCl·LiCl in THF for 3 hours (metalation) and subsequent polymerization.
Table 2: FeCl₃-initiated Oxidative Polymerization of 3-hexylthiophene [4]
| Method | FeCl₃ Equivalents | Time (h) | Yield (%) |
| Standard Addition | 2.3 | 24 | 26 |
| Standard Addition | 4 | 48 | - |
Standard addition involves adding a solution of FeCl₃ to the monomer solution.
Experimental Protocols
Protocol 1: Oxidative Polymerization using Ferric Chloride (FeCl₃) [1][4]
This method is widely used for its simplicity and operation at room temperature.[1]
-
Dissolve the α-phenyl-substituted thiophene monomer in a suitable solvent (e.g., chlorobenzene).
-
Prepare a solution of anhydrous FeCl₃ in a solvent like acetonitrile.
-
Slowly add the FeCl₃ solution to the monomer solution under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 24-72 hours).
-
Precipitate the polymer by adding a non-solvent like methanol.
-
Collect the polymer by filtration.
-
To obtain the neutral polymer, the collected solid can be resuspended and treated with a reducing agent like hydrazine.[4]
-
Purify the polymer by washing with appropriate solvents to remove residual catalyst and oligomers.
Protocol 2: Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation [3]
This method allows for the synthesis of regioregular polythiophenes with controlled molecular weights.
-
Metalation: In a flame-dried flask under an inert atmosphere, dissolve the 2-bromo-3-(α-phenyl)-substituted thiophene monomer in anhydrous THF.
-
Add a Grignard metathesis agent, such as TMPMgCl·LiCl (1.0 equivalent), to the solution and stir at room temperature for a specified time (e.g., 3 hours) to form the corresponding thiophene magnesium species.
-
Polymerization: Add the nickel catalyst (e.g., [CpNiCl(SIPr)], 0.5-2 mol%) to the reaction mixture.
-
Allow the polymerization to proceed at room temperature for the desired time (e.g., 24 hours).
-
Quench the reaction by adding an acidic solution (e.g., HCl).
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol).
-
Collect the polymer by filtration and purify by Soxhlet extraction or reprecipitation.
Visualizations
Caption: General experimental workflows for two common polymerization methods.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for crude a-phenylalanine synthesis products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the purification of crude α-phenylalanine synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude α-phenylalanine?
A1: Impurities in crude α-phenylalanine typically originate from the synthetic route employed. Common impurities can include unreacted starting materials, intermediates, byproducts, and residual solvents. For instance, in enzymatic synthesis starting from cinnamic acid, residual cinnamic acid is a primary impurity that must be removed.[1] Other potential impurities can include different amino acids, inorganic salts, and color bodies, depending on the production method (e.g., fermentation).[2]
Q2: What are the primary strategies for purifying crude α-phenylalanine?
A2: The main purification strategies include:
-
Crystallization: A widely used method that relies on differences in solubility between α-phenylalanine and impurities in a given solvent system. It is effective for removing many impurities and can be scaled for industrial production.[1][3]
-
Chromatography: Techniques like ion-exchange and reversed-phase chromatography are powerful for separating α-phenylalanine from closely related impurities.[4][5] High-Performance Liquid Chromatography (HPLC) is particularly useful for achieving high purity and for separating enantiomers when a chiral stationary phase is used.[6][7]
-
Adsorption: Using materials like activated carbon to selectively adsorb α-phenylalanine or impurities from a solution.[2][8]
-
Enzymatic Methods: These can be employed to resolve racemic mixtures, for example, using phenylalanine ammonia-lyase (PAL) to selectively convert one enantiomer, allowing for the separation of the other.[9]
Q3: How do I choose the most suitable purification method?
A3: The choice depends on several factors: the nature and concentration of impurities, the required final purity, the scale of the purification, and the available equipment. Crystallization is often a good first step for bulk purification. If impurities have similar solubility profiles to α-phenylalanine, or if very high purity is required (e.g., for pharmaceutical applications), column chromatography is recommended.[10] For separating D- and L-enantiomers, chiral chromatography is necessary.[7]
Q4: My crystallization is not working. What are some common reasons?
A4: Common crystallization problems include the solution remaining clear (undersaturated), the formation of an oil or amorphous precipitate (supersaturation is too high), or the growth of many small crystals instead of fewer large ones (high nucleation rate).[11] For α-phenylalanine specifically, a key issue is the formation of the undesired monohydrate crystal form instead of the commercially preferred anhydrate form.[3][12]
Q5: How can I ensure I obtain the anhydrous form of L-phenylalanine during crystallization?
A5: L-phenylalanine has two crystal forms: a needle-like monohydrate and a flake-like anhydrate.[12] The anhydrate form is thermodynamically stable above 37°C.[3][12] To obtain the anhydrate form, crystallization should be performed at temperatures above 37°C (e.g., 45°C). Using anhydrate crystals as seeds within the metastable zone is also recommended to prevent the initial nucleation of the monohydrate form.[3][12]
Q6: How can I assess the purity of my final product?
A6: Several analytical techniques can be used. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing chemical purity.[7][13] To determine optical purity (enantiomeric excess), specialized techniques like Chiral HPLC, Chiral Gas Chromatography (GC), or polarimetry are required.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities, especially residual starting materials or byproducts.[7]
Troubleshooting Guides
Guide 1: Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | The solution is undersaturated. | Increase the concentration of α-phenylalanine by evaporating some of the solvent. If using an antisolvent method, add more antisolvent.[14] Try cooling the solution to a lower temperature. |
| Amorphous Precipitate or Oil Forms | Supersaturation is too high, leading to rapid, disordered precipitation. | Decrease the concentration of the solute. Increase the crystallization temperature. Use a slower cooling or antisolvent addition rate.[11] |
| Many Small, Poor-Quality Crystals | The nucleation rate is too high. | Decrease the level of supersaturation. Use a slower cooling rate (e.g., 0.1-1°C/hour) to allow fewer, larger crystals to grow.[11][14] Consider using micro-seeding with a lower concentration of seed crystals.[11] |
| Obtaining Monohydrate Instead of Anhydrate Crystals | Crystallization temperature is too low, or spontaneous nucleation of the monohydrate form occurs. | Perform the crystallization at a temperature above 37°C.[3][12] Use seed crystals of the pure anhydrate form to direct crystallization.[3] Reducing water activity, for instance by using a methanol-water solution, can also favor the formation of the anhydrous form even at lower temperatures.[15] |
| Product is Colored | Colored impurities are co-crystallizing with the product. | Before crystallization, while the product is dissolved in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[10] |
Guide 2: HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or column overload. | For amino acids, adjust the mobile phase pH to around 2.5-3.5 using an additive like formic or acetic acid.[7] Reduce the injection volume or the concentration of the sample to avoid overloading the column.[7] |
| Unidentified Peaks in Chromatogram | Presence of synthetic impurities, byproducts, or degradation products. | Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peak for identification.[7] Review the synthesis pathway to predict potential impurities.[7] |
| Inability to Separate D- and L-Enantiomers | An achiral (standard) HPLC column is being used. | Enantiomeric separation requires a chiral stationary phase (CSP). Use a specialized chiral column, such as one based on teicoplanin or cyclodextrin derivatives, which are effective for amino acids.[6][7] |
Data Summary Tables
Table 1: Comparison of Analytical Methods for Optical Purity
| Method | Principle | Accuracy | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6] | High, capable of determining >99% enantiomeric excess (ee).[6] | High accuracy and precision, applicable to a wide range of derivatives.[6] | Requires specialized and expensive chiral columns; method development can be time-consuming.[6] |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral capillary column.[6] | High | High resolution and sensitivity. | Requires derivatization to make the amino acid volatile, which adds steps and potential for error.[6] |
| Polarimetry | Measures the rotation of plane-polarized light caused by a chiral molecule in solution. | Lower than chromatographic methods. | Rapid and non-destructive. | Requires a relatively pure and concentrated sample; less accurate for determining high ee values.[6] |
| Enzymatic Assays | Uses an L-amino acid specific enzyme (e.g., L-amino acid oxidase) to react with only the L-enantiomer. The reaction progress is monitored.[6] | High | Highly specific and sensitive. | Can be more complex to set up; requires specific enzymes and detection methods (e.g., fluorescence).[6] |
Table 2: Common Impurities in α-Phenylalanine Synthesis
| Impurity Type | Example | Likely Source |
| Unreacted Starting Materials | Cinnamic acid | Enzymatic synthesis from cinnamic acid and ammonia.[1] |
| Phenylpyruvic acid | Synthesis via reductive amination.[7] | |
| Related Amino Acids | Tyrosine, Leucine, Valine | Fermentation processes, co-purification from natural sources.[2][16] |
| Byproducts | α-Hydroxy acids | Reduction of keto-acid precursors during synthesis.[7] |
| Enantiomeric Impurities | D-phenylalanine | Chemical synthesis routes that produce a racemic mixture.[9] |
| Residual Solvents | Ethanol, Methanol, Toluene | Used during synthesis, extraction, or crystallization steps.[1][7] |
Experimental Protocols
Protocol 1: Recrystallization for Anhydrous L-Phenylalanine
This protocol is designed to purify crude L-phenylalanine and obtain the desired anhydrous crystal form.
-
Dissolution: In a suitable flask, dissolve the crude L-phenylalanine in a minimal amount of hot deionized water at a temperature between 45-60°C.[3][11] Stir to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount (e.g., 1-2% w/w) of activated charcoal.[10] Keep the solution heated and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities and the activated charcoal.[10]
-
Controlled Cooling & Seeding: Place the flask in a temperature-controlled water bath set to approximately 45°C.[3] Add a small quantity of pure anhydrous L-phenylalanine seed crystals to induce nucleation of the correct form.[3][12]
-
Crystal Growth: Slowly cool the solution at a controlled rate (e.g., 0.5-1°C/hour) to room temperature. Slower cooling rates generally yield larger, higher-quality crystals.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water or a water/ethanol mixture. Dry the purified crystals in a vacuum oven.[10]
Protocol 2: Chiral HPLC for Optical Purity Analysis
This protocol outlines a general procedure for determining the enantiomeric excess of N-acetyl-L-phenylalanine, a common derivative.
-
Materials & Equipment:
-
HPLC Conditions:
-
Sample Preparation:
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The D- and L-enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Protocol 3: Ion-Exchange Chromatography Cleanup
This protocol is a general method for separating amino acids based on their charge. It can be used to separate neutral phenylalanine from acidic or basic impurities.
-
Resin Preparation: Select a suitable ion-exchange resin (e.g., a cation-exchange resin).[5] Prepare the column by creating a slurry of the resin in the starting buffer and packing it into a column, avoiding air bubbles.[10] Equilibrate the column by washing with several column volumes of the starting buffer.
-
Sample Preparation & Loading: Dissolve the crude α-phenylalanine mixture in the starting buffer. Adjust the pH of the sample solution so that α-phenylalanine has the desired charge for binding (or not binding) to the resin. For example, at a pH of 5.5-6.5, phenylalanine can be selectively adsorbed over other amino acids and salts on certain resins.[2] Apply the sample solution to the top of the column.[4]
-
Washing: Wash the column with the starting buffer to elute unbound impurities.
-
Elution: Elute the bound α-phenylalanine by changing the pH or increasing the salt concentration of the buffer. For instance, a cation-exchange resin can be eluted with a basic solution like dilute ammonium hydroxide.[2]
-
Fraction Collection & Analysis: Collect the eluate in fractions and analyze them (e.g., by HPLC or UV-spectrophotometry) to identify the fractions containing the purified α-phenylalanine.[4]
Visualizations
Caption: General workflow for the purification of crude α-phenylalanine.
Caption: Troubleshooting logic for common α-phenylalanine crystallization issues.
References
- 1. EP0556752A1 - Method for purifying L-phenylalanine - Google Patents [patents.google.com]
- 2. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. column-chromatography.com [column-chromatography.com]
- 5. diaion.com [diaion.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SE8505451D0 - PURIFICATION OF L-PHENYLALANINE - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatoscientific.com [chromatoscientific.com]
Technical Support Center: Optimizing the Diastereoselective Strecker Synthesis of α-Phenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective Strecker synthesis of α-phenylglycine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Strecker synthesis and why is diastereoselectivity important for α-phenylglycine?
The Strecker synthesis is a three-component reaction between an aldehyde (like benzaldehyde), an amine (or ammonia), and a cyanide source (such as potassium cyanide) to produce an α-aminonitrile.[1][2][3] Subsequent hydrolysis of the nitrile group yields an α-amino acid.[1][2][3] For α-phenylglycine, which is a chiral molecule, controlling the stereochemistry is crucial, especially in pharmaceutical applications where only one enantiomer may be biologically active. The diastereoselective approach, often employing a chiral auxiliary, aims to produce a specific stereoisomer of the α-aminonitrile intermediate, which can then be converted to the desired enantiomerically pure α-phenylglycine.
Q2: What are common chiral auxiliaries used for the diastereoselective Strecker synthesis of α-phenylglycine?
Commonly used and effective chiral auxiliaries include (R)-phenylglycine amide and (S)-1-(4-methoxyphenyl)ethylamine.[4][5][6] These auxiliaries react with the aldehyde to form a chiral imine intermediate, which then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer. The choice of auxiliary can be critical in achieving high diastereoselectivity.
Q3: What is "crystallization-induced asymmetric transformation" and how does it improve diastereoselectivity?
Crystallization-induced asymmetric transformation is a powerful technique used to enhance the diastereomeric ratio of the product.[4][5][7] In this process, the desired diastereomer is less soluble in the reaction solvent and selectively crystallizes out of the solution. This disturbs the equilibrium between the two diastereomers in solution. The dissolved, undesired diastereomer can then epimerize back to the intermediate imine, which is in equilibrium with the desired diastereomer. As the desired diastereomer crystallizes, the equilibrium shifts, leading to a high yield and excellent diastereoselectivity of the solid product, often exceeding 99:1 dr.[4][5]
Q4: What is the role of the cyanide source in the Strecker synthesis?
The cyanide source provides the nucleophilic cyanide ion that attacks the imine intermediate. Common sources include hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN).[1] While KCN and NaCN are inexpensive and commonly used, TMSCN can sometimes offer advantages in specific protocols, potentially with the use of a Lewis acid catalyst.[8] However, for many practical applications, KCN is an effective and economical choice.[8] Caution: All cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (low dr or de) | 1. Inappropriate Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient facial bias for the cyanide addition. 2. Unfavorable Reaction Conditions: Solvent, temperature, and reaction time can significantly impact diastereoselectivity. 3. Racemization: The desired product may be racemizing under the reaction or work-up conditions. | 1. Select a More Effective Auxiliary: Consider using a well-established auxiliary like (R)-phenylglycine amide, which has shown excellent results.[4][5] 2. Optimize Reaction Conditions: Experiment with different solvents (e.g., methanol, water, or mixtures) and temperatures. For crystallization-induced asymmetric transformations, temperature control is critical to manage solubility and epimerization rates.[4] Monitor the reaction over time to find the optimal duration. 3. Control pH and Temperature: During work-up, maintain a suitable pH and avoid excessive heat to minimize the risk of epimerization. |
| Low Yield of α-Aminonitrile | 1. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. 2. Side Reactions: The aldehyde may undergo side reactions such as aldol condensation or Cannizzaro reaction. 3. Inefficient Cyanide Addition: The nucleophilic addition of cyanide may be slow or incomplete. 4. Product Decomposition: The α-aminonitrile may be unstable under the reaction conditions. | 1. Use a Dehydrating Agent: Adding a mild dehydrating agent can help drive the equilibrium towards imine formation. 2. Optimize Reaction Conditions: Adjust the temperature and reactant concentrations. Running the reaction at a lower temperature may minimize side reactions. 3. Catalyst Addition: In some cases, a Lewis acid or Brønsted acid catalyst can promote the cyanide addition.[8] 4. Monitor Reaction and Isolate Promptly: Follow the reaction progress by TLC or LC-MS and isolate the product once the reaction is complete to prevent degradation. |
| Difficulty in Separating Diastereomers | 1. Similar Physical Properties: The diastereomers may have very similar solubilities and chromatographic behaviors. 2. Oil Formation: The product may precipitate as an oil instead of a crystalline solid, making filtration and purification difficult. | 1. Utilize Crystallization-Induced Asymmetric Transformation: This method is specifically designed to isolate one diastereomer as a solid.[4][5] 2. Recrystallization: If the diastereomeric ratio is reasonably good, careful recrystallization from a suitable solvent system can enrich the desired diastereomer. 3. Column Chromatography: While sometimes challenging, optimization of the stationary and mobile phases for column chromatography can achieve separation. |
| Formation of Impurities | 1. Hydrolysis of Cyanide: The cyanide source can hydrolyze to form formate or other byproducts. 2. Aldehyde Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. 3. Retro-Strecker Reaction: The α-aminonitrile can revert to the imine and cyanide, especially under basic conditions.[1] | 1. Use Fresh Reagents and Inert Atmosphere: Use high-purity reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Control pH: Maintain the optimal pH for the reaction to minimize hydrolysis of the cyanide source and the retro-Strecker reaction. 3. Careful Work-up: Purify the product promptly after the reaction is complete. |
Data Presentation
Table 1: Effect of Chiral Auxiliary on the Diastereoselective Strecker Synthesis of α-Phenylglycine Derivatives
| Aldehyde | Chiral Auxiliary | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde | (S)-1-(4-methoxyphenyl)ethylamine | NaCN | Water/MeOH | RT | 24 | 85 | >99:1 | [6] |
| p-Chlorobenzaldehyde | (S)-1-(4-methoxyphenyl)ethylamine | NaCN | Water/MeOH | RT | 24 | 92 | >99:1 | [6] |
| Pivaldehyde | (R)-Phenylglycine amide | NaCN | Water | 70 | 24 | 93 | >99:1 | [4] |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | NaCN | MeOH/H₂O | RT | 96 | 76 | >99:1 | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Strecker Synthesis using (R)-Phenylglycine Amide via Crystallization-Induced Asymmetric Transformation[4]
-
Imine Formation: In a round-bottom flask, suspend (R)-phenylglycine amide hydrochloride (1.0 eq) in water.
-
Add the aldehyde (e.g., pivaldehyde, 1.0 eq) to the suspension.
-
Adjust the pH of the mixture to approximately 8-9 with an appropriate base (e.g., NaOH solution).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water. Caution: Handle NaCN with extreme care in a fume hood.
-
Add the NaCN solution dropwise to the reaction mixture.
-
Crystallization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for 24-48 hours. The desired diastereomer of the α-aminonitrile should precipitate as a crystalline solid.
-
Isolation: Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold water and then a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Drying: Dry the product under vacuum to obtain the diastereomerically pure α-aminonitrile.
Protocol 2: Diastereoselective Strecker Synthesis using (S)-1-(4-methoxyphenyl)ethylamine[6]
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in a mixture of methanol and water.
-
Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) to the solution.
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.1 eq) to the mixture. Caution: Handle NaCN with extreme care in a fume hood.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The desired (S,S)-α-aminonitrile is expected to precipitate as a crystalline solid.
-
Isolation: Collect the crystalline product by filtration.
-
Wash the solid with the reaction solvent mixture (methanol/water) and then with a non-polar solvent like hexane.
-
Drying: Dry the product in a vacuum oven to yield the diastereomerically pure α-aminonitrile.
Visualizations
Caption: Experimental workflow for diastereoselective Strecker synthesis.
Caption: Mechanism of diastereoselective Strecker synthesis.
References
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproduct Formation in α-Phenyl Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of α-phenyl ketones. The information is presented in a question-and-answer format to directly tackle specific experimental challenges, with a focus on minimizing byproduct formation.
Section 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone method for synthesizing α-phenyl ketones, typically involving the reaction of an aromatic compound (like benzene or a derivative) with an acyl halide or anhydride in the presence of a Lewis acid catalyst. While robust, this reaction is prone to side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Friedel-Crafts acylation of benzene, and how can I minimize it?
A1: The most common byproduct is diacetylbenzene, which arises from a second acylation of the acetophenone product. Although the acetyl group is deactivating, forcing conditions can lead to this polysubstitution. To minimize its formation, it is crucial to control the reaction stoichiometry and temperature. Using a molar ratio of benzene to acetyl chloride close to 1:1 and maintaining a low reaction temperature are key strategies.
Q2: My reaction mixture turns dark, and the yield of the desired ketone is low. What could be the cause?
A2: A dark-colored reaction mixture often indicates side reactions and polymerization. This can be caused by excessive temperatures or the presence of impurities in the reagents or solvent. Ensure that all reagents are anhydrous, as the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will become inactive. Additionally, maintaining the recommended reaction temperature is critical to prevent degradation of the starting materials and products.
Q3: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation?
A3: Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the Lewis acid forms a complex with the ketone product. This complex is typically stable under the reaction conditions, effectively sequestering the catalyst. Therefore, slightly more than a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.
Q4: I am having difficulty isolating my product during the workup. What can I do?
A4: The stable complex formed between the ketone product and the Lewis acid catalyst must be hydrolyzed to liberate the product. This is typically achieved by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This process breaks up the complex and dissolves the aluminum salts. If emulsions form, adding more acid or brine during the separation can help to break them.
Troubleshooting Guide: Minimizing Diacetylbenzene Formation
| Issue | Root Cause | Recommended Action | Expected Outcome |
| Formation of Diacetylbenzene | High Reaction Temperature: Promotes further acylation despite the deactivating effect of the first acetyl group. | Maintain the recommended reaction temperature (e.g., 0-5°C during addition, followed by a controlled increase). | Reduced rate of the second acylation reaction, favoring mono-acylation. |
| Excess Acylating Agent: A high concentration of the acylating agent can drive the reaction towards diacylation. | Use a controlled stoichiometry, with the acylating agent as the limiting reagent (e.g., a benzene to acetyl chloride ratio of at least 1:1). | Limits the availability of the electrophile for a second substitution. | |
| Prolonged Reaction Time: Extended reaction times can allow for the slower diacylation to occur to a greater extent. | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction upon consumption of the starting material. | Prevents the accumulation of the diacylated byproduct over time. |
Logical Workflow for Troubleshooting Friedel-Crafts Acylation
Section 2: Benzylic Oxidation Route
Another common route to α-phenyl ketones is the oxidation of a benzylic methylene group. This method is advantageous when the corresponding alkylbenzene is readily available. However, controlling the oxidation to prevent over-oxidation to carboxylic acids or side-chain cleavage is a primary challenge.
Frequently Asked Questions (FAQs)
Q1: My benzylic oxidation of ethylbenzene is producing benzoic acid as a major byproduct. How can I improve the selectivity for acetophenone?
A1: Over-oxidation to benzoic acid is a common issue, especially with strong oxidizing agents like potassium permanganate. To improve selectivity for the ketone, consider using a milder, more selective oxidizing agent. Alternatively, carefully controlling the reaction conditions such as temperature and reaction time is crucial. Lowering the temperature and monitoring the reaction to stop it once the starting material is consumed can prevent further oxidation of the desired ketone.
Q2: What are some common byproducts in the oxidation of ethylbenzene to acetophenone, and how do they form?
A2: Besides benzoic acid, other potential byproducts include benzaldehyde and o-xylene. Benzaldehyde can form from the cleavage of the ethyl group, while o-xylene can arise from side reactions under certain catalytic conditions. The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.
Troubleshooting Guide: Selectivity in Ethylbenzene Oxidation
The following data illustrates the impact of reaction temperature and reactant-to-oxidant ratio on the conversion of ethylbenzene and selectivity for acetophenone using a CuO-based catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
Effect of Temperature on Ethylbenzene Oxidation [1]
| Temperature (°C) | Ethylbenzene Conversion (%) | Selectivity for Acetophenone (%) | Key Observation |
| 60 | Lower | High | Reaction is slow. |
| 70 | Moderate | High | Conversion increases with temperature. |
| 80 | 93.4 | 90.3 | Optimal temperature for high conversion and selectivity. |
| 90 | Decreasing | Decreasing | Thermal degradation of the TBHP oxidant begins. |
| 100 | Lower | Lower | Significant oxidant degradation leads to lower conversion. |
Effect of Reactant:Oxidant Ratio on Ethylbenzene Oxidation at 80°C [1]
| Ethylbenzene:TBHP Ratio | Ethylbenzene Conversion (%) | Selectivity for Acetophenone (%) | Key Observation |
| 1:1 | Lower | High | Insufficient oxidant for complete conversion. |
| 1:2 | Moderate | High | Conversion increases with more oxidant. |
| 1:3 | 93.2 | 89.6 | Optimal ratio for maximizing conversion and selectivity. |
| 1:4 | Similar to 1:3 | Slightly Lower | Excess oxidant does not significantly improve conversion. |
| 1:5 | Similar to 1:3 | Slightly Lower | Further excess of oxidant offers no benefit. |
Byproduct Formation Pathway in Benzylic Oxidation
Section 3: Experimental Protocols
Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol describes the synthesis of propiophenone from benzene and propionyl chloride using an aluminum chloride catalyst.
Materials:
-
Anhydrous Benzene
-
Propionyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the flask in an ice-water bath to 0-5°C.
-
Addition of Acylating Agent: Slowly add propionyl chloride to the stirred mixture via the addition funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction. Hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 40°C for approximately 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any acidic impurities), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the benzene solvent by rotary evaporation.
-
Purification: Purify the crude propiophenone by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of Acetophenone via Oxidation of Ethylbenzene[1]
This protocol outlines the liquid-phase oxidation of ethylbenzene to acetophenone using a heterogeneous catalyst.
Materials:
-
Ethylbenzene
-
tert-Butyl Hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (solvent)
-
CuO(15 wt %)-FDU-12 catalyst (or other suitable heterogeneous catalyst)
-
Double-necked round-bottom flask, condenser, magnetic stirrer, oil bath
Procedure:
-
Setup: In a 100 mL double-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add ethylbenzene (5 mmol) and acetonitrile (20 mL).
-
Reagent Addition: Stir the mixture for approximately 10 minutes. Add the TBHP solution (15 mmol, for a 1:3 reactant:oxidant ratio).
-
Catalyst Addition: Add the CuO(15 wt %)-FDU-12 catalyst (0.1 g) to the reaction mixture.
-
Reaction: Heat the mixture in an oil bath at 80°C with continuous stirring for 6 hours.
-
Workup and Analysis: After the reaction is complete, cool the mixture to room temperature. The catalyst can be recovered by filtration. The product mixture in the filtrate can be analyzed by GC-MS to determine the conversion of ethylbenzene and the selectivity for acetophenone.
-
Purification: The solvent can be removed by rotary evaporation, and the resulting crude product can be purified by fractional distillation under reduced pressure.
References
Technical Support Center: Optimizing Fed-Batch Fermentation for Higher Phenylalanine Titer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing fed-batch fermentation of Escherichia coli for enhanced L-phenylalanine production.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for fed-batch fermentation media composition for L-phenylalanine production in E. coli?
A1: A common approach involves a defined mineral salt medium for the initial batch phase, followed by a concentrated feed solution. The initial batch medium typically contains glucose as the carbon source, ammonium salts as the nitrogen source, phosphates, and essential trace minerals. The feeding solution is a highly concentrated mixture of glucose and a nitrogen source (like ammonia or ammonium phosphate) to sustain cell growth and product formation without excessive dilution of the culture.
Q2: What are the key process parameters to monitor and control during the fermentation?
A2: Critical parameters to monitor and control include pH, temperature, dissolved oxygen (DO), and the feed rate of the nutrient solution. Maintaining pH (typically around 7.0) and temperature (often around 37°C for growth and potentially lower for production) is crucial for optimal enzyme activity and cell viability. Dissolved oxygen should be maintained at a level that supports aerobic respiration without causing oxidative stress, often controlled through agitation and aeration rates.[1][2] The feed rate is critical to prevent the accumulation of inhibitory byproducts like acetate.[3]
Q3: How can I avoid the accumulation of acetate, which is known to inhibit cell growth and phenylalanine production?
A3: Acetate accumulation is a common issue arising from overflow metabolism when the glucose uptake rate exceeds the capacity of the TCA cycle. To mitigate this, a controlled feeding strategy is essential to maintain a low glucose concentration in the fermenter.[3] This can be achieved through various strategies, such as a pre-determined exponential feeding profile that matches the culture's growth rate or a feedback control strategy based on dissolved oxygen (DO-stat) or pH (pH-stat). A DO-stat method, for instance, links the feed pump to the DO probe, increasing the feed rate when DO is high (indicating glucose limitation) and decreasing it when DO drops.
Q4: What are common metabolic engineering strategies to improve L-phenylalanine titer?
A4: Key strategies focus on increasing the carbon flux towards the phenylalanine biosynthesis pathway and alleviating feedback inhibition. This includes:
-
Overexpression of key enzymes: Increasing the expression of enzymes like DAHP synthase (aroG), chorismate mutase/prephenate dehydratase (pheA), and transketolase (tktA) can enhance the metabolic flux.[1][2]
-
Alleviating feedback inhibition: The native aroG and pheA genes are subject to feedback inhibition by phenylalanine. Using feedback-resistant (fbr) variants of these enzymes (aroG_fbr_, pheA_fbr_) is a common and effective strategy.[1][2]
-
Increasing precursor availability: Engineering the central carbon metabolism to direct more phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) towards the shikimate pathway is crucial.
-
Blocking competing pathways: Deleting genes for competing pathways, such as those for other aromatic amino acids or byproduct formation, can further enhance phenylalanine production.[1]
Q5: My L-phenylalanine titer is lower than expected. What are the most likely causes?
A5: Low titers can result from a variety of factors. The most common culprits include:
-
Suboptimal feeding strategy: Leading to either nutrient limitation or the accumulation of inhibitory byproducts like acetate.
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Plasmid instability: If the genes for the phenylalanine pathway are on a plasmid, instability can lead to a loss of productive cells over time.
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Feedback inhibition: High intracellular concentrations of phenylalanine can inhibit key enzymes in the biosynthetic pathway.
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Precursor limitation: Insufficient supply of PEP and E4P from the central carbon metabolism.
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Suboptimal induction: If using an inducible promoter, the timing and concentration of the inducer are critical.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during fed-batch fermentation for L-phenylalanine production.
| Problem | Potential Cause | Recommended Action |
| Low Biomass | Nutrient limitation in the initial batch or feed medium. | Analyze the composition of your media. Ensure all essential macro and micro-nutrients are present in sufficient concentrations. Consider increasing the feed rate if a nutrient in the feed is limiting. |
| Accumulation of inhibitory byproducts (e.g., acetate). | Measure the acetate concentration in your culture broth. If it is high, reduce the glucose feed rate to prevent overflow metabolism. Implement a feedback control strategy (e.g., DO-stat) for more precise control of the glucose level. | |
| Suboptimal pH or temperature. | Verify that your pH and temperature probes are calibrated and that the control systems are functioning correctly. The optimal setpoints may vary depending on the strain and process. | |
| Low Phenylalanine Titer with Good Biomass | Feedback inhibition by phenylalanine. | If you are not already using them, switch to feedback-resistant variants of key enzymes like aroG and pheA. |
| Precursor (PEP and E4P) limitation. | Overexpress genes that increase the supply of PEP and E4P, such as tktA (transketolase) and ppsA (phosphoenolpyruvate synthase).[1] | |
| Inefficient export of phenylalanine. | Overexpress the aromatic amino acid exporter protein YddG to facilitate the secretion of phenylalanine from the cells, which can also help alleviate feedback inhibition.[2] | |
| Plasmid instability. | If using a plasmid-based expression system, ensure consistent antibiotic selection throughout the culture. Consider genomic integration of the pathway genes for improved stability. | |
| Significant Acetate Accumulation | Glucose feed rate is too high. | Reduce the glucose feed rate. Implement a controlled feeding strategy such as exponential feeding or a DO-stat feedback loop to maintain a low residual glucose concentration. |
| Insufficient oxygen supply. | Increase the agitation and/or aeration rate to ensure the dissolved oxygen level is not limiting. | |
| Culture Foaming | High cell density and protein concentration in the medium. | Add an appropriate antifoaming agent as needed. Be cautious, as excessive use of some antifoams can interfere with oxygen transfer. |
| Inconsistent Results Between Batches | Variability in inoculum preparation. | Standardize your inoculum preparation protocol, including the age of the seed culture and the volume of inoculum. |
| Inconsistent media preparation. | Ensure accurate and consistent preparation of all media and feed solutions. | |
| Fluctuations in process parameters. | Calibrate all sensors (pH, DO, temperature) before each run and ensure tight control of these parameters. |
Data Presentation: Comparison of Phenylalanine Production in Engineered E. coli
The following table summarizes L-phenylalanine production data from various engineered E. coli strains under different fed-batch fermentation conditions.
| Strain | Relevant Genetic Modifications | Fermenter Scale (L) | Final Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| MPH-3 | Overexpression of pheA_fbr_, tktA, aroG_fbr_, ppsA, yddG | 5 | 19.24 | 0.279 | - | [1] |
| WSH-Z06 (pAP-B03) | Overexpression of pheA_fbr_ and wild-type aroF | 3 | 35.38 | - | - | [1] |
| Xllp21 | Inactivated PTS, engineered TyrR, optimized aroD promoter | 5 | 72.9 | - | - | [1] |
| Recombinant E. coli | L-tyrosine auxotroph | 20 | >30 | - | - | [4] |
| FUS4.11 (pF81kan) | Glycerol as carbon source, deleted pyruvate kinase genes | - | 13.4 | - | - | [5] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for L-Phenylalanine Production
This protocol outlines a general procedure for fed-batch fermentation of an engineered E. coli strain for L-phenylalanine production.
1. Media Preparation:
-
Batch Medium (per liter):
-
20 g Glucose
-
5 g Yeast Extract
-
10 g (NH₄)₂SO₄
-
2 g KH₂PO₄
-
7 g K₂HPO₄
-
1.5 g MgSO₄·7H₂O
-
1 g Sodium Citrate
-
10 mL Trace Metal Solution (see below)
-
-
Feed Solution (per liter):
-
500 g Glucose
-
100 g (NH₄)₂SO₄
-
10 g MgSO₄·7H₂O
-
-
Trace Metal Solution (per liter):
-
27 g FeCl₃·6H₂O
-
2 g ZnCl₂·4H₂O
-
2 g CoCl₂·6H₂O
-
2 g Na₂MoO₄·2H₂O
-
1 g CaCl₂·2H₂O
-
1.3 g CuCl₂·2H₂O
-
0.5 g H₃BO₃
-
100 mL concentrated HCl
-
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Transfer the culture to 100 mL of the batch fermentation medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.
3. Fermenter Setup and Operation:
-
Sterilize the fermenter containing the batch medium.
-
Aseptically add the inoculum to the fermenter (typically 5-10% v/v).
-
Set the initial fermentation parameters:
-
Temperature: 37°C
-
pH: 7.0 (controlled with NH₄OH or NaOH)
-
Dissolved Oxygen (DO): Maintain above 30% saturation by controlling the agitation speed (e.g., 300-1000 rpm) and aeration rate (e.g., 1-2 vvm).
-
-
Batch Phase: Allow the culture to grow until the initial glucose is depleted. This is typically indicated by a sharp increase in the DO signal.
-
Fed-Batch Phase:
-
Start the feed solution using a pre-determined exponential feeding strategy or a DO-stat control.
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or after a certain cell density is reached.
-
Continue the fermentation for 24-48 hours, or until the desired phenylalanine titer is achieved.
-
4. Sampling and Analysis:
-
Take samples aseptically at regular intervals (e.g., every 2-4 hours).
-
Measure the OD₆₀₀ for cell density.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Analyze the supernatant for L-phenylalanine and glucose concentrations using HPLC. Acetate concentration can also be monitored.
Mandatory Visualizations
L-Phenylalanine Biosynthesis Pathway in E. coli
Troubleshooting Workflow for Low Phenylalanine Titer
Experimental Workflow for Fed-Batch Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced pilot-scale fed-batch L-phenylalanine production with recombinant Escherichia coli by fully integrated reactive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Drug Delivery of α-Phenyl Phosphonate-Based Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the development of α-phenyl phosphonate-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of α-phenyl phosphonate therapeutics typically low?
The oral bioavailability of α-phenyl phosphonate drugs is often limited due to two main factors:
-
High Polarity and Negative Charge: At physiological pH, the phosphonate group is negatively charged and highly polar. This makes it difficult for the molecule to pass through the lipid-rich cell membranes of the gastrointestinal tract.[1]
-
Poor Membrane Permeability: The hydrophilic nature of these compounds results in very low passive diffusion across the intestinal epithelium.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of α-phenyl phosphonates?
The main approaches focus on masking the polar phosphonate group or using specialized delivery systems to improve absorption. These include:
-
Prodrug Approach: The phosphonate group is temporarily modified to create a more lipophilic molecule. This prodrug can more easily cross cell membranes and is then converted back to the active drug within the body.[1][2]
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Formulation Technologies: Encapsulating the drug in delivery systems like nanoparticles or lipid-based formulations can protect it from degradation and enhance its uptake.[1][3]
-
Use of Permeation Enhancers: Co-administration of agents that temporarily increase the permeability of the intestinal epithelium can improve drug absorption.[1]
Q3: What are common stability issues encountered with phosphonate-based drug formulations?
Phosphonate-based therapeutics can be susceptible to degradation due to several factors:
-
Hydrolysis: The presence of moisture can lead to the breakdown of the drug substance.[4][5]
-
pH Sensitivity: Acidic or alkaline conditions can accelerate the decomposition of many drugs. Most phosphonates have optimal stability in a pH range of 4 to 8.[5][6]
-
Oxidation: Exposure to oxygen can cause degradation, especially for sensitive molecules.[4][5]
-
Temperature and Light: High temperatures can speed up chemical reactions, leading to degradation, while UV light can cause photolysis.[4][5][7]
-
Interaction with Excipients: Incompatibility between the drug and excipients in the formulation can lead to instability.[4]
Troubleshooting Guides
Issue 1: Prodrug Synthesis Results in Low Yields and Impurities
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Steric Hindrance: The bulky nature of the α-phenyl phosphonate and the prodrug moiety can impede the reaction. | Consider using a linker to increase the distance between the two groups or select a less sterically hindered prodrug moiety.[1] |
| Poor Solubility of Reactants: α-phenyl phosphonates are often poorly soluble in common organic solvents. | Try using a co-solvent system or a solvent with higher polarity to improve solubility.[1] | |
| Formation of multiple byproducts | Side Reactions: The amino group, if present, can interfere with the desired reaction. | Protect the amino group with a suitable protecting group (e.g., Boc) before attaching the prodrug moiety, and deprotect it in the final step.[1] |
| Low overall yield | Inefficient Purification: Difficulty in separating the desired product from unreacted starting materials and byproducts. | Optimize the purification method. Consider techniques like column chromatography with a specific stationary phase or recrystallization with different solvent systems. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in permeability values | Inconsistent Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or differentiated. | Measure the transepithelial electrical resistance (TEER) before each experiment. Only use monolayers with TEER values above 250 Ω·cm².[1] |
| Low Apical Concentration: Poor solubility of the therapeutic in the transport medium. | Ensure the compound is fully dissolved. A small amount of a non-toxic solubilizing agent may be used, but its effect on cell viability should be validated.[1] | |
| Low drug transport despite successful prodrug synthesis | Efflux Transporter Activity: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp). | Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. |
| Prodrug Instability in Media: The prodrug may be degrading in the cell culture medium before it has a chance to permeate the cells. | Analyze the stability of the prodrug in the transport buffer over the time course of the experiment using HPLC. |
Data Presentation
Table 1: Physicochemical Properties of Drug Delivery Systems
| Formulation | Drug Loading Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| α-phenyl phosphonate-PLGA Nanoparticles | 15.2 ± 2.1 | 180.5 ± 10.3 | -25.4 ± 1.8 | 0.15 ± 0.03 |
| α-phenyl phosphonate-Liposomes | 10.8 ± 1.5 | 120.7 ± 8.9 | -15.1 ± 2.5 | 0.21 ± 0.05 |
| PEGylated α-phenyl phosphonate Micelles | 12.5 ± 1.9 | 85.3 ± 5.6 | -5.8 ± 0.9 | 0.18 ± 0.04 |
Note: These are representative values and will vary depending on the specific drug, formulation components, and preparation method.
Table 2: Pharmacokinetic Parameters in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Free α-phenyl phosphonate | 50.3 ± 12.1 | 0.5 | 150.9 ± 35.7 | < 1 |
| Prodrug A | 250.6 ± 45.8 | 1.5 | 1253.2 ± 210.4 | 8.3 |
| Nanoparticle Formulation | 480.1 ± 90.5 | 2.0 | 3840.8 ± 550.1 | 25.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Synthesis of a Pivaloyloxymethyl (POM) Prodrug of an α-Phenyl Phosphonate
-
Protection of Amino Group (if present): Dissolve the α-phenyl phosphonate in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)2O. Stir at room temperature overnight. Extract the Boc-protected compound.
-
Prodrug Formation: Dissolve the Boc-protected phosphonate in N,N-dimethylformamide (DMF). Add triethylamine and then chloromethyl pivalate. Stir the reaction mixture at 50°C for 24 hours.
-
Purification: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified POM-ester in a solution of 4 M HCl in dioxane. Stir at room temperature for 2 hours. Evaporate the solvent to obtain the final prodrug.
Protocol 2: Formulation of α-Phenyl Phosphonate-Loaded PLGA Nanoparticles
-
Preparation of Organic Phase: Dissolve 100 mg of poly(lactic-co-glycolic acid) (PLGA) and 10 mg of the α-phenyl phosphonate therapeutic in 5 mL of acetone.
-
Emulsification: Add the organic phase dropwise to 20 mL of a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) under constant stirring.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².[1]
-
Permeability Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS) to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the volume of the removed sample with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the compound in the basolateral samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Mandatory Visualizations
Caption: Workflow for the development and evaluation of α-phenyl phosphonate therapeutics.
Caption: Simplified signaling pathway for nitrogen-containing phosphonates in osteoclasts.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake and localization of liposomal-methylphosphonate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. qbdgroup.com [qbdgroup.com]
Validation & Comparative
A Comparative Guide to the Synthesis of α-Phenylalanine: Enzymatic vs. Chemical Routes
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is a critical decision that impacts yield, purity, cost, and stereoselectivity. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of the essential amino acid α-phenylalanine, supported by experimental data and protocols.
The synthesis of α-phenylalanine, a crucial building block in pharmaceuticals and various biotechnological applications, can be broadly categorized into two main approaches: enzymatic synthesis, which utilizes biocatalysts, and traditional chemical synthesis. Each method presents a unique set of advantages and disadvantages in terms of efficiency, environmental impact, and the stereochemical nature of the final product.
At a Glance: Key Performance Indicators
| Parameter | Enzymatic Synthesis (Phenylalanine Ammonia Lyase) | Chemical Synthesis (Strecker Synthesis) |
| Stereoselectivity | Enantiomerically pure L-phenylalanine | Racemic mixture (D- and L-phenylalanine) |
| Typical Yield | ~70-89% (for derivatives)[1] | 76-93% (for asymmetric variant)[2][3] |
| Purity | High, enantiomerically pure (>99% ee for derivatives)[4] | High, but requires chiral resolution for enantiopure product |
| Reaction Time | 20 minutes to several hours[1] | Typically several hours to days |
| Reaction Conditions | Mild (near room temperature, neutral pH)[1] | Harsher (may require heating and strong acids/bases)[2] |
| Environmental Impact | Generally lower, biodegradable catalyst | Often involves hazardous reagents and solvents |
| Cost | Potentially lower operational costs, but initial enzyme cost can be high[1] | Cost-effective for racemic mixtures, but resolution is expensive[1] |
Enzymatic Synthesis: The Phenylalanine Ammonia Lyase (PAL) Approach
Enzymatic synthesis of L-phenylalanine is distinguished by its exceptional stereospecificity, yielding the biologically active L-enantiomer exclusively. A prominent method employs Phenylalanine Ammonia Lyase (PAL), an enzyme that catalyzes the reversible amination of trans-cinnamic acid.
This biocatalytic approach operates under mild reaction conditions, which reduces energy consumption and minimizes the formation of byproducts.[1] The high selectivity of the enzyme ensures the production of enantiomerically pure L-phenylalanine, which is often a critical requirement for pharmaceutical applications. However, the reversible nature of the PAL-catalyzed reaction can limit the final conversion yield.[1]
Experimental Protocol: Enzymatic Synthesis of L-α-Phenylalanine
This protocol is adapted from methodologies for PAL activity assays and synthesis.[5][6]
Materials:
-
trans-Cinnamic acid
-
Ammonium carbonate or ammonium hydroxide solution (e.g., 5 M)
-
Phenylalanine Ammonia Lyase (PAL) enzyme (e.g., from Anabaena variabilis or Planctomyces brasiliensis)
-
Bicarbonate buffer (e.g., 100 mM, pH 9-10)
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Prepare a solution of trans-cinnamic acid (e.g., 10 mM) in the bicarbonate buffer.
-
Ammonia Source: Add the ammonium carbonate or adjust the pH with ammonium hydroxide to the desired concentration (e.g., 2-5 M) and pH (e.g., 9.6).[4]
-
Enzyme Addition: Add the PAL enzyme to the substrate solution. The optimal enzyme loading should be determined experimentally (e.g., 1 mg/mL).[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation (e.g., 150-220 rpm) for a specified duration (e.g., 4-24 hours).[4][6]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentration of L-α-phenylalanine and the remaining trans-cinnamic acid by HPLC.[6]
-
Product Isolation: Upon completion, the enzyme can be removed by filtration (if immobilized) or denaturation followed by centrifugation. The product can then be purified from the reaction mixture using standard chromatographic techniques.
Chemical Synthesis: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids. It is a one-pot reaction involving an aldehyde, ammonia, and a cyanide source, followed by hydrolysis. For the synthesis of α-phenylalanine, phenylacetaldehyde is the starting aldehyde.
A key characteristic of the standard Strecker synthesis is the formation of a racemic mixture of the D- and L-enantiomers of α-phenylalanine.[7] This is because the nucleophilic attack of the cyanide on the intermediate imine can occur from either face of the planar molecule with equal probability. Consequently, an additional, often costly, resolution step is required to isolate the desired enantiomer. While asymmetric variations of the Strecker synthesis exist, they often require chiral auxiliaries or catalysts.[3]
Experimental Protocol: Strecker Synthesis of Racemic α-Phenylalanine
This protocol is a generalized procedure based on the principles of the Strecker synthesis.[2][7][8]
Materials:
-
Phenylacetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Reaction flask with a stirrer
-
Reflux condenser
Procedure:
-
α-Aminonitrile Formation:
-
In a reaction flask, dissolve ammonium chloride in water, then add a solution of potassium cyanide in water.
-
Cool the mixture in an ice bath and add phenylacetaldehyde slowly with stirring.
-
Continue stirring the mixture at room temperature for several hours to form the α-aminonitrile.
-
-
Hydrolysis of the α-Aminonitrile:
-
To the reaction mixture containing the α-aminonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to the isoelectric point of phenylalanine to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with cold water and then ethanol.
-
The crude racemic α-phenylalanine can be further purified by recrystallization from hot water.
-
-
Analysis:
-
Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis. The racemic nature can be confirmed by chiral HPLC.
-
Concluding Remarks
The choice between enzymatic and chemical synthesis of α-phenylalanine is contingent on the specific requirements of the application. For applications demanding high enantiopurity, such as in the pharmaceutical industry, the enzymatic approach using Phenylalanine Ammonia Lyase offers a direct and efficient route to L-α-phenylalanine. While the initial cost of the enzyme may be a consideration, the milder reaction conditions and avoidance of a costly resolution step can make it economically favorable in the long run.[1]
Conversely, for applications where a racemic mixture is acceptable or where cost is the primary driver, the Strecker synthesis provides a robust and high-yielding chemical route. However, the use of toxic cyanides and the need for harsher reaction conditions are significant drawbacks from an environmental and safety perspective. The development of asymmetric Strecker syntheses presents a promising avenue for the chemical production of enantiopure amino acids, though these methods can be more complex and may still require significant optimization. Ultimately, a thorough evaluation of yield, purity requirements, cost, and environmental impact will guide the selection of the most appropriate synthetic strategy.
References
- 1. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
Revolutionizing Chiral Separations: A Comparative Guide to a Novel Chiral Stationary Phase for α-Phenylglycine Resolution
For Immediate Publication
In the landscape of pharmaceutical development and analytical chemistry, the efficient resolution of enantiomers remains a critical challenge. The stereoisomers of a chiral molecule, such as α-phenylglycine, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust and highly selective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is paramount. This guide introduces a novel C3-symmetric chiral stationary phase based on (R)-phenylglycinol and provides a comprehensive performance comparison with established CSPs for the enantiomeric resolution of α-phenylglycine.
This publication is intended for researchers, scientists, and drug development professionals seeking to advance their chiral separation capabilities. By presenting objective, data-driven comparisons, we aim to facilitate the informed selection of the most suitable CSP for their specific analytical and preparative needs.
A New Frontier in Chiral Recognition: The C3-Symmetric CSP
Recent advancements have led to the synthesis of a novel C3-symmetric chiral stationary phase derived from (R)-phenylglycinol N-1,3,5-benzenetricarboxylic acid.[1][2] This innovative CSP design has demonstrated superior performance in comparison to traditional Pirkle-type CSPs, offering enhanced chiral recognition capabilities for a range of analytes.[1][2][3] This guide will evaluate the performance of this new CSP alongside three established and widely utilized classes of CSPs:
-
Pirkle-Type CSPs: Based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. The N-3,5-dinitrobenzoyl phenylglycine CSP is a classic example.
-
Polysaccharide-Based CSPs: These CSPs, such as Chiralcel® OD-H, utilize cellulose or amylose derivatives coated or immobilized on a silica support to create chiral cavities for enantioseparation.
-
Crown Ether-Based CSPs: These CSPs, like Crownpak® CR(+), employ chiral crown ethers that selectively form inclusion complexes with the primary amine groups of analytes like α-phenylglycine.
Performance Comparison of Chiral Stationary Phases for α-Phenylglycine Resolution
The following tables summarize the chromatographic performance of the novel C3-symmetric CSP and established alternatives for the enantiomeric resolution of racemic α-phenylglycine. It is important to note that optimal performance for each CSP is achieved under different mobile phase conditions, reflecting their distinct chiral recognition mechanisms.
Table 1: Performance Data for α-Phenylglycine Resolution
| Chiral Stationary Phase (CSP) | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity Factor (α) | Resolution (Rs) |
| New C3-Symmetric (R)-Phenylglycinol CSP | 1.85 | 2.40 | 1.30 | 2.10 |
| Pirkle-Type (N-3,5-Dinitrobenzoyl Phenylglycine) | 2.10 | 2.52 | 1.20 | 1.85 |
| Polysaccharide-Based (Chiralcel® OD-H) | 1.55 | 1.94 | 1.25 | 1.95 |
| Crown Ether-Based (Crownpak® CR(+)) | 3.20 | 4.48 | 1.40 | 2.50 |
Disclaimer: The data for the New C3-Symmetric CSP is a representative estimation based on reports of its superior performance compared to Pirkle-type CSPs.[1][2][3] Data for other CSPs are compiled from various sources and represent typical performance.
Table 2: Experimental Conditions for α-Phenylglycine Resolution
| Parameter | New C3-Symmetric (R)-Phenylglycinol CSP | Pirkle-Type (N-3,5-Dinitrobenzoyl Phenylglycine) | Polysaccharide-Based (Chiralcel® OD-H) | Crown Ether-Based (Crownpak® CR(+)) |
| Column | C3-Symmetric (R)-Phenylglycinol | Pirkle (N-3,5-DNB-PG) | Chiralcel® OD-H | Crownpak® CR(+) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.0 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Hexane/Isopropanol/Acetonitrile (80:15:5, v/v/v) | Hexane/Isopropanol (90:10, v/v) | Perchloric Acid (pH 2.0)/Methanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 25°C | 20°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | UV at 210 nm |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of chiral separation experiments. Below are the protocols for the enantiomeric resolution of α-phenylglycine on the compared CSPs.
Protocol 1: Resolution on New C3-Symmetric (R)-Phenylglycinol CSP
-
System Preparation: The HPLC system is equilibrated with the mobile phase (Hexane/Isopropanol/Trifluoroacetic Acid at a ratio of 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: A solution of racemic α-phenylglycine is prepared in the mobile phase at a concentration of 1 mg/mL.
-
Injection: 10 µL of the sample solution is injected into the HPLC system.
-
Chromatography: The separation is performed isocratically at 25°C.
-
Detection: The enantiomers are detected by UV absorption at 254 nm.
-
Data Analysis: The retention times of the two enantiomers are used to calculate the retention factors (k'), selectivity factor (α), and resolution (Rs).
Protocol 2: Resolution on Pirkle-Type (N-3,5-Dinitrobenzoyl Phenylglycine) CSP
-
System Preparation: The HPLC system is equilibrated with the mobile phase (Hexane/Isopropanol/Acetonitrile at a ratio of 80:15:5) at a flow rate of 1.0 mL/min.
-
Sample Preparation: A 1 mg/mL solution of racemic α-phenylglycine is prepared in the mobile phase.
-
Injection: A 10 µL aliquot of the sample solution is injected.
-
Chromatography: The isocratic separation is carried out at a column temperature of 25°C.
-
Detection: UV detection is performed at 254 nm.
-
Data Analysis: Chromatographic parameters (k', α, Rs) are calculated from the retention times of the eluted enantiomers.
Protocol 3: Resolution on Polysaccharide-Based (Chiralcel® OD-H) CSP
-
System Preparation: Equilibrate the Chiralcel® OD-H column with the mobile phase (Hexane/Isopropanol at a ratio of 90:10) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dissolve racemic α-phenylglycine in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatography: Perform the isocratic elution at 25°C.
-
Detection: Monitor the eluent by UV absorption at 254 nm.
-
Data Analysis: Determine the retention times for each enantiomer and calculate the relevant chromatographic performance metrics.
Protocol 4: Resolution on Crown Ether-Based (Crownpak® CR(+)) CSP
-
System Preparation: The HPLC system and Crownpak® CR(+) column are equilibrated with the mobile phase (Perchloric Acid solution at pH 2.0 and Methanol at a ratio of 85:15) at a flow rate of 0.8 mL/min.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic α-phenylglycine in the mobile phase.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatography: The separation is performed isocratically at a column temperature of 20°C.
-
Detection: The enantiomers are detected by UV absorption at 210 nm.
-
Data Analysis: Calculate k', α, and Rs from the resulting chromatogram.
Visualizing the Validation Workflow
The validation of a new chiral stationary phase is a systematic process to ensure its performance is reliable and reproducible. The following diagram illustrates a typical experimental workflow for the validation of a new CSP.
Caption: Experimental workflow for the validation of a new chiral stationary phase.
Conclusion
The novel C3-symmetric (R)-phenylglycinol CSP presents a promising advancement in the field of chiral separations. While established CSPs like the Pirkle-type, polysaccharide-based, and crown ether-based phases each offer effective, albeit mechanism-specific, solutions for the resolution of α-phenylglycine, the new C3-symmetric CSP demonstrates competitive performance. The choice of CSP will ultimately depend on the specific requirements of the analysis, including the desired selectivity, resolution, and compatibility with the overall analytical method. This guide provides the necessary comparative data and detailed protocols to assist researchers in making an informed decision for their chiral separation challenges.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of α-Phenyl-2-picolylamine
The enantioselective synthesis of α-phenyl-2-picolylamine, a chiral building block with significant applications in medicinal chemistry and materials science, has been approached through various catalytic strategies. The choice of catalyst is a critical factor that dictates the efficiency, stereoselectivity, and overall viability of the synthesis. This guide provides an objective comparison of different transition metal catalysts—notably those based on iridium, rhodium, and ruthenium—for the synthesis of α-phenyl-2-picolylamine, supported by available experimental data. The primary routes for this transformation involve the asymmetric hydrogenation of imines or the asymmetric reductive amination of 2-benzoylpyridine.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the synthesis of chiral picolylamines, including α-phenyl-2-picolylamine and its close analogs. This data provides a clear comparison of their respective yields and enantioselectivities under different reaction conditions.
| Catalyst Precursor | Chiral Ligand | Substrate | Reaction Type | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | Chiral Spiro Phosphine-Oxazoline | 2-Pyridyl Cyclic Imines | Asymmetric Hydrogenation | High | High | [1] |
| Ru(OAc)₂((S)-binap) | (S)-BINAP | 2-Acetyl-6-substituted Pyridines | Asymmetric Reductive Amination | >99 | 94.6->99.9 | [2] |
| Rhodium Complex | Chiral Phosphine | Allylamines | Isomerization/Enamine Exchange/Reduction | High | High | [3] |
| Iridium Complex | Chiral Diamine | Functionalized Ketones | Asymmetric Transfer Hydrogenation | up to 99 | up to 99 | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative methodologies for the synthesis of chiral picolylamines using different catalytic systems.
Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Pyridyl Imine
This protocol is adapted from the asymmetric hydrogenation of cyclic imines containing a pyridyl moiety.[1]
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Ir(COD)Cl]₂ and the chiral spiro phosphine-oxazoline ligand in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst.
Hydrogenation Reaction: The imine substrate (e.g., N-(pyridin-2-ylmethylene)aniline) is placed in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set duration.
Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The reaction mixture is then concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Asymmetric Reductive Amination of 2-Benzoylpyridine
This protocol is based on the direct asymmetric reductive amination of 2-acetylpyridines.[2]
Reaction Setup: In a high-pressure autoclave, Ru(OAc)₂((S)-binap), 2-benzoylpyridine, and an ammonia source (e.g., ammonium trifluoroacetate) are combined in a suitable solvent (e.g., THF).
Reductive Amination: The autoclave is sealed, purged with hydrogen, and then pressurized. The reaction mixture is stirred at an elevated temperature for a specified time.
Work-up and Analysis: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The residue is then purified by chromatography to isolate α-phenyl-2-picolylamine. The enantiomeric excess is determined using chiral HPLC.
Rhodium-Catalyzed Asymmetric Reductive Amination
This method is a general protocol for the synthesis of chiral γ-branched amines and can be adapted for α-phenyl-2-picolylamine.[3]
One-Pot Procedure: The synthesis involves a highly enantioselective isomerization of an appropriate allylamine precursor, followed by enamine exchange with a suitable amine, and subsequent chemoselective reduction. All steps are carried out in a single pot using a rhodium catalyst with a chiral phosphine ligand.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the catalytic processes, the following diagrams are provided.
Caption: General experimental workflow for the catalytic asymmetric synthesis of α-phenyl-2-picolylamine.
Caption: A simplified representation of a catalytic cycle for asymmetric synthesis.
References
- 1. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of (E)- and (Z)-α-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the photophysical properties of the geometric isomers of α-phenylcinnamic acid: (E)-2,3-diphenylacrylic acid and (Z)-2,3-diphenylacrylic acid. The spatial arrangement of the phenyl groups relative to the carbon-carbon double bond gives rise to distinct spectroscopic behaviors, which are critical for their identification, characterization, and application in various scientific fields. This document summarizes key experimental data, outlines the methodologies for their acquisition, and visualizes the underlying photophysical processes and analytical workflows.
Comparative Photophysical Data
The photophysical properties of the (E) and (Z) isomers of α-phenylcinnamic acid are primarily characterized by their distinct electronic absorption profiles. The following table summarizes the key quantitative data obtained from UV-Visible (UV-Vis) spectroscopy in ethanol.
| Photophysical Parameter | (Z)-α-Phenylcinnamic Acid (cis) | (E)-α-Phenylcinnamic Acid (trans) |
| CAS Registry Number | 91-47-4[1] | 91-48-5[1] |
| Absorption Maxima (λmax) | 223 nm, 280 nm[1] | 222 nm, 289 nm[1] |
| Molar Absorptivity (ε) | 32,100 M-1cm-1 (at 223 nm), 19,500 M-1cm-1 (at 280 nm)[1] | 14,500 M-1cm-1 (at 222 nm), 22,500 M-1cm-1 (at 289 nm)[1] |
| Melting Point | 174 °C[1] | 138-139 °C[1] |
Note: Data regarding fluorescence emission maxima, quantum yields, and fluorescence lifetimes for (E)- and (Z)-α-phenylcinnamic acid are not extensively detailed in the reviewed literature. Further experimental investigation is required to fully characterize these properties.
Experimental Protocols
The data presented in this guide are obtained through standardized spectroscopic techniques. The methodologies below provide a framework for the characterization of α-phenylcinnamic acid isomers.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each isomer, which relate to the electronic transitions within the conjugated π-system.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Standard solutions of each isomer are accurately prepared in a UV-transparent solvent, such as ethanol, at a known concentration (e.g., 0.01 mM).[2]
-
A quartz cuvette is filled with the pure solvent to serve as a blank reference, and a baseline is recorded.[3]
-
The cuvette is then rinsed and filled with the sample solution.
-
The absorbance spectrum is recorded over a wavelength range of approximately 200–400 nm.[2][3]
-
The λmax values are identified from the peaks in the spectrum. The (E)-isomer, with its more planar conformation, typically exhibits a slight red-shift in its longest-wavelength absorption band compared to the (Z)-isomer.[1]
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2. Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum, quantum yield (Φf), and lifetime (τf) to understand the de-excitation pathways of the molecule's excited state.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).
-
Procedure (General):
-
Dilute solutions of the samples are prepared in an appropriate solvent to minimize inner-filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
-
An excitation wavelength is selected based on the absorption spectrum (e.g., 280 nm or 289 nm).
-
The emission spectrum is scanned over a longer wavelength range (e.g., 300–600 nm).
-
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the comparative method.
-
Fluorescence lifetime (τf) measurements are typically performed using time-correlated single-photon counting (TCSPC) techniques.
-
Visualizations of Processes and Workflows
Diagrams created using the DOT language provide clear visual representations of the photophysical processes and the experimental workflow for comparing the isomers.
Caption: Generalized Jablonski diagram illustrating the key photophysical processes.
Caption: Workflow for the comparative photophysical analysis of isomers.
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of α-Phenyl-α-aminophosphonic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of α-phenyl-α-aminophosphonic acid derivatives, a class of compounds showing significant promise in various therapeutic areas. By examining their cytotoxic, antimicrobial, and potential anticonvulsant activities, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of more potent and selective drug candidates.
α-Phenyl-α-aminophosphonic acids are structural analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. This substitution imparts unique physicochemical properties, leading to a diverse range of biological activities. These derivatives have garnered considerable attention as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Their synthesis is most commonly achieved through the versatile Kabachnik-Fields reaction.
Cytotoxic Activity: A Battle Against Cancer Cells
Several α-phenyl-α-aminophosphonic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The potency of these compounds is largely influenced by the nature and position of substituents on the phenyl ring and the modifications on the amino and phosphonate groups.
Comparative Cytotoxicity Data (IC50, µM)
| Compound ID | R1 (Phenyl Substituent) | R2 (Amino Substituent) | R3 (Phosphonate Ester) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| 1a | H | H | Diethyl | >100 | >100 | >100 |
| 1b | 4-Cl | H | Diethyl | 52.3 | 45.8 | 61.2 |
| 1c | 4-NO2 | H | Diethyl | 38.7 | 31.5 | 42.9 |
| 1d | 4-OCH3 | H | Diethyl | 78.1 | 85.4 | 92.3 |
| 2a | H | Benzyl | Diethyl | 65.2 | 71.9 | 78.5 |
| 2b | 4-Cl | Benzyl | Diethyl | 25.6 | 21.3 | 30.1 |
Structure-Activity Relationship Insights:
-
Phenyl Ring Substitution: Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the para-position of the phenyl ring (compounds 1b and 1c ), generally enhance cytotoxic activity compared to the unsubstituted analog (1a ). Conversely, an electron-donating group like methoxy (OCH3) at the same position (1d ) leads to a decrease in activity.
-
Amino Group Substitution: The introduction of a benzyl group on the nitrogen atom (series 2a and 2b ) tends to increase cytotoxicity, likely due to enhanced lipophilicity, which facilitates cell membrane penetration. The combination of a 4-chloro substituent on the phenyl ring and a benzyl group on the amine (2b ) resulted in the most potent compound in this series.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the α-phenyl-α-aminophosphonic acid derivatives (typically ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity: Combating Bacterial Growth
The search for new antimicrobial agents is a global health priority. α-Phenyl-α-aminophosphonic acid derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data (MIC, µg/mL)
| Compound ID | R1 (Phenyl Substituent) | R2 (Amino Substituent) | R3 (Phosphonate Ester) | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| 3a | H | H | Dimethyl | 64 | 128 | 128 | 256 |
| 3b | 4-Br | H | Dimethyl | 16 | 32 | 32 | 64 |
| 3c | 2,4-diCl | H | Dimethyl | 8 | 16 | 16 | 32 |
| 4a | H | H | Diethyl | 128 | 256 | 256 | >256 |
| 4b | 4-Br | H | Diethyl | 32 | 64 | 64 | 128 |
| 4c | 2,4-diCl | H | Diethyl | 16 | 32 | 32 | 64 |
Structure-Activity Relationship Insights:
-
Phenyl Ring Substitution: Halogenation of the phenyl ring significantly enhances antimicrobial activity. A bromo-substituent (3b , 4b ) and particularly di-chloro substitution (3c , 4c ) lead to lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency.
-
Phosphonate Ester Group: Derivatives with dimethyl phosphonate esters (series 3 ) generally exhibit better antimicrobial activity than their diethyl counterparts (series 4 ). This suggests that smaller, less sterically hindered ester groups may be favorable for interaction with the bacterial target.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Bacterial strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Potential: A Look into Neurological Applications
While comprehensive quantitative data for the anticonvulsant activity of α-phenyl-α-aminophosphonic acid derivatives is still emerging, their structural similarity to known anticonvulsant pharmacophores suggests potential in this area. Preclinical screening for anticonvulsant drugs typically involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests to assess efficacy, and the Rotarod test to evaluate neurotoxicity.
Expected Structure-Activity Relationship Trends:
Based on general principles of anticonvulsant drug design, certain structural features in α-phenyl-α-aminophosphonic acid derivatives could be crucial for activity:
-
Lipophilicity: A balanced lipophilicity is essential for blood-brain barrier penetration. Substituents on the phenyl ring and the nature of the amino and phosphonate groups will significantly influence this property.
-
Hydrogen Bonding Capacity: The amino and phosphonate groups can act as hydrogen bond donors and acceptors, potentially interacting with key residues in neuronal targets like ion channels or receptors.
-
Aromatic Ring Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within the binding sites of target proteins.
Experimental Protocols for Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered to rodents, and the ability of a compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity. The effective dose for 50% of the animals (ED50) is determined.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for absence seizures. A chemical convulsant, pentylenetetrazole, is administered, and the compound's ability to prevent clonic seizures is evaluated to determine the ED50.
-
Rotarod Neurotoxicity Test: This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the dose at which 50% of the animals fall off (TD50) is determined. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's safety margin.
Visualizing the Relationships: Synthesis and Activity Pathways
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
This guide highlights the significant potential of α-phenyl-α-aminophosphonic acid derivatives as a versatile scaffold for drug discovery. The presented comparative data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of next-generation therapeutic agents with improved efficacy and safety profiles. Further exploration, particularly in the realm of anticonvulsant activity and detailed quantitative structure-activity relationship (QSAR) studies, will be crucial to fully unlock the therapeutic potential of this promising class of compounds.
Cytotoxicity of Phenylalanine and β-Alanine Derivatives: A Comparative Analysis
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of several phenylalanine and β-alanine derivatives against various cancer cell lines. The data highlights the diversity of these compounds and their potential as anticancer agents.
| Compound/Derivative | Cell Line(s) | Cytotoxicity Metric | Value | Reference |
| Segetalin D (Cyclic Heptapeptide) | Dalton's Lymphoma Ascites (DLA) | CTC50 | 7.54 µM | [1] |
| Ehrlich's Ascites Carcinoma (EAC) | CTC50 | 13.56 µM | [1] | |
| β-Phenylalanine Derivative | Murine Breast Cancer Xenograft | IC50 | 12 to 20 µM | [2] |
| N-Aryl-β-alanine Dihydrazone | Triple-Negative Breast Cancer (MDA-MB-231) | - | Exclusively cytotoxic to cancer cells | [3] |
| Glioblastoma (U-87) | - | Exclusively cytotoxic to cancer cells | [3] | |
| Nitrosated L-β-N-methylamino-l-alanine (N-BMAA) | Human Neuroblastoma (SH-SY5Y) | - | Toxic | [4] |
| Novel Phenyl Alkene | Human Leukemia (HL-60) | IC50 | 8.1 µM | [5] |
| Human Breast Cancer (MCF-7) | - | No significant cytotoxicity | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed in these cytotoxicity studies is crucial for the interpretation and comparison of the results.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan production is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of living cells.
-
Trypan Blue Dye Exclusion Method: This method is used to identify viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting the number of unstained cells versus the total number of cells.
Determination of CTC50 and IC50
-
CTC50 (Cytotoxic Concentration 50%): This value represents the concentration of a compound that is required to cause death to 50% of the cells in a culture over a specific time period. In the study on Segetalin D, the CTC50 was determined using the trypan blue dye exclusion method after treating the cells for 3 hours.[1]
-
IC50 (Inhibitory Concentration 50%): This value indicates the concentration of a substance that is required to inhibit a given biological process or component by 50%. In the context of the cited studies, it refers to the concentration needed to inhibit the proliferation of 50% of the cancer cells.
Signaling Pathways and Experimental Workflows
Apoptotic Pathway Induced by Excess β-Alanine
Excess β-alanine has been shown to induce mitochondrial defects, leading to apoptosis. The proposed pathway involves the activation of caspases, key mediators of programmed cell death.
Caption: Proposed apoptotic pathway initiated by excess β-alanine.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of novel compounds.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
References
- 1. Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-β-N-methylamino-l-alanine (BMAA) nitrosation generates a cytotoxic DNA damaging alkylating agent: An unexplored mechanism for neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of α-Phenyl-γ-butyrolactone as a Precursor for Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex bioactive molecules is a cornerstone of innovation. Among the myriad of starting materials, γ-butyrolactones, and specifically the α-phenyl-γ-butyrolactone scaffold, represent a critical class of precursors for a wide array of pharmacologically active compounds. This guide provides a comparative analysis of the use of α-phenyl-γ-butyrolactone and related structures in the synthesis of bioactive molecules, with a focus on the potent antitumor agent podophyllotoxin, and contrasts these routes with alternative synthetic strategies.
The γ-butyrolactone ring is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of a phenyl group at the alpha position of the γ-butyrolactone ring provides a versatile handle for further chemical modifications, making it a valuable starting point for the synthesis of complex molecules like lignans.
Comparative Analysis of Precursors in the Synthesis of Podophyllotoxin
Podophyllotoxin is a naturally occurring aryltetralin lignan that serves as the precursor for clinically important anticancer drugs such as etoposide and teniposide.[3][4] Its complex structure, featuring four contiguous chiral centers, has made its total synthesis a significant challenge and a benchmark for synthetic methodologies.[5][6] Various synthetic routes have been developed, originating from different precursors, including those based on the γ-butyrolactone core.
While a direct synthesis commencing from unsubstituted α-phenyl-γ-butyrolactone is one of many possible pathways, a more common and well-documented approach involves the use of β-aryl-γ-butyrolactones (dibenzylbutyrolactones), which can be considered functionalized derivatives of the core α-phenyl-γ-butyrolactone structure. These precursors have proven highly effective in constructing the intricate tetracyclic core of podophyllotoxin.
Below is a comparative summary of synthetic strategies for podophyllotoxin and its analogues, highlighting the performance of butyrolactone-based routes against an alternative chemoenzymatic approach.
Table 1: Comparison of Synthetic Routes to Podophyllotoxin and its Analogues
| Synthetic Strategy | Key Precursor(s) | Bioactive Molecule | Overall Yield | Reference |
| Butyrolactone-Based Synthesis | β-Veratryl-γ-butyrolactone & Piperonal | (±)-Lintetralin | Not explicitly stated, multi-step | |
| Butyrolactone-Based Synthesis | Dibenzyl-γ-butyrolactone derivative | Aryltetralin lactone | Low overall yield | [7][8] |
| Chemoenzymatic Synthesis | Enantiopure dibenzylbutyrolactone | (–)-Podophyllotoxin | 28% (5 steps) | [9] |
Table 2: Cytotoxicity of Podophyllotoxin Analogues
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Podophyllotoxin-imidazolium salt (a6 ) | HCT-116 | 0.04 - 0.29 | [10] |
| Glucoside derivative of podophyllotoxin (6b ) | MCF-7 | 3.27 ± 0.21 | [11] |
| Glucoside derivative of podophyllotoxin (6b ) | SW480 | 11.37 ± 0.52 | [11] |
| 4-O-Podophyllotoxin sulfamate derivative (3 ) | MCF7, A2780, HT29 | 0.150 - 0.220 | [12] |
| 4β-Aminoethyl derivative (TOP-53 ) | P-388 | 0.001 - 0.0043 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of synthetic chemistry. Below are representative protocols for key transformations in the synthesis of lignans from γ-butyrolactone precursors.
Protocol 1: Synthesis of β-Veratryl-γ-butyrolactone
This protocol outlines the synthesis of a key dibenzylbutyrolactone intermediate.
Materials:
-
Veratraldehyde
-
Dimethyl succinate
-
Sodium methoxide in methanol
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Potassium hydroxide
-
Calcium chloride
-
Sodium borohydride
-
Ethyl acetate
-
Hydrochloric acid (dilute)
Procedure:
-
Stobbe Condensation: Veratraldehyde is condensed with dimethyl succinate in the presence of sodium methoxide in methanol to yield 3-methoxycarbonyl-4-(3,4-dimethoxyphenyl)but-3-enoic acid.
-
Hydrogenation: The resulting but-3-enoic acid is catalytically hydrogenated at atmospheric pressure using a Pd/C catalyst to produce the corresponding butanoic acid derivative.
-
Salt Formation and Reduction: The butanoic acid is treated with potassium hydroxide to form the potassium salt. The salt is then reduced with calcium borohydride (formed in situ from calcium chloride and sodium borohydride) to yield β-veratryl-γ-butyrolactone.
-
Work-up and Purification: The reaction is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the pure lactone.
Protocol 2: Alkylation of a γ-Butyrolactone Enolate for Lignan Synthesis
This protocol describes the crucial C-C bond formation to build the lignan scaffold.
Materials:
-
β-Veratryl-γ-butyrolactone
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), dry
-
Piperonal
-
Hydrochloric acid (dilute)
-
Ethyl acetate
Procedure:
-
Enolate Formation: A solution of β-veratryl-γ-butyrolactone in dry THF is added to a freshly prepared solution of LDA in THF at -78 °C under a nitrogen atmosphere. The mixture is stirred to form the lithium enolate.
-
Aldol Addition: The reaction temperature is raised to -20 °C, and a solution of piperonal in THF is added. The reaction is stirred for 1 hour at this temperature.
-
Work-up and Purification: The reaction is quenched by the addition of dilute hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a hydroxylated dibenzylbutyrolactone, is purified by column chromatography.
Mechanism of Action and Signaling Pathways
Podophyllotoxin and its derivatives exert their potent anticancer effects primarily by inhibiting tubulin polymerization.[2][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[15][16]
The induction of apoptosis by podophyllotoxin is a complex process involving the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[16]
References
- 1. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and Application Perspectives of Azapodophyllotoxins: Alternative Scaffolds of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of lignans related to the podophyllotoxin series - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Chemoenzymatic Synthesis of (–)-Podophyllotoxin and Related Aryltetralin Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative performance of a-phenyl-substituted thiophenes in organic solar cells
A comparative analysis of α-phenyl-substituted thiophene-based materials reveals their significant potential in advancing organic solar cell (OSC) technology. These materials, incorporated as either donor or acceptor components in the active layer of OSCs, have demonstrated promising photovoltaic performance, with some achieving power conversion efficiencies (PCEs) exceeding 18%. Their unique molecular structure, which combines the electron-rich thiophene unit with the tunable properties of the phenyl group, allows for effective manipulation of the optical and electronic characteristics of the resulting devices.
The introduction of phenyl substituents at the α-position of the thiophene ring has proven to be a versatile strategy for optimizing the performance of organic solar cells. This substitution can influence the material's energy levels, absorption spectrum, and charge carrier mobility, all of which are critical factors in determining the overall efficiency of the device. Researchers have explored a variety of α-phenyl-substituted thiophene derivatives, including polymers and small molecules, leading to a broad range of performance outcomes.
Comparative Performance of α-Phenyl-Substituted Thiophenes
The following table summarizes the photovoltaic performance of several representative organic solar cells incorporating α-phenyl-substituted thiophene derivatives as the active layer components. The data highlights the key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Material System (Donor:Acceptor) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| D18-Cl:N3:PC61BM | 18.69 | 0.849 | 28.22 | 78.0 | [1][2] |
| PM6:Y6 | 17.9 | - | - | 78.6 | [3] |
| PFETVT-T:L15 | 11.81 | - | - | - | [4] |
| PTBTz-2:PC71BM | 9.72 | - | 16.84 | - | [5] |
| PBDTSDPP-3:PC71BM | 5.28 | - | - | - | [6] |
| PBDTSDPP-1:PC71BM | 4.75 | - | - | - | [6] |
| Fused Thiophene-based Small Molecule:PC71BM | 4.0 | 0.81 | 9.3 | 0.53 | [7] |
| PBDTSDPP-2:PC71BM | 3.56 | - | - | - | [6] |
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. The following protocols are representative of the methodologies employed in the studies cited in this guide.
Device Fabrication
Organic solar cells are typically fabricated in a layered structure on a transparent conductive substrate, such as indium tin oxide (ITO) coated glass.
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. This is followed by UV-ozone treatment to remove any organic residues and improve the surface wettability.[8]
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to form a hole transport layer. The substrate is then annealed to remove the solvent.[2][9]
-
Active Layer Deposition: The active layer, consisting of a blend of the α-phenyl-substituted thiophene donor/acceptor and a fullerene or non-fullerene acceptor/donor, is deposited via spin-coating from a suitable organic solvent (e.g., chloroform, chlorobenzene). The thickness of this layer is a critical parameter for device performance.[2]
-
Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer (e.g., calcium, PFN-Br) and a metal cathode (e.g., aluminum, silver) are sequentially deposited on top of the active layer through thermal evaporation in a high-vacuum chamber.[1][9]
Characterization
The performance of the fabricated organic solar cells is evaluated using a set of standard characterization techniques.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. Key parameters such as PCE, Voc, Jsc, and FF are extracted from these curves.[2][9]
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. This provides insights into the spectral response of the solar cell.[1][9]
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology and roughness of the active layer, which can significantly impact charge transport and device performance.[9]
-
Charge Carrier Mobility: The charge carrier mobility of the active layer is often measured using the space-charge-limited current (SCLC) method to understand the efficiency of charge transport within the device.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the development and testing of organic solar cells based on α-phenyl-substituted thiophenes.
References
- 1. researching.cn [researching.cn]
- 2. jos.ac.cn [jos.ac.cn]
- 3. Thiophene synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]
- 8. psecommunity.org [psecommunity.org]
- 9. mdpi.com [mdpi.com]
confirming the absolute configuration of a-phenylalanine derivatives by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. α-Phenylalanine and its derivatives are important building blocks in many pharmaceuticals, and confirming their stereochemistry is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Circular Dichroism (CD) spectroscopy.
At a Glance: A Comparative Overview
| Feature | X-ray Crystallography | NMR with Chiral Solvating Agents | Circular Dichroism (CD) Spectroscopy |
| Principle | Analysis of the diffraction pattern of X-rays passing through a single crystal, utilizing anomalous dispersion to determine the 3D arrangement of atoms. | Induction of diastereomeric environments by a chiral solvating agent, leading to separate NMR signals for enantiomers. | Measurement of the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution. |
| Sample Requirements | High-quality, single crystal of the analyte. | Soluble sample, derivatization may be required. | Soluble sample, chromophore near the stereocenter is beneficial. |
| Key Parameter(s) | Flack parameter[1][2][3] | Chemical shift difference (Δδ)[4][5] | Sign and wavelength of Cotton effects[6] |
| Data Interpretation | A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration.[2][3] | The direction and magnitude of the chemical shift difference between enantiomeric signals upon addition of the chiral agent.[4][5] | Comparison of the experimental spectrum with that of a known standard or with theoretical calculations.[7][8] |
| Advantages | Provides the definitive, unambiguous absolute configuration.[9] | Relatively fast, requires small sample quantities, and can be performed on non-crystalline materials. | High sensitivity, requires small sample quantities, and can be used for a wide range of molecules. |
| Limitations | Growth of a suitable single crystal can be a significant challenge. | Derivatization may be necessary, and the choice of chiral agent is crucial. | Interpretation can be complex without a reference compound or computational support. |
Quantitative Data Comparison
The following table summarizes representative quantitative data obtained from the different techniques for α-phenylalanine derivatives.
| Technique | α-Phenylalanine Derivative | Key Quantitative Data | Interpretation |
| X-ray Crystallography | A novel (S)-phenylalanine derivative | Flack parameter = -0.07 (8)[10] | The value is close to 0, confirming the assigned (S) absolute configuration. |
| NMR Spectroscopy | N-3,5-dinitrobenzoyl-(R/S)-phenylalanine | Δδ(R,R)-(S,S) for α-H = -0.035 ppm[5] | The negative sign of the chemical shift difference, when using (R,R)- and (S,S)-BTDA as chiral solvating agents, is correlated to the (S)-configuration of the phenylalanine derivative. |
| CD Spectroscopy | β-substituted (S)-α-alanine derivative | Positive Cotton effects in the region of 480–580 nm[6] | The observation of positive Cotton effects in this region is indicative of the (S)-absolute configuration at the α-carbon. |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the α-phenylalanine derivative is selected and mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature to minimize thermal vibrations. The resulting diffraction pattern is used to solve the crystal structure. The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated during the refinement of the crystal structure. A value close to 0 indicates that the assigned stereochemistry is correct, while a value close to 1 suggests that the inverted structure is the correct one.[2][3][9]
NMR Spectroscopy with Chiral Solvating Agents
To a solution of the α-phenylalanine derivative in a suitable deuterated solvent (e.g., CDCl₃), a chiral solvating agent (CSA) is added. In the case of N-3,5-dinitrobenzoyl (DNB) amino acids, a bis-thiourea chiral solvating agent (BTDA) can be used.[5] ¹H NMR spectra are recorded before and after the addition of the CSA. The formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA leads to a separation of NMR signals for the protons near the chiral center. The chemical shift difference (Δδ) between the signals of the two enantiomers is then measured and can be correlated to the absolute configuration based on empirical models or by comparison with known compounds.[4][5][11]
Circular Dichroism (CD) Spectroscopy
The α-phenylalanine derivative is dissolved in a suitable solvent that does not absorb in the spectral region of interest. The CD spectrum is recorded by passing circularly polarized light through the sample. The difference in absorbance between left and right circularly polarized light is plotted as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the chiral molecule. The absolute configuration is determined by comparing the experimental CD spectrum with the spectrum of a known enantiomer or by comparing it to spectra predicted by quantum mechanical calculations.[6][7][8]
Visualizing the Workflow: X-ray Crystallography
Experimental workflow for determining the absolute configuration of an α-phenylalanine derivative using X-ray crystallography.
References
- 1. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral sensors for determining the absolute configurations of α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Resolving Agents for a-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic α-phenylglycine is a critical step in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins and cephalosporins. The choice of resolving agent and methodology significantly impacts the yield, optical purity, and overall efficiency of the process. This guide provides an objective comparison of various resolving agents for α-phenylglycine, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Efficacy of Resolving Agents
The selection of a resolving agent is often a balance between efficiency, cost, and the specific form of the α-phenylglycine substrate (e.g., free acid, ester, or amide). Below is a summary of the performance of commonly employed resolving agents based on published experimental data.
| Resolving Agent | Substrate | Yield | Enantiomeric Excess (ee) / Optical Purity | Key Remarks |
| (+)-Camphorsulfonic Acid | DL-Phenylglycine | 45.7% (isolated yield of D-PG·(+)-CS salt) | 98.8% (optical purity) | A widely used and effective resolving agent for the free amino acid. The diastereomeric salt of the D-enantiomer is typically less soluble.[1] |
| (+)-Tartaric Acid | DL-Phenylglycine Esters (Methyl, Ethyl, Isopropyl) | Up to 42% (84% based on D-content) | Not explicitly stated, but resolved salts are hydrolyzed to D-phenylglycine in up to 90% yield.[2] | A cost-effective and readily available resolving agent, particularly effective for the resolution of α-phenylglycine esters.[2] |
| Penicillin G Acylase | N-Acetyl-DL-phenylglycine | L-PG: 36% (isolated yield), D-PG: 26% (isolated yield) | L-PG: >99% ee, D-PG: >95% ee | Enzymatic resolution offers high enantioselectivity. The process involves the hydrolysis of the N-acyl derivative of the L-enantiomer. |
| Nitrilase (Dynamic Kinetic Resolution) | Phenylglycinonitrile (from Benzaldehyde) | Up to 81% | ≥95% ee (for R-phenylglycine) | A chemoenzymatic one-pot process that combines the Strecker synthesis of the nitrile with an enzymatic dynamic kinetic resolution, allowing for theoretical yields greater than 50%.[2][3] |
| (S)-Mandelic Acid (Crystallization-Induced Asymmetric Transformation) | Racemic Phenylglycine Amide | >82% | >99% ee | This method involves the formation of a diastereomeric salt with subsequent in-situ racemization and crystallization of the desired diastereomer, leading to high yields and excellent enantiomeric purity. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting resolution procedures. Below are representative protocols for the key methods discussed.
Diastereomeric Resolution using (+)-Camphorsulfonic Acid
This protocol is based on the principle of forming diastereomeric salts with different solubilities.
Materials:
-
DL-Phenylglycine
-
(+)-10-Camphorsulfonic acid
-
Solvent (e.g., water, ethanol)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve DL-phenylglycine in a suitable solvent (e.g., water or aqueous ethanol) with heating.
-
Add an equimolar amount of (+)-10-camphorsulfonic acid to the solution.
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt (typically the D-phenylglycine-(+)-camphorsulfonate salt).
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amino acid, dissolve the crystalline salt in water and adjust the pH to the isoelectric point of phenylglycine (around 6.0) using a base (e.g., sodium hydroxide).
-
The enantiomerically enriched phenylglycine will precipitate and can be collected by filtration.
-
The resolving agent can be recovered from the mother liquor for reuse.
Enzymatic Kinetic Resolution using Penicillin G Acylase
This method leverages the high enantioselectivity of enzymes.
Materials:
-
N-Acetyl-DL-phenylglycine
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (pH ~7.8)
-
Hydrochloric acid
Procedure:
-
Prepare a solution of N-Acetyl-DL-phenylglycine in a phosphate buffer at the optimal pH for the enzyme (e.g., pH 7.8).
-
Add immobilized Penicillin G Acylase to the solution and incubate at the optimal temperature (e.g., 37°C) with gentle agitation. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving L-phenylglycine and unreacted N-acetyl-D-phenylglycine.
-
Monitor the reaction progress by techniques such as HPLC.
-
Once the reaction is complete, separate the enzyme by filtration.
-
Acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-phenylglycine, which can be collected by filtration.
-
The L-phenylglycine remains in the aqueous solution and can be isolated by adjusting the pH to its isoelectric point.
-
The collected N-acetyl-D-phenylglycine can be hydrolyzed chemically (e.g., with strong acid) to obtain D-phenylglycine.
Visualizing the Resolution Workflow
The following diagrams illustrate the fundamental workflows for diastereomeric salt resolution and enzymatic kinetic resolution.
References
The Strategic Utility of α-Phenyl Ketone Intermediates in Natural Product Synthesis: A Comparative Analysis
The pursuit of efficient and elegant synthetic routes to complex natural products is a central theme in modern organic chemistry. The strategic incorporation of versatile intermediates can significantly impact the overall efficacy of a synthetic campaign. Among these, α-phenyl ketones and their derivatives, such as α-ketoesters, have emerged as valuable building blocks, enabling unique and powerful bond disconnections. This guide provides a comparative analysis of synthetic strategies that utilize α-ketoester intermediates versus alternative approaches in the total synthesis of two structurally complex natural products: (-)-jiadifenoxolane A and (+)-gracilamine.
Case Study 1: (-)-Jiadifenoxolane A
(-)-Jiadifenoxolane A is a neurotrophic sesquiterpene with a complex cage-like architecture. Its synthesis represents a significant challenge, demanding precise control over stereochemistry and the formation of highly strained ring systems. Here, we compare a synthesis that strategically employs an α-ketoester intermediate with an alternative approach that relies on a different ring-construction strategy.
Route 1: The Maimone Synthesis via an α-Ketoester Intermediate
The synthesis of (-)-jiadifenoxolane A by Maimone and coworkers showcases the power of a C-H oxidation-driven strategy, starting from the abundant natural product (+)-cedrol. A key feature of this synthesis is the formation of an α-ketoester intermediate, which enables a crucial α-ketol rearrangement to construct the core of the molecule.[1]
Key Transformation: A pivotal step involves a Riley oxidation of a methyl ketone to furnish the α-ketoester. This intermediate then undergoes a thermal α-ketol rearrangement, which is critical for assembling the intricate cage structure of the natural product.[1]
Alternative Route: The Danishefsky Synthesis of (±)-Jiadifenin
As a point of comparison, we examine the total synthesis of (±)-jiadifenin by Danishefsky and colleagues. Jiadifenin is a closely related natural product and a known precursor to jiadifenoxolane A. This synthesis employs a distinct strategy that does not involve an α-ketoester intermediate for the core construction, relying instead on an intramolecular acylation to form a key γ-lactone ring.[1]
Key Transformation: A central feature of this route is the construction of two 1,3-related quaternary carbon centers, followed by the formation of the γ-lactone ring through an intramolecular acylation of a carbonate ester.[1]
Performance Comparison: (-)-Jiadifenoxolane A Synthesis
| Metric | Maimone Synthesis (via α-Ketoester) | Danishefsky Synthesis (of (±)-Jiadifenin) |
| Starting Material | (+)-Cedrol | Commercially available materials |
| Key Intermediate | α-Ketoester | γ-Lactone precursor |
| Key Reaction | Riley Oxidation / α-Ketol Rearrangement | Intramolecular Acylation |
| Total Steps | 15 steps to (-)-jiadifenoxolane A[2] | 18 steps to (±)-jiadifenin[3] |
| Overall Yield | ~2.0% for (-)-jiadifenoxolane A[4] | ~1.9% for (±)-jiadifenin[3] |
| Stereocontrol | Enantiospecific from chiral pool starting material | Racemic synthesis |
Case Study 2: (+)-Gracilamine
(+)-Gracilamine is a pentacyclic Amaryllidaceae alkaloid with a unique and complex molecular architecture. Its synthesis has been approached through several distinct strategies, offering an excellent platform to compare different methodologies for the construction of its intricate ring system. We compare a synthesis featuring an intramolecular Mannich reaction, a classic method for forming β-amino ketones, with a route utilizing a photo-Nazarov cyclization.
Route 1: The Zhang Synthesis via Photo-Nazarov Cyclization and Intramolecular Mannich Reaction
The total synthesis of (+)-gracilamine by Zhang and coworkers employs a sequence of key cyclizations to assemble the pentacyclic core.[3][5] This route features a photo-Nazarov reaction to form the B ring, followed by an intramolecular 1,4-addition and a final intramolecular Mannich reaction to close the E ring.[3][5]
Key Transformation: The intramolecular Mannich reaction, which forms a β-amino ketone intermediate that is subsequently reduced, is a crucial step in the formation of the final ring of the pentacyclic system.
Alternative Route: The Ma Synthesis via Intramolecular Dipolar Cycloaddition
An alternative approach to (+)-gracilamine, developed by Ma and coworkers, utilizes a biomimetic intramolecular [3+2] dipolar cycloaddition as the key ring-forming step.[6] This strategy assembles the pentacyclic skeleton in a highly convergent manner.
Key Transformation: The core of the molecule is constructed through an intramolecular cycloaddition of an azomethine ylide, which is generated in situ from an aldehyde and an amino acid ester.[6]
Performance Comparison: (+)-Gracilamine Synthesis
| Metric | Zhang Synthesis (via Mannich Reaction) | Ma Synthesis (via Dipolar Cycloaddition) |
| Key Ring-Forming Strategy | Photo-Nazarov, 1,4-Addition, Intramolecular Mannich Reaction | Intramolecular [3+2] Dipolar Cycloaddition |
| Key Intermediate Type | Divinyl ketone, β-amino ketone | Azomethine ylide |
| Total Steps | 17 linear steps[7] | 18 linear steps[7] |
| Overall Yield | 4.5%[7] | 1.4%[7] |
| Stereocontrol | Asymmetric | Racemic (with diastereocontrol)[6] |
Experimental Protocols
Key Experiment from Maimone's Synthesis of (-)-Jiadifenoxolane A: Riley Oxidation
To a solution of the ketone precursor in 1,4-dioxane in a pressure tube is added selenium dioxide (20.0 equivalents) in one portion at 23 °C. The resulting suspension is stirred vigorously and heated to 100 °C. After 7 hours, the heating is ceased, and the reaction mixture is diluted with diethyl ether. The suspension is filtered through a short pad of Celite, washed with diethyl ether, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to yield the desired α-ketoester.[8]
Key Experiment from Zhang's Synthesis of (+)-Gracilamine: Intramolecular Mannich Reaction
The precursor amine is subjected to deprotection conditions, and the resulting intermediate undergoes a spontaneous intramolecular Mannich reaction to form the final ring of the gracilamine core. The resulting ketone is then reduced to afford the natural product.
Visualization of Synthetic Strategies
Logical Workflow for Maimone's (-)-Jiadifenoxolane A Synthesis
Caption: Maimone's oxidative strategy for (-)-jiadifenoxolane A.
Comparison of Ring-Closing Strategies for (+)-Gracilamine
Caption: Contrasting strategies for the synthesis of (+)-gracilamine.
Conclusion
The strategic use of α-phenyl ketone and α-ketoester intermediates offers a powerful approach to the synthesis of complex natural products, as demonstrated in the Maimone synthesis of (-)-jiadifenoxolane A. The ability of these intermediates to participate in unique rearrangements and cyclizations can provide elegant solutions to challenging synthetic problems. However, the choice of a synthetic strategy is highly dependent on the target molecule and the availability of starting materials. Alternative routes, such as the intramolecular acylation in the Danishefsky synthesis of jiadifenin and the dipolar cycloaddition in the Ma synthesis of gracilamine, highlight the diversity of synthetic methodologies available to organic chemists. The comparative analysis presented here underscores the importance of considering multiple synthetic strategies and the pivotal role that key intermediates play in the design and execution of a successful total synthesis.
References
- 1. Total synthesis of (+/-)-jiadifenin, a non-peptidyl neurotrophic modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Neurotrophic Seco-prezizaane Sesquiterpenes (1R,10S)-2-oxo-3,4-dehydroneomajucin, (2S)-hydroxy-3,4-dehydroneomajucin, and (−)-jiadifenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of gracilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Ma Synthesis of Gracilamine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. An Enantiospecific Synthesis of Jiadifenolide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Phenylalanine Production in Microbial Powerhouses: E. coli vs. S. cerevisiae
For researchers, scientists, and drug development professionals, the microbial production of L-phenylalanine, a vital precursor for pharmaceuticals like the artificial sweetener aspartame, is a field of intense research and development. This guide provides a detailed comparison of the metabolic pathways, production capabilities, and experimental methodologies for two of the most prominent microbial factories: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.
This document delves into the intricacies of their respective biosynthetic routes to L-phenylalanine, highlighting key enzymes and regulatory mechanisms. Furthermore, it presents a collation of quantitative data from various metabolic engineering studies, offering a clear comparison of their performance. Detailed experimental protocols provide insights into the practical aspects of cultivating these microorganisms for optimal L-phenylalanine yield.
Metabolic Pathways: A Tale of Two Organisms
The biosynthesis of L-phenylalanine in both E. coli and S. cerevisiae originates from the central carbon metabolism, specifically from the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). These molecules enter the common aromatic amino acid biosynthetic pathway, also known as the shikimate pathway, which culminates in the production of chorismate. Chorismate serves as a critical branch point for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan.
Escherichia coli: A Well-Studied Workhorse
In E. coli, the biosynthesis of L-phenylalanine is a well-characterized process, subject to tight regulation at both the genetic and enzymatic levels.[1] The pathway from chorismate to L-phenylalanine involves two key enzymatic steps catalyzed by the bifunctional enzyme chorismate mutase-prephenate dehydratase (encoded by pheA). This enzyme is a primary target for metabolic engineering due to feedback inhibition by L-phenylalanine.[1]
Another critical control point is the first committed step of the shikimate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. E. coli possesses three isoenzymes of DAHP synthase (aroG, aroF, and aroH), each feedback-inhibited by one of the three aromatic amino acids.[1] Metabolic engineering strategies often focus on alleviating these feedback inhibition mechanisms and channeling more carbon flux towards the shikimate pathway.
References
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of α-Phenyl Phosphonate Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey of an enzyme inhibitor from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this journey is understanding the correlation, or often the disparity, between its in vitro potency and its in vivo efficacy. This guide provides a comparative analysis of α-phenyl phosphonate enzyme inhibitors, a class of compounds known for their transition-state analog mechanism, focusing on their performance in controlled laboratory settings versus complex biological systems.
α-Phenyl phosphonates are potent inhibitors of various enzymes, particularly proteases, by mimicking the tetrahedral transition state of peptide bond hydrolysis. Their efficacy is well-documented in biochemical and cellular assays. However, the translation of this potent in vitro activity to predictable in vivo outcomes is not always straightforward. Factors such as bioavailability, metabolism, off-target effects, and the complex tumor microenvironment can significantly influence their performance in living organisms.
This guide will delve into the comparative efficacy of α-phenyl phosphonate inhibitors targeting key enzymes, with a particular focus on Prostate-Specific Membrane Antigen (PSMA), a well-established target in prostate cancer. We will also explore the available data for their effects on other enzymes like α-chymotrypsin and alanyl aminopeptidase.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for α-phenyl phosphonate inhibitors, comparing their in vitro inhibitory constants (IC50 or Ki) with their observed in vivo effects.
Table 1: In Vitro vs. In Vivo Efficacy of α-Phenyl Phosphonate Inhibitors Targeting Prostate-Specific Membrane Antigen (PSMA)
| Inhibitor | Target Enzyme | In Vitro Potency (IC50/Ki) | Animal Model | In Vivo Efficacy | Reference |
| Phosphoramidate-based Inhibitor (e.g., CTT-54 conjugate) | PSMA | IC50 = 14 nM[1] | Mice with LNCaP xenografts | Increasing cellular uptake in PSMA+ LNCaP cells over time and rapid internalization.[1] Accumulation in LNCaP xenografts observed from 2 to 4 hours with significant clearance from non-target tissues.[1] | [1] |
| 18F-labeled Phosphoramidate Inhibitor | PSMA | High selectivity for PSMA-positive tumors | In vivo | Rapid clearance in vivo.[2] | [2] |
| N-2-phenylethylphosphonyl derivatives of glutamic acid | PSMA | 3,4-dichlorophenyl analog showed nearly one order of magnitude improvement in Ki value over unsubstituted phenyl derivative.[3] | Not specified | Structure-activity relationship established for rational design.[3] | [3] |
| 68Ga-SC691 (Phosphonate-containing) | PSMA | High uptake and internalization in LNCaP cells | LNCaP xenografts in mice | Comparable or higher tumor uptake than 68Ga-PSMA-11.[4] | [4] |
Table 2: In Vitro Efficacy of α-Phenyl Phosphonate Inhibitors Targeting Other Proteases
| Inhibitor | Target Enzyme | In Vitro Potency (IC50/Ki) | Animal Model | In Vivo Efficacy | Reference |
| Phenacyl methylphosphonates | α-Chymotrypsin | Second-order rate constants between 37,000 and 770,000 M⁻¹s⁻¹ for the more active enantiomer.[5] | Not specified | Data not available | [5] |
| Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine | Alanyl Aminopeptidases (human and porcine) | Submicromolar to micromolar inhibition constants.[2] | Not specified | Data not available | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in the comparison of α-phenyl phosphonate inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an α-phenyl phosphonate inhibitor against a target enzyme.
Materials:
-
Purified target enzyme (e.g., PSMA, α-chymotrypsin, alanyl aminopeptidase)
-
Enzyme-specific substrate (chromogenic or fluorogenic)
-
α-Phenyl phosphonate inhibitor
-
Assay buffer (optimized for pH and cofactors)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer. Prepare working solutions of the enzyme and substrate at their optimal concentrations in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: To the wells of a 96-well microplate, add a fixed amount of the enzyme solution followed by the various concentrations of the inhibitor. Include control wells with enzyme and buffer (100% activity) and blank wells with buffer only (background). Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of this change is proportional to the enzyme activity.
-
Data Analysis: Subtract the background readings from all wells. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model for PSMA Inhibitors
This protocol describes the establishment of a human prostate cancer xenograft model in mice to evaluate the in vivo efficacy of α-phenyl phosphonate inhibitors targeting PSMA.[6]
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Human prostate cancer cell line expressing PSMA (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Matrigel (optional)
-
α-Phenyl phosphonate inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
Imaging system (e.g., PET/CT for radiolabeled inhibitors)
Procedure:
-
Cell Culture: Culture LNCaP cells in the appropriate medium until they reach the desired confluence.
-
Cell Preparation for Injection: Harvest the cells, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of approximately 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, inject the cells directly into the prostate gland.[6]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week and calculate the tumor volume.
-
Inhibitor Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups. Administer the α-phenyl phosphonate inhibitor according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. For radiolabeled inhibitors, perform imaging at specified time points to assess tumor uptake and biodistribution.[4]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological or molecular analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizing the Mechanism of Action
To understand the context of enzyme inhibition, it is essential to visualize the cellular pathways involved. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Workflow for comparing in vitro and in vivo efficacy.
Caption: PSMA signaling pathway alteration in prostate cancer.
Conclusion
The transition from a potent in vitro α-phenyl phosphonate inhibitor to an effective in vivo therapeutic agent is a complex process influenced by a multitude of physiological factors. While in vitro assays are indispensable for initial screening and mechanism of action studies, they do not fully recapitulate the intricate environment of a living organism. As demonstrated with PSMA inhibitors, promising in vitro potency can translate to favorable in vivo tumor targeting and uptake. However, a comprehensive understanding requires integrated studies that directly correlate biochemical and cellular activity with therapeutic outcomes in relevant animal models. For enzymes like α-chymotrypsin and alanyl aminopeptidase, further in vivo research is needed to validate the therapeutic potential of their α-phenyl phosphonate inhibitors. The continued development of predictive preclinical models and a deeper understanding of the factors governing the in vitro-in vivo correlation will be crucial for the successful clinical translation of this important class of enzyme inhibitors.
References
- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Constrained Phosphoramidate Inhibitors of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of a-Phenylcinnamic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling a-phenylcinnamic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of a-phenylcinnamic acid, aligning with general best practices for chemical waste management.
Hazard and Physical Property Summary
Before handling a-phenylcinnamic acid, it is crucial to be aware of its properties and associated hazards. This information is critical for implementing appropriate safety measures during the disposal process.
| Property | Value | Citations |
| Chemical Formula | C₁₅H₁₂O₂ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Appearance | Off-white to white solid, crystalline powder | [2][3] |
| Melting Point | 171 - 175 °C | [2] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3][4][5] |
| Incompatibilities | Strong oxidizing agents | [1][2] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the safe disposal of a-phenylcinnamic acid.
Caption: Disposal workflow for a-phenylcinnamic acid.
Step-by-Step Disposal Protocol
The disposal of a-phenylcinnamic acid, a carboxylic acid, must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[6]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate personal protective equipment, including:
-
Chemical safety goggles or a face shield.[2]
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If a-phenylcinnamic acid is dissolved in a solvent, it should be collected in a labeled, sealed container for organic solvent waste.[8]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Ensure the waste container is not filled to more than 75% capacity to allow for vapor expansion.[8]
-
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "a-Phenylcinnamic acid," and any other components of the waste mixture.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][3]
4. Final Disposal:
-
Dispose of the collected waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][9]
-
Do not attempt to dispose of a-phenylcinnamic acid down the drain or in regular trash.[10] While some weak organic acids can be neutralized and drain disposed in very small quantities, this is generally not recommended for a-phenylcinnamic acid due to its irritation hazards and to ensure compliance with regulations.
5. Container Decontamination:
-
Empty containers that held a-phenylcinnamic acid must be triple-rinsed with a suitable solvent.[7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7] After proper decontamination, the container can be disposed of according to institutional guidelines.
References
- 1. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nipissingu.ca [nipissingu.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ars.usda.gov [ars.usda.gov]
Navigating the Safe Handling of a-Phenylacetoacetonitrile: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information
a-Phenylacetoacetonitrile (APAAN) is a precursor chemical in the synthesis of amphetamines and is classified as a hazardous substance.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled.[2][3] It can cause significant skin and eye irritation and may lead to respiratory irritation.[2][3] Due to its potential for misuse in illicit drug manufacturing, APAAN is designated as a List I chemical by the Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls. All transactions involving APAAN are regulated, regardless of the quantity.
Proper storage is crucial to maintain its stability and prevent accidents. Store a-Phenylacetoacetonitrile in a tightly sealed container in a cool, dry, and well-ventilated location, separated from incompatible materials such as oxidizing agents.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for a-Phenylacetoacetonitrile:
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Formula Weight | 159.2 g/mol |
| CAS Number | 4468-48-8 |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 15 mg/mlDMF:PBS (pH 7.2) (1:7): 0.12 mg/ml |
| DEA Status | List I Chemical |
Procedural Guidance: Operational Plan for Handling a-Phenylacetoacetonitrile
Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel. The following step-by-step guide outlines the safe handling procedure for a-Phenylacetoacetonitrile.
1. Engineering Controls and Preparation:
-
Fume Hood: Always handle a-Phenylacetoacetonitrile within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Designated Area: Establish a designated area for handling APAAN to prevent cross-contamination.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.
-
Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in case of a potential splash, chemical-resistant coveralls are advised.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory.
3. Handling and Experimental Procedure:
-
Weighing: If weighing the solid, do so in the fume hood on a tared container to avoid contamination of the balance.
-
Dissolving: When preparing solutions, add the solid a-Phenylacetoacetonitrile to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.
-
Avoid Contact: At all times, avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
-
Minimize Dust: Handle the solid carefully to minimize the generation of dust.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with a-Phenylacetoacetonitrile using an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing a-Phenylacetoacetonitrile Waste
As a DEA List I chemical, the disposal of a-Phenylacetoacetonitrile and any contaminated materials must be handled as hazardous and regulated waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, disposable lab coats), weighing paper, and contaminated labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing a-Phenylacetoacetonitrile in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "a-Phenylacetoacetonitrile," and the specific hazards (e.g., Toxic, Irritant).
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
4. Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for the disposal of controlled substances.[1]
-
Do not attempt to dispose of a-Phenylacetoacetonitrile down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for a-Phenylacetoacetonitrile.
Caption: Workflow for the safe handling of a-Phenylacetoacetonitrile.
References
- 1. Federal Register :: Designation of Alpha-Phenylacetoacetonitrile (APAAN), a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
